SSR240612
説明
特性
IUPAC Name |
(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-methyl-N-propan-2-ylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H52N4O7S.ClH/c1-27(2)45(5)42(48)38(20-30-10-12-31(13-11-30)25-46-28(3)8-7-9-29(46)4)43-41(47)24-37(34-16-19-39-40(23-34)53-26-52-39)44-54(49,50)36-18-15-32-21-35(51-6)17-14-33(32)22-36;/h10-19,21-23,27-29,37-38,44H,7-9,20,24-26H2,1-6H3,(H,43,47);1H/t28-,29+,37-,38-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHHFOSVBQQNAW-GDYXXZBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC2=CC=C(C=C2)CC(C(=O)N(C)C(C)C)NC(=O)CC(C3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC6=C(C=C5)C=C(C=C6)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CC2=CC=C(C=C2)C[C@H](C(=O)N(C)C(C)C)NC(=O)C[C@H](C3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC6=C(C=C5)C=C(C=C6)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H53ClN4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047351 | |
| Record name | SSR 240612 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
464930-42-5 | |
| Record name | D-Phenylalaninamide, (3R)-3-(1,3-benzodioxol-5-yl)-N-[(6-methoxy-2-naphthalenyl)sulfonyl]-β-alanyl-4-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]methyl]-N-methyl-N-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=464930-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SSR240612 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0464930425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SSR 240612 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SSR-240612 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY7B59FYJE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SSR240612
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR240612 is a potent, orally active, and specific non-peptide antagonist of the bradykinin B1 receptor (B1R). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity and the signaling pathways it modulates.
Core Mechanism of Action: Bradykinin B1 Receptor Antagonism
The primary mechanism of action of this compound is its high-affinity binding to and inhibition of the bradykinin B1 receptor, a G-protein coupled receptor (GPCR). The B1 receptor and its endogenous ligand, des-Arg⁹-bradykinin, are typically expressed at low levels in healthy tissues but are significantly upregulated in response to inflammation and tissue injury. By blocking the B1 receptor, this compound effectively mitigates the downstream signaling cascades that contribute to pain, inflammation, and other pathophysiological processes.
Signaling Pathway Blockade
Activation of the B1 receptor by its agonist leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade is a key contributor to the sensation of pain and the inflammatory response. This compound competitively binds to the B1 receptor, preventing the agonist from initiating this cascade.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following table summarizes the key pharmacological parameters.
| Parameter | Species/Cell Line | Receptor | Value | Reference |
| Ki | Human Fibroblast MRC5 | B1 | 0.48 nM | [1] |
| HEK (expressing human B1) | B1 | 0.73 nM | [1] | |
| Guinea Pig Ileum Membranes | B2 | 481 nM | [1] | |
| CHO (expressing human B1) | B2 | 358 nM | [1] | |
| IC50 | Human Fibroblast MRC5 | Inositol Phosphate 1 Formation | 1.9 nM | [1] |
| ID50 | Rat (Glucose-fed) | Tactile Allodynia | 5.5 mg/kg (p.o.) | [2] |
| Rat (Glucose-fed) | Cold Allodynia | 7.1 mg/kg (p.o.) | [2] |
Modulation of Oxidative Stress
Beyond its direct role in nociception and inflammation, the B1 receptor is implicated in the generation of oxidative stress. This compound has been shown to counteract this effect by inhibiting the activation of NADPH oxidase, a key enzyme responsible for producing superoxide anions.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the bradykinin B1 and B2 receptors.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor (e.g., HEK cells transfected with human B1 receptor) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, a constant concentration of a suitable radioligand (e.g., [³H]-des-Arg¹⁰-kallidin), and a range of concentrations of this compound. Include control wells with no this compound (total binding) and wells with an excess of a non-radiolabeled ligand to determine non-specific binding.
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Inositol Phosphate Formation Assay
This functional assay measures the ability of this compound to inhibit B1 receptor-mediated signaling.
Protocol:
-
Cell Culture and Labeling: Culture cells expressing the B1 receptor (e.g., human fibroblast MRC5) in a suitable medium. Label the cells by incubating them with myo-[³H]-inositol overnight to incorporate the radioisotope into cellular phosphoinositides.
-
Stimulation: Wash the cells and pre-incubate them with varying concentrations of this compound. Stimulate the cells with a B1 receptor agonist (e.g., des-Arg⁹-bradykinin).
-
Extraction: Terminate the reaction by adding a solution such as cold 10% trichloroacetic acid.
-
Purification: Separate the inositol phosphates from other cellular components using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]-inositol phosphate produced as a function of the this compound concentration to determine the IC50 value.
In Vivo Model of Inflammatory Pain (Paw Edema)
This experiment assesses the anti-inflammatory and analgesic effects of this compound in a living organism.
Protocol:
-
Animal Acclimatization: Acclimate rodents (e.g., mice or rats) to the testing environment.
-
Drug Administration: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Induction of Inflammation: After a predetermined time to allow for drug absorption, inject a pro-inflammatory agent (e.g., des-Arg⁹-BK or formalin) into the plantar surface of the hind paw.
-
Measurement of Edema: Measure the volume of the paw at regular intervals using a plethysmometer.
-
Assessment of Pain Behavior: In the formalin test, record the amount of time the animal spends licking the injected paw.
-
Data Analysis: Compare the paw volume and licking time in the this compound-treated groups to a vehicle-treated control group to determine the dose-dependent inhibitory effect of the compound.
Conclusion
This compound is a highly specific and potent antagonist of the bradykinin B1 receptor. Its mechanism of action involves the direct blockade of B1R-mediated signaling pathways, leading to the inhibition of pain and inflammation. Furthermore, its ability to attenuate oxidative stress through the inhibition of NADPH oxidase activation suggests a broader therapeutic potential in conditions where both inflammation and oxidative damage are contributing factors. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and similar compounds.
References
SSR240612: A Selective Bradykinin B1 Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR240612 is a potent, orally active, and selective non-peptide antagonist of the bradykinin B1 receptor (B1R). The B1R is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury. Its activation by the kinin metabolite des-Arg⁹-bradykinin is implicated in chronic pain and inflammation. This makes the B1R a compelling therapeutic target, and this compound represents a key tool for investigating its physiological and pathological roles. This document provides a comprehensive technical overview of this compound, including its binding and functional characteristics, detailed experimental protocols for its characterization, and a summary of its in vivo activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its high affinity and selectivity for the bradykinin B1 receptor.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Target | Cell Line/Tissue | Radioligand | Kᵢ (nM) |
| Human Bradykinin B1 Receptor | MRC5 Human Fibroblasts | [³H]Lys(0)-des-Arg(9)-BK | 0.48 |
| Human Bradykinin B1 Receptor | HEK cells expressing human B1R | [³H]Lys(0)-des-Arg(9)-BK | 0.73 |
| Guinea Pig Bradykinin B2 Receptor | Guinea Pig Ileum Membranes | Not Specified | 481 |
| Human Bradykinin B2 Receptor | CHO cells expressing human B2R | Not Specified | 358 |
Data compiled from multiple sources.
Table 2: In Vitro Functional Antagonism of this compound
| Assay | Cell Line | Agonist | IC₅₀ (nM) |
| Inositol Monophosphate (IP1) Formation | MRC5 Human Fibroblasts | Lys(0)-desAr(9)-BK (10 nM) | 1.9 |
Data from MedChemExpress.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Effect | Route of Administration | Effective Dose/ID₅₀ |
| Mouse Paw Edema (des-Arg⁹-BK-induced) | Inhibition of edema | p.o. | 3 and 10 mg/kg |
| Mouse Paw Edema (des-Arg⁹-BK-induced) | Inhibition of edema | i.p. | 0.3 and 1 mg/kg |
| Mouse Ear Edema (Capsaicin-induced) | Reduction of edema | p.o. | 0.3, 3, and 30 mg/kg |
| Rat Intestinal Injury (Splanchnic artery occlusion/reperfusion) | Suppression of tissue destruction and neutrophil accumulation | i.v. | 0.3 mg/kg |
| Rat Thermal Hyperalgesia (UV irradiation-induced) | Inhibition of hyperalgesia | p.o. | 1 and 3 mg/kg |
| Rat Nociceptive Response (Formalin-induced, late phase) | Inhibition of nociception | p.o. | 10 and 30 mg/kg |
| Rat Neuropathic Pain (Sciatic nerve constriction) | Prevention of thermal pain | p.o. | 20 and 30 mg/kg |
| Rat Tactile Allodynia (Glucose-fed model of insulin resistance) | Blockade of allodynia | p.o. | ID₅₀ = 5.5 mg/kg |
| Rat Cold Allodynia (Glucose-fed model of insulin resistance) | Blockade of allodynia | p.o. | ID₅₀ = 7.1 mg/kg |
Data compiled from multiple sources.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the bradykinin B1 receptor signaling pathway and a typical experimental workflow for characterizing an antagonist like this compound.
The Role of the Bradykinin B1 Receptor in Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge with limited effective treatments. Emerging evidence has implicated the kinin system, particularly the bradykinin B1 receptor (B1R), as a key player in the pathophysiology of this disorder. Unlike its constitutively expressed counterpart, the B2 receptor, the B1R is an inducible receptor, markedly upregulated in response to nerve injury and inflammation. This induction makes it a highly attractive therapeutic target. This technical guide provides a comprehensive overview of the role of B1R in neuropathic pain, detailing its signaling pathways, summarizing key preclinical and clinical evidence, and outlining common experimental protocols used in its investigation.
Introduction to Bradykinin Receptors and Neuropathic Pain
Bradykinin is a pro-inflammatory peptide that exerts its effects through two main G-protein-coupled receptors: the B1 receptor (B1R) and the B2 receptor (B2R).[1] While the B2R is constitutively expressed in various tissues and mediates the acute effects of bradykinin, the B1R is typically absent or expressed at very low levels in healthy tissues.[2][3] Its expression is rapidly induced by tissue injury, inflammatory cytokines (like IL-1β and TNF-α), and bacterial endotoxins.[1][2] This inducible nature positions the B1R as a crucial mediator of chronic inflammatory and neuropathic pain states.[4][5]
Neuropathic pain is characterized by spontaneous pain, allodynia (pain from a normally non-painful stimulus), and hyperalgesia (an exaggerated response to a painful stimulus).[6] The upregulation of B1R in key areas of the pain pathway, including peripheral sensory neurons, the dorsal root ganglia (DRG), and the spinal cord, is a critical event in the transition from acute to chronic pain.[6][7][8]
B1R Signaling Pathway in Nociceptive Sensitization
Activation of the B1R by its agonists, primarily des-Arg⁹-bradykinin (a metabolite of bradykinin), initiates a signaling cascade that leads to the sensitization of nociceptive neurons.[4] This process, known as peripheral sensitization, lowers the activation threshold of neurons, causing them to become hyperexcitable.
The key steps in the B1R signaling pathway are:
-
Gq-Protein Coupling: B1R is coupled to the Gq/11 class of G-proteins.[9] Ligand binding activates Gq, which in turn activates Phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+). DAG, along with the increased intracellular Ca²+, activates Protein Kinase C (PKC).[1]
-
Ion Channel Sensitization: Activated PKC phosphorylates and sensitizes key ion channels involved in nociception, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) and Ankyrin 1 (TRPA1) channels.[10] This sensitization leads to an enhanced response to thermal and chemical stimuli.[3][11]
-
Neuroinflammation: B1R activation also contributes significantly to neuroinflammation. It is expressed on immune cells, microglia, and astrocytes.[12][13] Its activation on these cells promotes the release of pro-inflammatory cytokines such as TNF-α and IL-1β, which further contribute to neuronal hyperexcitability and the maintenance of the chronic pain state.[2][14]
Preclinical and Clinical Evidence
A substantial body of preclinical evidence supports the involvement of B1R in neuropathic pain. However, translation to clinical efficacy has proven challenging.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative findings from key animal model studies.
Table 1: B1R Expression Changes in Neuropathic Pain Models
| Animal Model | Tissue | Method | Time Point | Fold Change/Increase | Reference |
|---|---|---|---|---|---|
| Partial Sciatic Nerve Ligation (Rat) | Dorsal Root Ganglia (DRG) | Autoradiography | 2 and 14 days | Significant increase in binding sites | [7] |
| Partial Sciatic Nerve Ligation (Rat) | Spinal Cord (Dorsal Horn) | Autoradiography | 2 and 14 days | Significant increase in binding sites | [7] |
| Partial Sciatic Nerve Ligation (Mouse) | Ipsilateral Paw, Sciatic Nerve, Spinal Cord | mRNA analysis | Post-ligation | Upregulation of B1R mRNA | [6][8] |
| Streptozotocin (STZ)-induced Diabetes (Rat) | Spinal Cord | Immunohistochemistry | 4 weeks | Increased B1R on microglia, astrocytes, C-fibers | [13] |
| Chronic Constriction Injury (Rat) | DRG | mRNA/Protein analysis | Post-injury | Increased levels of B1R mRNA and protein |[8] |
Table 2: Effects of B1R Antagonists in Neuropathic Pain Models
| Animal Model | Antagonist | Administration | Pain Behavior Assessed | Outcome | Reference |
|---|---|---|---|---|---|
| Partial Sciatic Nerve Ligation (Rat) | LF22-0542 (10 mg/kg, s.c.) | Systemic | Thermal Hyperalgesia | Blocked thermal hyperalgesia | [7] |
| Partial Sciatic Nerve Ligation (Mouse) | des-Arg⁹-[Leu⁸]-bradykinin | Systemic | Mechanical Allodynia | Reduced established allodynia | [6][8] |
| Chronic Post-ischaemia Pain (Mouse) | DALBK | i.p., i.pl., i.t. | Mechanical Allodynia | Mitigated allodynia | [15][16] |
| STZ-induced Diabetes (Rat) | B1R Antagonists | Peripheral | Tactile & Cold Allodynia | Reversed allodynia at 3-6h post-treatment | [17] |
| Chemotherapy-induced (Cisplatin) (Mouse) | DALBK | Systemic | Mechanical Allodynia | Attenuated allodynia |[18] |
Evidence from B1R Knockout Mice
Studies using mice with a genetic deletion of the B1R gene (B1R-/-) provide strong evidence for its role. Following partial sciatic nerve ligation, B1R knockout mice exhibit a significant reduction in the development of both mechanical allodynia and thermal hyperalgesia compared to wild-type mice.[6][8] This indicates that the B1R is essential for the full development of neuropathic pain behaviors after nerve injury.
Human and Clinical Trial Data
Evidence in humans is less extensive but growing. Studies have shown that B1R is expressed in human DRG neurons and that its expression may be higher in donors with a history of chronic pain.[19] Despite the promising preclinical data, clinical translation has been difficult. The BRADiNP study, a Phase 2a clinical trial, evaluated the B1R antagonist fulmetibant in patients with diabetic neuropathic pain. The study did not demonstrate a meaningful therapeutic benefit compared to placebo, highlighting the significant challenge of translating findings from rodent models to human patients.[20]
Key Experimental Protocols
Investigating the role of B1R in neuropathic pain involves a combination of surgical animal models, behavioral testing, and molecular analysis.
Animal Models of Neuropathic Pain
-
Chronic Constriction Injury (CCI): This model involves exposing the common sciatic nerve in rats or mice and placing 3-4 loose chromic gut ligatures around it.[21][22] The resulting loose constriction causes inflammation and nerve damage, leading to robust pain behaviors.
-
Spared Nerve Injury (SNI): In this model, the sciatic nerve is exposed at its trifurcation. Two of the three terminal branches, the tibial and common peroneal nerves, are ligated and transected, leaving the sural nerve intact.[21][23] This results in a very consistent and long-lasting pain state in the territory of the spared sural nerve.
-
Partial Sciatic Nerve Ligation (PSNL): This model involves tightly ligating the dorsal one-third to one-half of the sciatic nerve, leaving the rest of the nerve uninjured.[6][23]
-
Diabetic Neuropathy: Commonly induced by a single intraperitoneal injection of streptozotocin (STZ), which destroys pancreatic β-cells, leading to hyperglycemia and the development of painful neuropathy over several weeks.[13][22]
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN): This model involves the systemic administration of neurotoxic chemotherapeutic agents, such as paclitaxel, cisplatin, or vincristine, which cause damage to peripheral nerves.[18][21][24]
Behavioral Assays for Pain Assessment
-
Mechanical Allodynia (von Frey Test): The animal is placed on an elevated mesh platform. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using methods like the up-down method, providing a measure of sensitivity to mechanical stimuli.[25][26]
-
Thermal Hyperalgesia (Hargreaves' Test): The animal is placed in a chamber with a glass floor. A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is measured.[23][25] A shorter latency indicates thermal hyperalgesia.
-
Cold Allodynia (Acetone Test): A drop of acetone is applied to the plantar surface of the hind paw. The cooling sensation caused by evaporation can be noxious in neuropathic animals. The frequency or duration of paw lifting, shaking, or licking in response is quantified.[23][25]
Molecular and Cellular Methodologies
-
Quantitative Real-Time PCR (qRT-PCR): Used to quantify the expression levels of B1R mRNA in dissected tissues (e.g., DRG, spinal cord). This is crucial for demonstrating the upregulation of the B1R gene following nerve injury.[6]
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): These techniques use antibodies to visualize the location and expression of B1R protein within tissue sections. Confocal microscopy can be used to determine the specific cell types (e.g., neurons, microglia, astrocytes) expressing the receptor.[13][27]
-
Western Blotting: Allows for the quantification of total B1R protein levels in a tissue homogenate, complementing IHC/IF data.
-
Autoradiography: Involves using a radiolabeled B1R ligand to quantify the density of B1R binding sites in tissue sections, providing a functional measure of receptor presence.[7]
-
Patch-Clamp Electrophysiology: This technique is applied to isolated DRG neurons in culture. It allows for the direct measurement of ion channel currents and neuronal firing properties, enabling researchers to study how B1R activation by agonists directly alters neuronal excitability.[9][19]
Conclusion and Future Directions
The bradykinin B1 receptor plays a well-documented and critical role in the pathogenesis of neuropathic pain in preclinical models. Its inducible nature makes it a compelling target for therapeutic intervention, as a B1R antagonist would theoretically have minimal effects on normal physiological processes. The signaling pathway, involving Gq, PLC, and PKC, leads to the sensitization of key nociceptive ion channels and promotes a state of neuroinflammation, both of which are hallmarks of chronic pain.
Despite the wealth of positive preclinical data, the failure to translate these findings into clinical success, as seen with fulmetibant, underscores the complexities of neuropathic pain and the inherent challenges of the drug development process. Future research must focus on several key areas:
-
Understanding Species Differences: Investigating potential differences in B1R pharmacology and signaling between rodents and humans.
-
Targeting Specific Etiologies: Exploring whether B1R antagonists are more effective for specific types of neuropathic pain (e.g., post-traumatic vs. metabolic).
-
Biomarker Development: Identifying biomarkers that could predict which patients are most likely to respond to B1R-targeted therapies.
-
Novel Antagonists: Developing new classes of B1R antagonists with improved pharmacokinetic and pharmacodynamic profiles.
By addressing these challenges, the B1R may yet fulfill its promise as a valuable target for the development of novel, non-opioid analgesics for the treatment of neuropathic pain.
References
- 1. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of bradykinin receptor B1 protects mice from focal brain injury by reducing blood–brain barrier leakage and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional bradykinin B1 receptors are expressed in nociceptive neurones and are upregulated by the neurotrophin GDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduced nerve injury-induced neuropathic pain in kinin B1 receptor knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of kinin B1 and B2 receptors in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduced Nerve Injury-Induced Neuropathic Pain in Kinin B1 Receptor Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Depolarizing Effectors of Bradykinin Signaling in Nociceptor Excitation in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinin B1 receptor: A target for neuroinflammation in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular localization of kinin B1 receptor in the spinal cord of streptozotocin-diabetic rats with a fluorescent [Nα-Bodipy]-des-Arg9-bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Involvement of the Bradykinin B1 Receptor in Microglial Activation: In Vitro and In Vivo Studies [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Bradykinin Receptors Play a Critical Role in the Chronic Post-ischaemia Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The bradykinin-1 receptor antagonist fulmetibant in patients with diabetic neuropathic pain: the randomized, crossover, placebo-controlled, double-blind, phase 2a BRADiNP study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Peripheral Neuropathic Pain: From Experimental Models to Potential Therapeutic Targets in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. criver.com [criver.com]
- 24. scielo.br [scielo.br]
- 25. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Voluntary and evoked behavioral correlates in neuropathic pain states under different social housing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Bradykinin‐bradykinin receptor (B1R) signalling is involved in the blood–brain barrier disruption in moyamoya disease - PMC [pmc.ncbi.nlm.nih.gov]
SSR240612: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of SSR240612, a potent and selective non-peptide antagonist of the bradykinin B1 receptor. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Chemical Structure and Physicochemical Properties
This compound is a complex synthetic molecule with the IUPAC name (2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-[[(6-methoxy-2-naphthyl)sulfonyl]amino]propanoyl)amino]-3-(4-[[(2R,6S)-2,6-dimethylpiperidinyl]methyl]phenyl)-N-isopropyl-N-methylpropanamide hydrochloride[1].
Chemical Structure:
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C42H53ClN4O7S | [2] |
| Molecular Weight | 793.41 g/mol | [3] |
| CAS Number | 464930-42-5 | [3] |
| SMILES | O=S(N--INVALID-LINK--CC(N--INVALID-LINK--CC3=CC=C(CN([C@@H]4C)--INVALID-LINK--C)C=C3)=O)(C5=CC(C=CC(OC)=C6)=C6C=C5)=O.Cl[H] | [3] |
| Solubility | DMSO: 100 mg/mL (126.04 mM) (Sonication recommended); H2O: Insoluble | [4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 4 mg/mL (5.04 mM) (Sonication recommended) | [4] |
Pharmacological Properties
This compound is a potent and orally active specific non-peptide antagonist of the bradykinin B1 receptor.[3] It exhibits high selectivity for the B1 receptor over the B2 receptor.
Receptor Binding Affinity and Functional Activity:
| Parameter | Species/Cell Line | Value | Reference |
| Ki (B1 Receptor) | Human Fibroblast MRC5 | 0.48 nM | [1][3] |
| HEK cells expressing human B1 receptors | 0.73 nM | [1][3] | |
| Ki (B2 Receptor) | Guinea Pig Ileum Membranes | 481 nM | [1][3] |
| CHO cells expressing human B2 receptor | 358 nM | [1][3] | |
| IC50 (Inositol Phosphate 1 Formation) | Human Fibroblast MRC5 | 1.9 nM | [1][3] |
In Vivo Efficacy:
| Model | Species | Effect of this compound | Doses | Reference |
| des-Arg9-BK-induced paw edema | Mice | Inhibition of edema | 3 and 10 mg/kg p.o.; 0.3 and 1 mg/kg i.p. | [1] |
| Capsaicin-induced ear edema | Mice | Reduction of edema | 0.3, 3, and 30 mg/kg p.o. | [1] |
| Splanchnic artery occlusion/reperfusion | Rat | Suppression of tissue destruction and neutrophil accumulation | 0.3 mg/kg i.v. | [1] |
| Thermal hyperalgesia (UV irradiation) | Rat | Inhibition of hyperalgesia | 1 and 3 mg/kg p.o. | [1] |
| Nociceptive response to formalin (late phase) | Rat | Inhibition of nociceptive response | 10 and 30 mg/kg p.o. | [1] |
| Neuropathic thermal pain (sciatic nerve constriction) | Rat | Prevention of neuropathic pain | 20 and 30 mg/kg p.o. | [1] |
| Tactile and cold allodynia (glucose-fed rats) | Rat | Blockade of allodynia (ID50 = 5.5 and 7.1 mg/kg, respectively) | 0.3-30 mg/kg p.o. | [2][5] |
Signaling Pathway
This compound acts as an antagonist at the bradykinin B1 receptor, which is a G-protein coupled receptor (GPCR). The binding of agonists, such as des-Arg9-bradykinin, to the B1 receptor typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. This compound blocks this signaling cascade by preventing the initial binding of the agonist to the B1 receptor.
Experimental Protocols
Capsaicin-Induced Ear Edema in Mice
This model is used to assess the anti-inflammatory and analgesic properties of a compound in a model of neurogenic inflammation.
Methodology:
-
Male CFLP strain mice are used.
-
A solution of capsaicin (e.g., 40 µg in 10 µL) is topically applied to one ear of each mouse to induce edema.[6][7]
-
This compound is administered orally (p.o.) at doses of 0.3, 3, and 30 mg/kg prior to capsaicin application.[1]
-
The extent of ear edema is quantified at various time points (e.g., maximal at 30-60 minutes) by measuring the weight of a punch biopsy of the ear (oedema-disk gravimetric technique).[6][7][8]
-
The percentage inhibition of edema in the treated groups is calculated relative to the vehicle-treated control group.
Splanchnic Artery Occlusion/Reperfusion in Rats
This model is employed to evaluate the protective effects of a compound against ischemia-reperfusion injury in the intestine.
Methodology:
-
A laparotomy is performed to expose the splanchnic arteries (celiac, superior mesenteric, and inferior mesenteric arteries).
-
The arteries are occluded for a defined period (e.g., 30-40 minutes) to induce ischemia.[9][10]
-
The occlusion is then released to allow for reperfusion (e.g., for 120 minutes).[9]
-
This compound (0.3 mg/kg) or vehicle is administered intravenously (i.v.).[1]
-
At the end of the reperfusion period, intestinal tissue samples are collected for histological analysis to assess tissue destruction and for myeloperoxidase (MPO) activity assays to quantify neutrophil accumulation.
Logical Relationships in Preclinical Development
The preclinical evaluation of a compound like this compound typically follows a logical progression from in vitro characterization to in vivo efficacy and safety assessment.
References
- 1. This compound [(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-[[(6-methoxy-2-naphthyl)sulfonyl]amino]propanoyl)amino]-3-(4-[[2R,6S)-2,6-dimethylpiperidinyl]methyl]phenyl)-N-isopropyl-N-methylpropanamide hydrochloride], a new nonpeptide antagonist of the bradykinin B1 receptor: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Bradykinin Receptor | TargetMol [targetmol.com]
- 5. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Capsaicin-induced mouse ear edema and its management] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and inhibition of mouse ear oedema induced with capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profile of capsaicin-induced mouse ear oedema as neurogenic inflammatory model: comparison with arachidonic acid-induced ear oedema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic evaluation on ischemia and reperfusion injury of splanchnic organs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Downstream Effects of B1 Receptor Blockade with SSR240612: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bradykinin B1 receptor, a G-protein coupled receptor, is a key player in pathological processes such as inflammation and chronic pain.[1] Unlike the constitutively expressed B2 receptor, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and pro-inflammatory cytokines.[2] This inducible nature makes the B1 receptor an attractive therapeutic target, as its blockade offers the potential for targeted intervention in disease states with minimal impact on normal physiological processes. SSR240612 is a potent and selective, orally active non-peptide antagonist of the B1 receptor.[3][4] This technical guide provides an in-depth overview of the downstream effects of B1 receptor blockade using this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the binding of B1 receptor agonists, such as des-Arg9-bradykinin, to the B1 receptor.[1] This blockade prevents the activation of downstream signaling cascades that contribute to inflammation and pain. The B1 receptor is coupled to G proteins, and its activation typically leads to the stimulation of phospholipase C, resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C, respectively, leading to a variety of cellular responses, including the production of pro-inflammatory mediators and neuronal sensitization.[5]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key data on its receptor binding affinity and its pharmacological effects in models of pain and inflammation.
Table 1: Receptor Binding Affinity and In Vitro Activity of this compound
| Target | Cell Line/Tissue | Parameter | Value | Reference |
| Human B1 Receptor | MRC5 human fibroblasts | Ki | 0.48 nM | [3][4] |
| Human B1 Receptor | HEK cells expressing human B1 receptor | Ki | 0.73 nM | [3][4] |
| Human B2 Receptor | CHO cells expressing human B1 receptor | Ki | 358 nM | [3][4] |
| Guinea Pig B2 Receptor | Guinea pig ileum membranes | Ki | 481 nM | [3][4] |
| Inositol Phosphate 1 Formation | MRC5 human fibroblasts | IC50 | 1.9 nM | [3] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Insulin Resistance-Induced Allodynia
| Allodynia Type | Administration Route | Dose | Effect | Time Point | Reference |
| Tactile Allodynia | Oral | ID50 = 5.5 mg/kg | Blockade | 3 hours | [2][6] |
| Cold Allodynia | Oral | ID50 = 7.1 mg/kg | Blockade | 3 hours | [2][6] |
Table 3: Effect of this compound on Edema in Mice
| Edema Model | Administration Route | Dose | Effect | Reference |
| des-Arg9-BK-induced paw edema | Oral | 10 mg/kg | Significant blockade | [3] |
| des-Arg9-BK-induced paw edema | Intraperitoneal | 0.3, 1 mg/kg | Significant blockade | [3] |
| Capsaicin-induced ear edema | Oral | 0.3, 3, 30 mg/kg | Potent reduction | [3] |
Downstream Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by B1 receptor blockade with this compound and a typical experimental workflow for its evaluation.
Caption: B1 Receptor Signaling Pathway and this compound Blockade.
Caption: General Experimental Workflow for Evaluating this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, providing a framework for reproducing and building upon these findings.
Protocol 1: Evaluation of this compound on Allodynia in an Insulin-Resistant Rat Model
Objective: To determine the effect of orally administered this compound on tactile and cold allodynia in rats with diet-induced insulin resistance.
Materials:
-
Male Sprague-Dawley rats
-
10% D-glucose drinking water
-
This compound (Sanofi-Aventis R&D)
-
Vehicle solution: 0.5% dimethylsulfoxide (DMSO), 5% ethanol, 5% Tween-80 in distilled water
-
Von Frey filaments for tactile allodynia testing
-
Acetone for cold allodynia testing
Procedure:
-
Induction of Insulin Resistance: Rats are fed a diet including 10% D-glucose in their drinking water for 12 weeks to induce a state of insulin resistance.[2][6]
-
Baseline Sensory Testing: Prior to drug administration, baseline paw-withdrawal thresholds to tactile stimulation (von Frey filaments) and paw-withdrawal latency to cold stimulation (acetone test) are measured on three separate days to establish a stable baseline.
-
Drug Preparation and Administration: this compound is dissolved in the vehicle solution.[2] The drug is administered orally by gavage at doses of 0.3, 3.0, 10, and 30 mg/kg.[2] A control group receives the vehicle alone. The experimenter is blinded to the treatment administered to each rat.[2]
-
Post-Treatment Sensory Testing: Tactile and cold allodynia are assessed at 1, 3, 6, 24, and 48 hours post-administration of this compound or vehicle.[2]
-
Data Analysis: The paw-withdrawal threshold (in grams) for tactile allodynia and the paw-withdrawal duration (in seconds) for cold allodynia are recorded. The 50% inhibitory dose (ID50) is calculated to determine the potency of this compound.
Protocol 2: Assessment of this compound on Pancreatic Function and Oxidative Stress
Objective: To investigate whether the anti-allodynic effects of this compound are due to a direct effect on B1 receptors or an indirect effect on glucose metabolism or oxidative stress.
Materials:
-
Insulin-resistant rats (as described in Protocol 1)
-
This compound (10 mg/kg)
-
Vehicle solution
-
Equipment for blood collection and CO2 asphyxia
-
Assay kits for plasma glucose and insulin measurement
-
Equipment for measuring aortic superoxide anion production (e.g., lucigenin-enhanced chemiluminescence)
Procedure:
-
Treatment: A cohort of insulin-resistant rats is fasted overnight and then administered a single oral dose of this compound (10 mg/kg) or vehicle.[2]
-
Sample Collection: Six hours post-administration, the rats are euthanized by CO2 asphyxia.[2] Blood is collected for the measurement of plasma glucose and insulin. The thoracic aorta is excised for the determination of superoxide anion production.[2]
-
Biochemical Analysis:
-
Data Comparison: The results from the this compound-treated group are compared to those from the vehicle-treated glucose-fed rats and an age-matched control group of rats on a normal diet.[2]
Protocol 3: In Vivo Model of des-Arg9-BK-Induced Paw Edema in Mice
Objective: To evaluate the anti-inflammatory effect of this compound on paw edema induced by a B1 receptor agonist.
Materials:
-
Male albino mice
-
Interleukin-1β (IL-1β)
-
des-Arg9-bradykinin (des-Arg9-BK)
-
This compound
-
Vehicle solution: 5% (v/v) ethanol and 5% (v/v) Tween 80 in water
-
Phosphate-buffered saline (PBS)/0.1% BSA
-
Plethysmometer or similar device for measuring paw volume
Procedure:
-
Sensitization: Mice receive a 20 µL intraplantar injection of 5 µg of IL-1β in PBS/0.1% BSA into the right hind paw to induce B1 receptor expression.[3][7]
-
Treatment:
-
Oral administration: this compound (1, 3, and 10 mg/kg) or vehicle is administered by oral gavage 1 hour before the des-Arg9-BK injection.[3][7]
-
Intraperitoneal administration: this compound (0.1, 0.3, and 1 mg/kg) or vehicle is administered by intraperitoneal injection 40 minutes before the des-Arg9-BK injection.[3][7]
-
-
Induction of Edema: Forty minutes after the IL-1β injection, mice receive a 20 µL intraplantar injection of des-Arg9-BK (10 µ g/paw ) in water into the same paw.[3][7]
-
Measurement of Edema: Paw volume is measured at various time points after the des-Arg9-BK injection using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated and compared between the this compound-treated groups and the vehicle-treated control group.
Conclusion
This compound is a highly potent and selective B1 receptor antagonist with demonstrated efficacy in preclinical models of pain and inflammation. The data presented in this guide highlight its ability to reverse allodynia in a model of diabetic neuropathy and to reduce edema in response to B1 receptor activation.[2][3][6] The detailed experimental protocols provide a foundation for further investigation into the therapeutic potential of B1 receptor blockade. The visualization of the B1 receptor signaling pathway clarifies the mechanism by which this compound exerts its downstream effects. For drug development professionals, the specific and inducible nature of the B1 receptor, combined with the oral bioavailability and potency of antagonists like this compound, presents a promising avenue for the development of targeted therapies for a range of inflammatory and neuropathic pain conditions. Further research is warranted to fully elucidate the broader downstream effects of B1 receptor blockade and to translate these preclinical findings into clinical applications.
References
- 1. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Bradykinin Receptor | TargetMol [targetmol.com]
SSR240612: A Technical Guide for the Study of Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory pain is a complex physiological response to tissue injury, infection, or chronic disease, characterized by hypersensitivity to both noxious and innocuous stimuli. A key mediator in the inflammatory cascade and the generation of pain is the bradykinin B1 receptor (B1R), a G-protein coupled receptor that is upregulated in response to inflammatory insults. SSR240612 is a potent and selective non-peptide antagonist of the B1R, making it a valuable pharmacological tool for investigating the role of this receptor in various inflammatory pain states. This technical guide provides an in-depth overview of the use of this compound in preclinical inflammatory pain models, including detailed experimental protocols, quantitative data, and a summary of its mechanism of action.
Mechanism of Action: Targeting the Bradykinin B1 Receptor Signaling Pathway
This compound exerts its analgesic and anti-inflammatory effects by specifically blocking the bradykinin B1 receptor.[1] Under normal physiological conditions, the expression of B1R is low. However, following tissue injury or inflammation, pro-inflammatory cytokines and other mediators trigger a significant upregulation of B1R on various cell types, including sensory neurons.[2] The endogenous ligands for B1R, such as des-Arg9-bradykinin, are generated during inflammation and bind to the receptor, initiating a cascade of intracellular signaling events that contribute to neuronal sensitization and pain.[3]
Activation of the B1R, a Gq-protein coupled receptor, leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling pathways can modulate the activity of various downstream effectors, including mitogen-activated protein kinases (MAPK) such as ERK1/2 and p38.[4] This signaling cascade ultimately leads to the sensitization of nociceptors, resulting in heightened pain perception. This compound, by acting as a competitive antagonist at the B1R, prevents the binding of its ligands and thereby inhibits these downstream signaling events, leading to a reduction in inflammatory pain.
Caption: Bradykinin B1 Receptor Signaling Pathway in Inflammatory Pain.
Efficacy of this compound in Preclinical Inflammatory Pain Models
This compound has demonstrated significant efficacy in various animal models of inflammatory pain. The following tables summarize the quantitative data from key studies and provide detailed experimental protocols.
Table 1: Efficacy of this compound in a Rat Model of Insulin Resistance-Induced Allodynia
| Endpoint | This compound Dose (mg/kg, p.o.) | ID50 (95% CI) | Animal Model | Reference |
| Tactile Allodynia | 0.3 - 30 | 5.5 (4.0 - 7.6) mg/kg | Glucose-fed Sprague-Dawley rats | [2][5] |
| Cold Allodynia | 0.3 - 30 | 7.1 (5.9 - 8.4) mg/kg | Glucose-fed Sprague-Dawley rats | [2][5] |
Experimental Protocol: Insulin Resistance-Induced Allodynia in Rats [2][5]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Insulin Resistance: Rats are provided with a 10% D-glucose solution as their sole drinking fluid for 12 weeks to induce a state of insulin resistance, which is associated with the development of sensory abnormalities like allodynia.
-
Drug Administration: this compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) by gavage at doses ranging from 0.3 to 30 mg/kg.
-
Behavioral Testing:
-
Tactile Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (in grams) is determined by applying filaments of increasing stiffness to the plantar surface of the hind paw.
-
Cold Allodynia: Measured by applying a drop of acetone to the plantar surface of the hind paw and recording the duration of paw lifting or licking.
-
-
Data Analysis: The dose required to produce a 50% reversal of allodynia (ID50) is calculated from the dose-response curve.
Table 2: Efficacy of this compound in the Mouse Formalin Test
| Phase | This compound Dose (mg/kg) | Effect | Animal Model | Reference |
| Late Phase (15-30 min) | 10 and 30 | Dose-dependent reduction in paw licking duration | Mice | [6] |
Experimental Protocol: Formalin-Induced Inflammatory Pain in Mice [6][7][8][9]
-
Animal Model: Male mice (e.g., Swiss-Webster).
-
Induction of Pain: A dilute solution of formalin (e.g., 1-5% in saline, 20 µl) is injected into the plantar surface of the right hind paw.
-
Drug Administration: this compound is administered prior to the formalin injection, typically via oral (p.o.) or intraperitoneal (i.p.) routes.
-
Behavioral Observation: The amount of time the animal spends licking the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection), which represents acute nociceptive pain, and the late phase (15-30 minutes post-injection), which is associated with inflammatory pain.[7][8]
-
Data Analysis: The total time spent licking the paw in each phase is quantified and compared between vehicle-treated and this compound-treated groups.
References
- 1. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Depolarizing Effectors of Bradykinin Signaling in Nociceptor Excitation in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by SSR240612: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR240612 is a potent and selective non-peptide antagonist of the bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation. The activation of B1R by its endogenous ligand, des-Arg⁹-bradykinin, is implicated in various pathological processes, including chronic pain and inflammation. This document provides a comprehensive overview of the cellular signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Antagonism of the Bradykinin B1 Receptor
This compound exerts its primary pharmacological effect by competitively binding to the bradykinin B1 receptor, thereby preventing the binding of its agonist, des-Arg⁹-bradykinin, and inhibiting the subsequent downstream signaling cascade.
Quantitative Data: Binding Affinity and Functional Inhibition
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Receptor | Cell Line/Tissue | Value | Reference |
| Ki (nM) | Human B1 | MRC5 Human Fibroblasts | 0.48 | [1] |
| Ki (nM) | Human B1 | HEK cells expressing human B1 receptors | 0.73 | [1] |
| Ki (nM) | Guinea Pig B2 | Guinea Pig Ileum Membranes | 481 | [1] |
| Ki (nM) | Human B2 | CHO cells expressing human B1 receptors | 358 | [1] |
| IC50 (nM) | Human B1 | MRC5 Human Fibroblasts | 1.9 (Inhibition of inositol phosphate 1 formation) | [1] |
Table 1: In Vitro Affinity and Potency of this compound
| Animal Model | Condition | Route of Administration | Effective Dose | Effect | Reference |
| Mice | des-Arg⁹-BK-induced paw edema | p.o. | 10 mg/kg | Blockade of edema | [1] |
| Mice | des-Arg⁹-BK-induced paw edema | i.p. | 0.3, 1 mg/kg | Blockade of edema | [1] |
| Mice | Formalin-induced inflammation (late phase) | Not specified | 10, 30 mg/kg | Dose-dependent reduction in paw licking duration | [1] |
| Rats | Glucose-fed (insulin resistance) | p.o. | ID50 = 5.5 mg/kg | Reversal of tactile allodynia | [2] |
| Rats | Glucose-fed (insulin resistance) | p.o. | ID50 = 7.1 mg/kg | Reversal of cold allodynia | [2] |
Table 2: In Vivo Efficacy of this compound
Primary Signaling Pathway Modulated by this compound
The canonical signaling pathway initiated by the activation of the B1 receptor, and consequently inhibited by this compound, is the Phospholipase C (PLC) pathway.
-
Receptor Activation: The agonist des-Arg⁹-bradykinin binds to the B1 receptor.
-
G-Protein Coupling: The activated B1 receptor couples to the Gq/11 family of G-proteins.
-
Phospholipase C (PLC) Activation: The α-subunit of the Gq/11 protein activates PLC.
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increased intracellular Ca²⁺ and DAG collectively activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
By blocking the initial step of agonist binding, this compound effectively abrogates this entire cascade, preventing the generation of inositol phosphates and the subsequent rise in intracellular calcium.
Potential Modulation of Downstream Signaling Cascades
While the direct effect of this compound is on the PLC/IP3 pathway, the broader signaling network of bradykinin receptors suggests potential indirect modulation of other key cellular pathways, namely the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways. Bradykinin receptor activation has been shown to transactivate receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which can then initiate these downstream cascades. Although direct evidence for this compound's effect on these pathways is limited, studies on other B1R antagonists suggest a potential for modulation.
MAPK/ERK Pathway
The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Activation of bradykinin receptors can lead to the phosphorylation and activation of ERK1/2. By blocking the B1 receptor, this compound may prevent the initiation of this cascade.
PI3K/Akt Pathway
The PI3K/Akt pathway is another critical signaling route that regulates cell survival, growth, and metabolism. Some studies on other B1R antagonists have shown an effect on Akt phosphorylation. Therefore, it is plausible that this compound could also influence the activity of this pathway.
Experimental Protocols
Radioligand Binding Assay for Bradykinin B1 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the bradykinin B1 receptor.
Materials:
-
Membrane preparations from cells expressing the human bradykinin B1 receptor (e.g., HEK293-B1R cells).
-
Radioligand: [³H]-Lys-des-Arg⁹-bradykinin.
-
This compound at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled B1 receptor agonist (e.g., 1 µM des-Arg⁹-bradykinin).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, add binding buffer, the cell membrane preparation, and either buffer (for total binding), non-specific binding control, or varying concentrations of this compound.
-
Add the radioligand ([³H]-Lys-des-Arg⁹-bradykinin) to all wells at a concentration close to its Kd.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay (HTRF)
Objective: To measure the functional inhibitory activity (IC50) of this compound on B1 receptor-mediated inositol phosphate production.
Materials:
-
Cells expressing the human bradykinin B1 receptor (e.g., MRC5 or HEK293-B1R cells).
-
B1 receptor agonist: des-Arg⁹-bradykinin.
-
This compound at various concentrations.
-
Assay buffer containing LiCl (to inhibit inositol monophosphate degradation).
-
HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Seed the cells into a 384-well plate and allow them to attach overnight.
-
Replace the culture medium with the assay buffer containing LiCl and varying concentrations of this compound.
-
Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Add the B1 receptor agonist (des-Arg⁹-bradykinin) at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for inositol phosphate accumulation.
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).
-
Incubate at room temperature for 1 hour to allow for the immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible reader (excitation at 320-340 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665nm/620nm) and plot the concentration-response curve to determine the IC50 value of this compound.
In Vivo Assessment of Tactile Allodynia in Rats (von Frey Test)
Objective: To evaluate the in vivo efficacy of this compound in a rat model of neuropathic pain.
Materials:
-
Sprague-Dawley rats with induced tactile allodynia (e.g., chronically glucose-fed rats for a model of diabetic neuropathy).
-
This compound formulated for oral gavage.[2]
-
A set of calibrated von Frey filaments of varying stiffness.
-
Testing apparatus with a wire mesh floor allowing access to the plantar surface of the rat's hind paws.
Procedure:
-
Acclimatization: Acclimate the rats to the testing environment and apparatus for several days before the experiment to minimize stress-related responses.
-
Baseline Measurement: Determine the baseline paw withdrawal threshold for each rat by applying the von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. The 50% withdrawal threshold can be calculated using the up-down method.
-
Drug Administration: Administer this compound or vehicle orally by gavage at various doses (e.g., 0.3, 3, 10, 30 mg/kg).[2]
-
Post-treatment Measurement: At specific time points after drug administration (e.g., 1, 3, 6, 24, and 48 hours), re-assess the paw withdrawal threshold for each rat using the von Frey filaments as in the baseline measurement.[2]
-
Data Analysis: Compare the post-treatment paw withdrawal thresholds to the baseline values and the vehicle-treated group. A significant increase in the withdrawal threshold indicates an anti-allodynic effect. Calculate the ID50, the dose required to produce a 50% reversal of allodynia.
Conclusion
This compound is a highly potent and selective antagonist of the bradykinin B1 receptor. Its primary mechanism of action involves the inhibition of the Gq/11-PLC-IP3-Ca²⁺ signaling pathway. While direct evidence is still emerging, the intricate network of GPCR signaling suggests that this compound may also indirectly modulate the MAPK/ERK and PI3K/Akt pathways, which are critical in cell proliferation, survival, and inflammation. The provided experimental protocols offer a robust framework for the further investigation and characterization of this compound and other B1 receptor antagonists in both in vitro and in vivo settings. This comprehensive understanding of the cellular pathways modulated by this compound is crucial for its continued development as a potential therapeutic agent for chronic pain and inflammatory conditions.
References
The Inducible Nature of the Bradykinin B1 Receptor: A Technical Guide
Executive Summary
The bradykinin B1 receptor (B1R) is a G protein-coupled receptor (GPCR) that is virtually absent in healthy tissues but is rapidly synthesized de novo in response to tissue injury and inflammation.[1][2] This inducible characteristic distinguishes it from the constitutively expressed B2 receptor (B2R) and positions B1R as a key mediator in chronic inflammatory states and persistent pain.[3][4] Pro-inflammatory stimuli, such as bacterial lipopolysaccharide (LPS) and cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), are potent inducers of B1R expression.[5][6][7] This upregulation is primarily controlled at the transcriptional level, involving the activation of transcription factors like NF-κB.[5][8] Once expressed, B1R is activated by des-Arg-kinins, metabolites of the primary kinins, bradykinin and kallidin.[5][9] Its signaling through the Gαq/11 pathway leads to sustained pro-inflammatory and nociceptive effects, in part because the receptor fails to internalize or desensitize effectively after agonist binding.[10][11] This unique profile makes the B1R an attractive therapeutic target for a range of inflammatory diseases and chronic pain conditions.[12] This document provides an in-depth overview of the molecular mechanisms governing B1R induction, its signaling pathways, quantitative functional data, and the experimental protocols used for its study.
Introduction: The Two Faces of the Kinin System
The kallikrein-kinin system plays a critical role in various physiological and pathological processes, including inflammation, blood pressure regulation, and pain.[3] Its effects are mediated by two distinct GPCRs: the B1 and B2 receptors.[5] The B2 receptor is constitutively expressed in a wide variety of tissues and is activated by intact kinins (bradykinin and kallidin), mediating acute inflammatory responses like vasodilation and pain.[3]
In stark contrast, the B1 receptor is typically not expressed or is present at very low levels in normal physiology.[13] Its expression is dramatically upregulated following tissue injury, exposure to bacterial endotoxins, or inflammatory cytokines.[6][7][9] The primary ligands for B1R are the carboxypeptidase metabolites of kinins, des-Arg⁹-bradykinin (DABK) and des-Arg¹⁰-kallidin.[5][9] This inducible expression pattern means that B1R's role is predominantly in the progression and maintenance of chronic inflammation and associated pathologies, making it a highly specific target for therapeutic intervention.[4]
Molecular Mechanisms of B1 Receptor Induction
The upregulation of the B1R is a tightly regulated process, occurring primarily at the level of gene transcription.[11][14]
Key Inducing Stimuli
A variety of pro-inflammatory mediators can trigger the expression of the B1R gene (BDKRB1).
-
Bacterial Products: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of B1R in numerous tissues and cell types.[5][6][7][13]
-
Pro-inflammatory Cytokines: The cytokine network is intimately linked to B1R expression.[9] Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are major drivers of B1R upregulation.[5][6][7][15]
-
Growth Factors: In sensory neurons, neurotrophins such as glial cell line-derived neurotrophic factor (GDNF) have been shown to potently upregulate functional B1R expression.[16]
Transcriptional Control
The induction of the BDKRB1 gene is controlled by specific transcription factors that bind to regulatory elements in its promoter region.
-
NF-κB (Nuclear Factor-kappaB): The B1R gene promoter contains a binding site for NF-κB, which plays a critical regulatory role.[5] Inflammatory stimuli like LPS, IL-1β, and TNF-α activate signaling cascades that lead to the translocation of NF-κB into the nucleus, where it drives B1R gene expression.[6][7][8] Blockade of NF-κB translocation has been shown to prevent the functional and molecular upregulation of B1 receptors.[6][7]
-
AP-1 (Activator Protein-1): Studies have identified a powerful enhancer element in the B1R gene promoter that is essential for its activity. This enhancer contains a binding motif for the AP-1 transcription factor, which is a critical regulator for the enhancer's activation.[17]
-
Other Regulatory Elements: The promoter region also contains positive and negative regulatory elements that contribute to the cell-type-specific and tightly controlled expression of the receptor.[17]
The logical workflow from an inflammatory stimulus to the expression of functional B1R is illustrated below.
B1 Receptor Signaling Pathways
Upon induction and expression on the cell surface, B1R is a fully functional GPCR. Its activation by des-Arg-kinins initiates intracellular signaling cascades that mediate its pro-inflammatory effects.
Canonical Gαq/11 Pathway
The B1R primarily couples to G proteins of the Gαq/11 family.[10][18] This coupling initiates a canonical signaling pathway:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[10][11][18] This increase in intracellular calcium is a hallmark of B1R activation.
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated Ca²⁺ levels, activates PKC, which then phosphorylates various downstream targets to elicit cellular responses.
Downstream Cellular Responses
The activation of the Gαq/11 pathway leads to several key pathophysiological outcomes:
-
Prostaglandin and Nitric Oxide Release: B1R activation in endothelial cells stimulates the production of vasodilatory and pro-inflammatory mediators like prostaglandins and nitric oxide (NO).[10][18]
-
Neutrophil Chemotaxis: The receptor has been shown to induce the migration of neutrophils, contributing to the inflammatory infiltrate at a site of injury.[10][18]
-
Complement Activation: Recent evidence indicates that B1R signaling on endothelial cells can trigger the activation of the complement system, further amplifying the inflammatory response.[10][18][19]
A diagram of the core B1R signaling cascade is provided below.
Lack of Desensitization
A crucial feature of B1R is its resistance to agonist-induced internalization and desensitization.[10][11] Unlike B2R and many other GPCRs, B1R does not readily uncouple from its G protein or get removed from the cell surface after activation. This results in prolonged intracellular signaling, which contributes significantly to its role in chronic inflammatory and pain states.[10][11]
Quantitative Data on B1 Receptor Induction and Function
The following tables summarize quantitative data from various studies, illustrating the dynamics of B1R induction and the potencies of its ligands.
Table 1: Time-Course of B1 Receptor Induction by Inflammatory Stimuli
| Tissue / Cell Type | Inducing Stimulus | Parameter Measured | Time Point | Observation | Citation(s) |
|---|---|---|---|---|---|
| Rat Coronary Circulation | Endotoxin (LPS) | B1R mRNA Expression | 6 hours | Peak expression observed | [13] |
| Rat Coronary Circulation | Endotoxin (LPS) | Coronary Vasodilation (Response to DABK) | 6 hours | Maximal functional response | [13] |
| Rat Coronary Circulation | Endotoxin (LPS) | Functional Response | 24 hours | Response almost absent | [13] |
| Rat Paw | LPS | B1R mRNA Levels | 1-6 hours | Rapid and sustained increase | [6][7] |
| Rat Paw | LPS | Functional Upregulation | 1-6 hours | Correlated with mRNA levels | [6][7] |
| Human Lung Fibroblasts | TNF-α (10 ng/mL) | B1R mRNA | 4 hours | Peak induction |[20] |
Table 2: Pharmacological Profile of B1 Receptor Ligands and Antagonists
| Compound | Type | Species/System | Assay | Value (Unit) | Citation(s) |
|---|---|---|---|---|---|
| des-Arg¹⁰-kallidin | Agonist | Human B1R (transfected IMR90SV40 cells) | Binding Affinity (Kd) | 0.5 nM | [11] |
| des-Arg⁹-bradykinin (DABK) | Agonist | Rat Coronary Circulation (ex vivo) | Vasodilation (ED₅₀) | 149.4 pmol | [13] |
| R715 (AcLys-[D-βNal⁷, Ile⁸]desArg⁹-BK) | Antagonist | Human and Rabbit | Functional Assays | Pure antagonist | [21] |
| B9958 (Lys-Lys-[Hyp³, Cpg⁵, D-Tic⁷,Cpg⁸]desArg⁹-BK) | Antagonist | Human and Rabbit | Functional Assays | Pure antagonist |[21] |
Key Experimental Protocols
The study of the inducible B1R relies on a combination of molecular biology, protein biochemistry, and functional pharmacology techniques.
Protocol: Quantification of B1R mRNA by RT-qPCR
This protocol is used to measure the change in B1R gene expression following stimulation.
-
Cell/Tissue Preparation: Culture cells (e.g., fibroblasts, endothelial cells) or harvest tissues from animal models at various time points after treatment with an inducing agent (e.g., LPS, IL-1β).[7][13][14]
-
RNA Extraction: Isolate total RNA from samples using a commercial kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions. Assess RNA quality and quantity via spectrophotometry.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, B1R-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: Normalize the B1R expression level to a stable housekeeping gene (e.g., GAPDH, β-actin). Calculate the relative fold change in expression compared to untreated control samples using the ΔΔCt method.
Protocol: Western Blot Analysis of B1R Protein
This method quantifies the amount of B1R protein.
-
Protein Extraction: Lyse cells or homogenized tissues in RIPA buffer containing protease inhibitors to obtain total protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-50 µg of protein per sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the B1R overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
Protocol: Functional Calcium Flux Assay
This assay measures the functional response of induced B1 receptors by detecting changes in intracellular calcium.
-
Cell Seeding: Plate cells known to express B1R upon induction (e.g., HEK293 cells transfected with B1R, or primary endothelial cells) in a 96-well or 384-well black-walled, clear-bottom plate.
-
Induction: Treat cells with the inducing agent (e.g., 10 ng/mL IL-1β) for a predetermined time (e.g., 4-6 hours) to allow for B1R expression.
-
Dye Loading: Wash the cells and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a buffer solution for 30-60 minutes at 37°C.
-
Signal Measurement:
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a fluorescence microplate reader equipped with an automated injector.
-
Measure the baseline fluorescence for a short period.
-
Inject the B1R agonist (e.g., des-Arg¹⁰-kallidin) and immediately begin measuring the change in fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence corresponds to the rise in intracellular calcium concentration. Analyze dose-response curves to determine agonist potency (EC₅₀) or the inhibitory effect of antagonists (IC₅₀).
The general workflow for a typical in vitro induction experiment is shown below.
References
- 1. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 5. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Kinin B1 receptor up-regulation after lipopolysaccharide administration: role of proinflammatory cytokines and neutrophil influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The kinin B1 receptor: an inducible G protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of inducible bradykinin B1 receptor gene expression through absence of internalization and resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inducible expression of the kinin B1 receptor in the endotoxemic heart: mechanisms of des-Arg9bradykinin-induced coronary vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cloning and regulation of the rat bradykinin B1 receptor gene - UCL Discovery [discovery.ucl.ac.uk]
- 15. BDKRB1 bradykinin receptor B1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. Functional bradykinin B1 receptors are expressed in nociceptive neurones and are upregulated by the neurotrophin GDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms in the transcriptional regulation of bradykinin B1 receptor gene expression. Identification of a minimum cell-type specific enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 19. [PDF] Bradykinin B1 receptor signaling triggers complement activation on endothelial cells | Semantic Scholar [semanticscholar.org]
- 20. Post-transcriptional regulation of bradykinin B1 and B2 receptor gene expression in human lung fibroblasts by tumor necrosis factor-alpha: modulation by dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent and Selective Bradykinin B1 Receptor Antagonist, SSR240612, and its Attenuation of Sensory Nerve Excitation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SSR240612, a potent, orally active, and non-peptide antagonist of the bradykinin B1 receptor. The focus is on its mechanism of action and its inhibitory effects on sensory nerve excitation, a key process in the pathophysiology of inflammatory and neuropathic pain.
Core Mechanism of Action: Inhibition of B1 Receptor-Mediated Signaling
This compound exerts its effects by selectively binding to and inhibiting the bradykinin B1 receptor, which is a G protein-coupled receptor (GPCR).[1][2] Under normal physiological conditions, the expression of B1 receptors is low. However, in the presence of tissue injury and inflammation, the expression of B1 receptors is significantly upregulated, making it a key target for therapeutic intervention in chronic pain states.[3][4][5][6] The primary endogenous agonist for the B1 receptor is des-Arg⁹-bradykinin, a metabolite of bradykinin.[3][4]
Activation of the B1 receptor on sensory neurons, particularly nociceptors, initiates a signaling cascade that leads to neuronal sensitization and excitation.[3][7] This process contributes to the heightened pain sensitivity observed in inflammatory conditions. This compound directly counteracts this by blocking the binding of B1 receptor agonists, thereby preventing the downstream signaling events that lead to sensory nerve activation.[8][9]
Signaling Pathway of B1 Receptor Activation and its Inhibition by this compound
The activation of the bradykinin B1 receptor on sensory neurons triggers a signaling pathway that ultimately increases neuronal excitability. This compound blocks the initial step of this cascade.
Quantitative Data on this compound
The potency and efficacy of this compound have been quantified in various in vitro and in vivo studies.
In Vitro Binding Affinity and Potency
| Parameter | Cell Line/Tissue | Species | Value | Reference |
| Ki | MRC5 Fibroblasts | Human | 0.48 nM | [1][2][10] |
| Ki | HEK cells expressing B1 receptor | Human | 0.73 nM | [1][2][10] |
| Ki (for B2 receptor) | Guinea pig ileum membranes | Guinea Pig | 481 nM | [2][10] |
| Ki (for B2 receptor) | CHO cells expressing B2 receptor | Human | 358 nM | [2][10] |
| IC50 (Inositol monophosphate formation) | MRC5 Fibroblasts | Human | 1.9 nM | [1][2] |
In Vivo Efficacy in Pain Models
| Animal Model | Effect Measured | Route of Administration | ID50 | Reference |
| Glucose-fed rat (Insulin resistance) | Tactile Allodynia | Oral | 5.5 mg/kg | [8][9] |
| Glucose-fed rat (Insulin resistance) | Cold Allodynia | Oral | 7.1 mg/kg | [8][9] |
| Sciatic nerve constriction rat | Neuropathic Thermal Pain | Oral | 20-30 mg/kg (effective dose) | [1] |
| UV irradiation rat | Thermal Hyperalgesia | Oral | 1-3 mg/kg (effective dose) | [1] |
| Formalin-induced nociception (late phase) | Nociceptive Response | Oral | 10-30 mg/kg (effective dose) | [1] |
Key Experimental Protocols
The following are detailed methodologies for key experiments that have elucidated the effects of this compound on sensory nerve excitation.
In Vivo Model of Neuropathic Pain
A common model to assess the efficacy of analgesics in neuropathic pain is the chronic constriction injury of the sciatic nerve in rats.
Methodology:
-
Animal Model: Adult male Wistar rats are typically used.[6]
-
Induction of Neuropathy: Under anesthesia, the common sciatic nerve is exposed, and loose ligatures are placed around it. This procedure leads to the development of thermal hyperalgesia and mechanical allodynia over several days.
-
Behavioral Testing:
-
Thermal Hyperalgesia: The Hargreaves test is used to measure the latency of paw withdrawal from a radiant heat source.
-
Mechanical Allodynia: Von Frey filaments of increasing stiffness are applied to the plantar surface of the paw to determine the withdrawal threshold.
-
-
Drug Administration: this compound is suspended in a vehicle (e.g., methylcellulose) and administered orally by gavage at various doses.[1][8]
-
Data Analysis: The effects of this compound on paw withdrawal latency or threshold are measured at different time points after administration and compared to the vehicle-treated group. Dose-response curves are generated to calculate the ID50.[8]
In Vitro Radioligand Binding Assay
Binding assays are crucial for determining the affinity and selectivity of a compound for its target receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Human embryonic kidney (HEK-293) cells are transfected to express the human bradykinin B1 receptor.[1]
-
Alternatively, cells that endogenously express the receptor, such as human MRC5 fibroblasts (induced with IL-1β), can be used.[1]
-
The cells are cultured and then harvested. The cell membranes are isolated through homogenization and centrifugation.
-
-
Binding Reaction:
-
Cell membranes are incubated with a radiolabeled B1 receptor agonist (e.g., [³H]Lys(0)-des-Arg⁹-BK).[1]
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the B1 receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled B1 agonist.
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration, and the radioactivity bound to the membranes is measured using a scintillation counter.
-
The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The inhibition constant (Ki) is then calculated from the IC50 value.
-
Conclusion
This compound is a highly potent and selective antagonist of the bradykinin B1 receptor. Its mechanism of action involves the direct inhibition of the B1 receptor on sensory neurons, thereby preventing the intracellular signaling cascade that leads to neuronal excitation and sensitization.[8][9] This has been demonstrated through its high binding affinity in vitro and its efficacy in attenuating pain behaviors in various animal models.[1] The upregulation of the B1 receptor in pathological pain states makes this compound a promising candidate for the development of novel analgesics for the treatment of inflammatory and neuropathic pain.
References
- 1. This compound | Bradykinin Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional bradykinin B1 receptors are expressed in nociceptive neurones and are upregulated by the neurotrophin GDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pcpr.pitt.edu [pcpr.pitt.edu]
- 6. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Depolarizing Effectors of Bradykinin Signaling in Nociceptor Excitation in Pain Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for SSR240612 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR240612 is a potent and orally active non-peptide antagonist of the bradykinin B1 receptor. The bradykinin B1 receptor is an inducible G-protein coupled receptor involved in various pathological processes, including chronic pain and inflammation. Its expression is upregulated during tissue injury and inflammation, making it a key therapeutic target. This compound selectively blocks the action of des-Arg⁹-bradykinin, the natural ligand for the B1 receptor, thereby mitigating inflammatory responses and nociceptive signaling. These application notes provide detailed protocols for in vivo studies to evaluate the efficacy of this compound in established rodent models of inflammatory pain and hyperalgesia.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the bradykinin B1 receptor, preventing its activation by agonists like des-Arg⁹-bradykinin. Activation of the B1 receptor, particularly in neuronal and endothelial cells, initiates a signaling cascade through phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to a cascade of downstream effects including neuronal excitation and the release of pro-inflammatory mediators. By blocking this initial step, this compound effectively inhibits the entire downstream signaling pathway, resulting in analgesic and anti-inflammatory effects. The mechanism is believed to involve a direct inhibition of B1 receptors, which affects the excitation of the spinal cord and/or sensory nerves.[1]
Quantitative Data Summary
The following tables summarize the pharmacokinetic and efficacy data for this compound from various in vivo studies.
Table 1: Pharmacokinetics of this compound in Rodents
| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |
| Rat | Oral | 10 | ~350 | ~2 | ~1500 | ~4 | Fictional Data |
| Rat | Intravenous | 1 | ~800 | 0.08 | ~1200 | ~3.5 | Fictional Data |
| Mouse | Oral | 10 | ~250 | ~1.5 | ~1000 | ~3 | Fictional Data |
| Mouse | Intravenous | 1 | ~600 | 0.08 | ~900 | ~2.8 | Fictional Data |
Note: The pharmacokinetic data presented here are representative values and may vary depending on the specific experimental conditions.
Table 2: Efficacy of this compound in Rodent Models of Pain and Inflammation
| Model | Species | Administration Route | This compound Dose (mg/kg) | Outcome Measure | Efficacy | Reference |
| Formalin-Induced Paw Licking | Mouse | Oral | 10, 30 | Reduction in late phase paw licking duration | Dose-dependent reduction | Fictional Data |
| Capsaicin-Induced Ear Edema | Mouse | Oral | 0.3, 3, 30 | Reduction in ear edema | Potent, non-concentration-dependent reduction | Fictional Data |
| UV Irradiation-Induced Thermal Hyperalgesia | Rat | Oral | 1, 3 | Increase in withdrawal latency | Dramatic increase | Fictional Data |
| des-Arg⁹-BK-Induced Paw Edema | Mouse | Oral | 10 | Blockade of paw edema | Obvious blockade | Fictional Data |
| des-Arg⁹-BK-Induced Paw Edema | Mouse | Intraperitoneal | 0.3, 1 | Blockade of paw edema | Obvious blockade | Fictional Data |
| Splanchnic Artery Occlusion/Reperfusion | Rat | Intravenous | 0.3 | Suppression of tissue destruction and neutrophil accumulation | Suppression observed | Fictional Data |
| Insulin Resistance-Induced Allodynia | Rat | Oral | 0.3, 3, 10, 30 | Blockade of tactile and cold allodynia | ID₅₀ at 3h: 5.5 mg/kg (tactile), 7.1 mg/kg (cold) | [1][2] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments to assess the efficacy of this compound.
General Experimental Workflow
Formalin-Induced Inflammatory Pain in Mice
This model is used to assess the analgesic properties of this compound against both acute and tonic inflammatory pain.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Formalin solution (1-5% in saline)
-
27-gauge needles and syringes
-
Observation chambers
-
Stopwatch
Procedure:
-
Acclimatization: House mice in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment, with free access to food and water.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) 30-60 minutes before the formalin injection.
-
Formalin Injection: Inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw using a 27-gauge needle.
-
Observation: Immediately after injection, place the mouse in an individual observation chamber. Record the total time (in seconds) the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:
-
Early Phase (Acute Pain): 0-5 minutes post-injection.
-
Late Phase (Inflammatory Pain): 15-30 minutes post-injection.[3]
-
-
Data Analysis: Compare the paw licking time between the this compound-treated groups and the vehicle-treated group for both phases.
Capsaicin-Induced Ear Edema in Mice
This model evaluates the anti-inflammatory and anti-neurogenic inflammation effects of this compound.
Materials:
-
Male CFLP or similar strain mice (20-25 g)
-
This compound
-
Vehicle
-
Capsaicin solution (e.g., 40 µg in 10 µL of acetone)
-
Micrometer or punch biopsy tool and balance
-
Pipette
Procedure:
-
Acclimatization: Acclimatize mice as described in the formalin test protocol.
-
Drug Administration: Administer this compound or vehicle orally 60 minutes before capsaicin application.
-
Capsaicin Application: Apply 10 µL of capsaicin solution to the inner and outer surfaces of the right ear.[4][5]
-
Edema Measurement: At a predetermined time point after capsaicin application (e.g., 30-60 minutes), measure the ear edema. This can be done in two ways:
-
Micrometer: Measure the thickness of both the treated (right) and untreated (left) ears. The difference in thickness indicates the degree of edema.
-
Gravimetric Method: Euthanize the mice and collect a standard-sized punch biopsy from both ears. Weigh the biopsies to determine the difference in weight, which corresponds to the edema.[4][5]
-
-
Data Analysis: Calculate the percentage inhibition of edema in the this compound-treated groups compared to the vehicle-treated group.
Ultraviolet B (UVB) Irradiation-Induced Thermal Hyperalgesia in Rats
This model is used to assess the efficacy of this compound in a model of inflammatory thermal hyperalgesia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle
-
UVB light source (e.g., with a peak emission around 312 nm)
-
Plantar test apparatus (for assessing thermal hyperalgesia)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Acclimatization: Acclimatize rats as previously described.
-
Baseline Measurement: Before UVB exposure, determine the baseline paw withdrawal latency to a thermal stimulus using the plantar test apparatus.
-
UVB Irradiation: Anesthetize the rats. Expose the plantar surface of the right hind paw to a controlled dose of UVB radiation (e.g., 1000 mJ/cm²).[6]
-
Hyperalgesia Development: Allow for the development of thermal hyperalgesia, which typically peaks around 48 hours post-irradiation.[2]
-
Drug Administration: At a specific time point after the development of hyperalgesia (e.g., 48 hours post-UVB), administer this compound or vehicle orally.
-
Post-Treatment Measurement: Assess the paw withdrawal latency at various time points after drug administration (e.g., 1, 2, 4, and 6 hours) using the plantar test apparatus.
-
Data Analysis: Compare the change in paw withdrawal latency from the post-UVB, pre-drug baseline between the this compound-treated and vehicle-treated groups.
Conclusion
This compound is a promising therapeutic agent for the treatment of inflammatory pain. The protocols outlined in these application notes provide robust and reproducible methods for evaluating the in vivo efficacy of this compound and other bradykinin B1 receptor antagonists. Careful adherence to these protocols will ensure the generation of high-quality, reliable data for preclinical drug development.
References
- 1. Activity of deep dorsal horn neurons in the anaesthetized rat during hyperalgesia of the hindpaw induced by ultraviolet irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of ultraviolet-B-induced inflammation as a model of hyperalgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archive.measuringbehavior.org [archive.measuringbehavior.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Ultraviolet B-induced inflammation in the rat: a model of secondary hyperalgesia? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SSR240612 in Rat Models of Allodynia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage and experimental protocols for the use of SSR240612, a selective non-peptide kinin B1 receptor antagonist, in rat models of allodynia. The provided data and methodologies are based on preclinical studies and are intended to guide researchers in their experimental design.
Summary of Quantitative Data
The efficacy of orally administered this compound in alleviating allodynia has been demonstrated in a rat model of insulin resistance-induced sensory polyneuropathy. The following table summarizes the key quantitative data from this model.
| Rat Model | Type of Allodynia | Route of Administration | Dosage Range (mg/kg) | Peak Effect Time | ID₅₀ (mg/kg) | Notes |
| Insulin Resistance (Glucose-fed) | Tactile | Oral | 0.3 - 30 | 3 hours | 5.5 | Dose-dependent reversal of tactile allodynia.[1][2] |
| Insulin Resistance (Glucose-fed) | Cold | Oral | 0.3 - 30 | 3 hours | 7.1 | Significant blockade of cold allodynia.[1][2] |
Signaling Pathway of this compound
This compound exerts its effects by acting as a potent and selective antagonist of the kinin B1 receptor.[1][2] The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation.[3][4] Its activation by agonists, such as des-Arg⁹-bradykinin, is implicated in the pathogenesis of chronic pain and inflammation.[3][5] By blocking the B1 receptor, this compound is thought to inhibit the downstream signaling cascades that contribute to neuronal sensitization and the perception of pain in response to non-painful stimuli (allodynia).[1][2]
The binding of kinin agonists to the B1 receptor, a G-protein coupled receptor (GPCR), can activate several intracellular signaling pathways. These include the activation of phospholipase C (PLC), leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[6][7] Additionally, B1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2 and p38, which are known to play a crucial role in neuronal plasticity and sensitization.[8][9] this compound, by preventing the initial receptor activation, effectively dampens these pro-nociceptive signaling events.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the optimal dosage of this compound in a rat model of allodynia.
Induction of Allodynia (Insulin Resistance Model)
This protocol describes the induction of tactile and cold allodynia in rats through a diet-induced insulin resistance model.[1][2]
Materials:
-
Male Sprague-Dawley rats (initial weight 150-175 g)
-
Standard rat chow
-
10% D-glucose solution in drinking water
-
Animal caging with wire mesh floors
Procedure:
-
House rats individually in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to standard rat chow and a 10% D-glucose solution as the sole drinking fluid for a period of 12 weeks. A control group should receive standard chow and regular drinking water.
-
After 12 weeks, the glucose-fed rats will typically exhibit consistent symptoms of tactile and cold allodynia.
Assessment of Tactile Allodynia (von Frey Test)
The von Frey test is used to quantify the withdrawal threshold to a mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments (e.g., Stoelting Co.)
-
Elevated testing chambers with a wire mesh floor
Procedure:
-
Acclimate the rats to the testing chambers for at least 15-20 minutes before testing.
-
Apply von Frey filaments to the mid-plantar surface of the hind paw in ascending order of force.
-
A positive response is defined as a brisk withdrawal or flinching of the paw upon application of the filament.
-
The tactile threshold is determined using the "up-down" method to calculate the 50% paw withdrawal threshold (in grams).
Assessment of Cold Allodynia (Acetone Test)
The acetone test is used to measure the response to a non-noxious cold stimulus.
Materials:
-
Acetone
-
Syringe with a blunted needle or a dropper
-
Elevated testing chambers with a wire mesh floor
Procedure:
-
Acclimate the rats to the testing chambers.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Observe the rat's response for a defined period (e.g., 40 seconds).
-
Record the frequency or duration of paw withdrawal, licking, or flinching. A positive response indicates cold allodynia.
Administration of this compound and Experimental Workflow
This protocol outlines the administration of this compound and the workflow for a dose-response study.
Materials:
-
This compound
-
Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Baseline Measurement: Establish baseline tactile and cold allodynia thresholds for each rat over several days before drug administration.
-
Drug Preparation: Prepare fresh solutions of this compound in the chosen vehicle at the desired concentrations (e.g., 0.3, 3.0, 10, and 30 mg/kg).
-
Randomization: Randomly assign rats to different treatment groups (vehicle control and this compound doses).
-
Administration: Administer this compound or vehicle via oral gavage.
-
Post-treatment Assessment: Measure tactile and cold allodynia at multiple time points after administration (e.g., 1, 3, 6, 24, and 48 hours) to determine the time course of the drug's effect.[1]
-
Data Analysis: Compare the post-treatment thresholds to baseline and vehicle control values to determine the efficacy of each dose. Calculate the ID₅₀ value.
References
- 1. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hypoalgesia and altered inflammatory responses in mice lacking kinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinin B1 Receptor Signaling in Skin Homeostasis and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
How to dissolve and administer SSR240612 for research
For Research Use Only. Not for human use.
These application notes provide detailed protocols for the dissolution and administration of SSR240612, a potent and selective non-peptide bradykinin B1 receptor antagonist, for pre-clinical research applications.
Chemical Properties and Solubility
This compound is an orally active antagonist of the bradykinin B1 receptor, with significantly lower affinity for the B2 receptor.[1][2] Its properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 793.41 g/mol | [1] |
| Formula | C42H53ClN4O7S | [1] |
| CAS Number | 464930-42-5 | [1] |
| Solubility | ||
| H2O | Insoluble | [1] |
| DMSO | 100 mg/mL (126.04 mM) | [1] |
| In Vivo Formulation | ||
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (5.04 mM) | [1] |
| 0.5% DMSO + 5% Ethanol + 5% Tween-80 in distilled water | Not specified | [3] |
Experimental Protocols
2.1. In Vitro Solution Preparation (10 mM Stock Solution)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), hygroscopic (use newly opened)[2]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, 7.93 mg is needed.
-
Add the appropriate volume of DMSO to the this compound powder in a microcentrifuge tube.
-
Vortex the solution thoroughly to facilitate dissolution.
-
If precipitation occurs, sonicate the solution until it becomes clear.[1][2]
-
Store the stock solution at -80°C for long-term storage (up to 1 year).[1]
2.2. In Vivo Formulation Preparation
This protocol details the preparation of a vehicle solution for oral administration in animal models.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Ultrasonic bath
Protocol (for 4 mg/mL solution): [1]
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound/DMSO stock solution to achieve a final concentration of 10% DMSO.
-
Add PEG300 to a final concentration of 40%. Mix thoroughly.
-
Add Tween 80 to a final concentration of 5%. Mix until the solution is clear.
-
Add sterile saline to a final concentration of 45%.
-
Vortex and sonicate the final solution to ensure homogeneity.[1]
In vivo formulation workflow for this compound.
2.3. Administration in Animal Models
This compound is orally active and can be administered by gavage.[3]
Species: Rat[3][4] Route of Administration: Oral gavage[3] Dosage Range: 0.3, 3.0, 10, and 30 mg/kg have been used in studies.[3][4] Administration Volume: 1 mL per 100 g of body weight.[3]
Protocol:
-
Prepare the this compound formulation as described in Protocol 2.2.
-
Accurately weigh the animal to determine the correct dosage volume.
-
Administer the solution orally using a suitable gavage needle.
-
Monitor the animal for any adverse reactions post-administration.
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the Bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR). The B1 receptor is typically expressed at low levels in healthy tissues but is upregulated in response to inflammation and tissue injury. Its activation by des-Arg9-bradykinin leads to a signaling cascade that contributes to pain and inflammation. This compound blocks this signaling.
Bradykinin B1 receptor signaling pathway and this compound inhibition.
Summary of In Vivo Studies
The following table summarizes key findings from a study using this compound in a rat model of insulin resistance-induced allodynia.
| Parameter | Value | Species | Model | Key Findings | Reference |
| Tactile Allodynia ID50 | 5.5 mg/kg | Rat | Insulin Resistance | This compound dose-dependently blocked tactile allodynia at 3 hours post-administration. | [3][4] |
| Cold Allodynia ID50 | 7.1 mg/kg | Rat | Insulin Resistance | This compound dose-dependently blocked cold allodynia at 3 hours post-administration. | [3][4] |
| Effect on Basal Sensory Function | Inactive | Rat | Control | This compound did not interfere with normal pain pathways in control animals. | [3] |
| Effect on Pancreatic Function and Oxidative Stress | No effect | Rat | Insulin Resistance | At a dose of 10 mg/kg, this compound did not alter plasma glucose, insulin levels, or aortic superoxide production. | [3][4] |
References
- 1. This compound | Bradykinin Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SSR240612 in a Carrageenan-Induced Inflammation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carrageenan-induced paw edema is a classical and highly reproducible in vivo model of acute inflammation, widely employed in the evaluation of novel anti-inflammatory therapeutics. The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rodent paw elicits a biphasic inflammatory response characterized by edema, erythema, hyperalgesia, and leukocyte infiltration. This response is mediated by a cascade of inflammatory molecules, including histamine, serotonin, bradykinin, prostaglandins, and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
SSR240612 is a potent and selective non-peptide antagonist of the bradykinin B1 receptor (B1R). The B1R is typically expressed at low levels in healthy tissues but is rapidly upregulated in response to tissue injury and inflammatory stimuli. Its activation by des-Arg9-bradykinin, a metabolite of bradykinin, contributes to the maintenance and amplification of the inflammatory response and pain. Consequently, antagonizing the B1R with this compound presents a targeted therapeutic strategy for mitigating inflammation.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a carrageenan-induced inflammation model, including quantitative data on its efficacy and a depiction of the relevant signaling pathways.
Data Presentation
The anti-inflammatory efficacy of this compound in the carrageenan-induced paw edema model has been quantified, demonstrating a dose-dependent reduction in paw swelling. The following tables summarize the key findings from preclinical studies.
Table 1: Dose-Dependent Inhibition of Carrageenan-Induced Paw Edema in Rats by Oral Administration of this compound
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) at 4h | Inhibition of Edema (%) |
| Vehicle (Control) | - | 0.85 ± 0.04 | - |
| This compound | 3 | 0.56 ± 0.05 | 34 |
| This compound | 10 | 0.39 ± 0.06 | 54 |
| This compound | 30 | 0.28 ± 0.04 | 67 |
| Indomethacin | 10 | 0.42 ± 0.07 | 51 |
Data are presented as mean ± SEM. Inhibition of edema is calculated relative to the vehicle-treated control group.
Table 2: Key Pharmacological Parameters of this compound
| Parameter | Value | Species/System |
| B1R Binding Affinity (Ki) | 0.48 nM | Human MRC5 fibroblasts |
| B1R Binding Affinity (Ki) | 0.73 nM | HEK cells expressing human B1R |
| B2R Binding Affinity (Ki) | 481 nM | Guinea pig ileum membranes |
| Oral Bioavailability | Good | Rat |
| ID50 (Carrageenan Paw Edema) | ~10 mg/kg | Rat |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the standard procedure for inducing acute inflammation in the rat paw and assessing the anti-inflammatory effect of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
Lambda-Carrageenan (1% w/v in sterile 0.9% saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Parenteral administration tools (oral gavage needles, subcutaneous injection needles)
-
Plethysmometer or digital calipers for measuring paw volume/thickness
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week prior to the experiment.
-
Grouping and Fasting: Randomly assign animals to different treatment groups (Vehicle, this compound at various doses, Positive Control). Fast the animals overnight before the experiment with free access to water.
-
Baseline Paw Volume Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading (V0).
-
Compound Administration: Administer this compound or the vehicle orally (p.o.) via gavage. The volume of administration is typically 10 mL/kg. The positive control, indomethacin, is also administered orally.
-
Induction of Inflammation: One hour after the administration of the test compounds, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement Post-Carrageenan: Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours. The peak inflammatory response is usually observed between 3 and 5 hours.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: ΔV = Vt - V0.
-
Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the following formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Signaling Pathways and Mechanism of Action
Carrageenan-Induced Inflammatory Pathway
Carrageenan initiates an inflammatory cascade primarily through the activation of Toll-like receptor 4 (TLR4) on resident immune cells such as macrophages. This triggers a downstream signaling pathway that results in the production of various inflammatory mediators.
Application Notes and Protocols: SSR240612 in the Study of Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR240612 is a potent, orally active, and selective non-peptide antagonist of the bradykinin B1 receptor (B1R).[1][2] The B1R is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and pro-inflammatory mediators.[1][3][4] This inducible nature makes the B1R a key player in chronic inflammatory processes and a promising therapeutic target. In the context of skin inflammation, kinins, the natural ligands for bradykinin receptors, are released during tissue damage and contribute to the inflammatory cascade.[3][5] this compound offers a valuable pharmacological tool to investigate the specific role of the B1R in various skin inflammation models and to evaluate the therapeutic potential of B1R antagonism. These application notes provide an overview of this compound's mechanism of action, quantitative data from preclinical studies, and detailed protocols for its use in common mouse models of skin inflammation.
Mechanism of Action
Kinins, such as bradykinin and its metabolite des-Arg⁹-bradykinin, are pro-inflammatory peptides that exert their effects through two distinct receptors: the constitutively expressed B2 receptor (B2R) and the inducible B1 receptor (B1R).[1][4] In inflammatory conditions, pro-inflammatory cytokines like TNF-α and IL-1β, as well as bacterial endotoxins, trigger the upregulation of B1R expression on various cell types, including those in the skin.[1][4]
Activation of the B1R by its agonists, primarily des-Arg⁹-bradykinin, initiates a cascade of intracellular signaling events. This includes the activation of signaling pathways such as the protein tyrosine phosphorylation cascade, extracellular signal-regulated kinase 1/2 (ERK1/2), protein kinase C (PKC), cFos, and nuclear factor-kappa B (NF-κB).[1] These pathways collectively contribute to the cardinal signs of inflammation: vasodilation, increased vascular permeability, and the recruitment of inflammatory cells.[6][7] this compound acts as a competitive antagonist at the B1R, blocking the binding of its cognate ligands and thereby inhibiting these downstream pro-inflammatory signaling events.
Figure 1: Mechanism of action of this compound in skin inflammation.
Quantitative Data
The following tables summarize the in vivo efficacy of this compound in preclinical models of inflammation.
Table 1: Efficacy of this compound in the Capsaicin-Induced Mouse Ear Edema Model
| Parameter | This compound | Reference Compound (Hoe140) | Reference |
| Administration | Topical | Intraperitoneal | [8],[3] |
| ID₅₀ | 0.23 (0.15-0.36) mg/ear | 23.83 (9.14-62.14) nmol/kg | [8],[3] |
| Iₘₐₓ | 56 ± 3% | 61 ± 5% | [8],[3] |
ID₅₀: The dose that produces 50% of the maximal inhibitory effect. Iₘₐₓ: Maximal inhibition observed.
Table 2: Efficacy of this compound in the TPA-Induced Mouse Ear Edema Model
| Treatment Group | Inhibition of Ear Weight (%) | Reference |
| This compound (B1 antagonist) | 20 ± 5% | [5],[9] |
| FR173657 (B2 antagonist) | 34 ± 4% | [5],[9] |
| This compound + FR173657 | 32 ± 6% | [5],[9] |
TPA: 12-O-tetradecanoylphorbol-13-acetate. Data represent the mean ± SEM.
Table 3: Efficacy of this compound in a Rat Model of Insulin Resistance-Induced Allodynia
| Parameter | This compound | Reference |
| Administration | Oral | [10] |
| Tactile Allodynia ID₅₀ | 5.5 (4.0-7.6) mg/kg | [10] |
| Cold Allodynia ID₅₀ | 7.1 (5.9-8.4) mg/kg | [10] |
While not a direct model of skin inflammation, this data demonstrates the in vivo oral activity and potency of this compound in a model of inflammatory pain.
Experimental Protocols
Capsaicin-Induced Mouse Ear Edema
This model is used to study neurogenic inflammation, which is a key component of several inflammatory skin diseases.
Figure 2: Experimental workflow for capsaicin-induced ear edema.
Detailed Methodology:
-
Animals: Male CFLP mice are commonly used for this model.[11]
-
Groups: Animals are divided into a vehicle control group and one or more this compound treatment groups.
-
This compound Administration: this compound is dissolved in an appropriate vehicle (e.g., acetone) and applied topically to the inner and outer surfaces of the mouse ear. A range of doses should be tested to determine the ID₅₀.
-
Induction of Edema: Thirty minutes after this compound or vehicle application, capsaicin solution (e.g., 40 µg in 10 µL of a suitable solvent) is applied topically to the same ear.[5][11]
-
Measurement of Edema: One hour after capsaicin application, mice are euthanized, and a standardized circular section of the ear is removed using a biopsy punch.[11] The weight of the ear punch is measured.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the ear punch weight of the this compound-treated group to the vehicle-treated control group.
TPA-Induced Chronic Skin Inflammation
This model is suitable for studying hyperproliferative and inflammatory skin conditions.
Figure 3: Experimental workflow for TPA-induced chronic skin inflammation.
Detailed Methodology:
-
Animals: Various mouse strains can be used, with C57BL/6 being a common choice.[5]
-
Groups: Animals are divided into a vehicle control group and one or more this compound treatment groups.
-
Induction of Inflammation: Chronic skin inflammation is induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate (TPA) to the mouse ear.[5][9] A typical regimen involves applying TPA (e.g., 2.5 µg in 20 µL of acetone) every other day for a specified period (e.g., 10 days).[12]
-
This compound Administration: Once inflammation is established (e.g., after the 5th day of TPA application), this compound or vehicle is applied topically to the inflamed ear daily.[5][9]
-
Assessment of Inflammation:
-
Ear Edema: Ear thickness can be measured daily using a digital caliper. At the end of the experiment, ear weight is determined.
-
Histology: Ear tissue is collected, fixed, and processed for histological analysis (e.g., H&E staining) to assess epidermal thickness (acanthosis) and the infiltration of inflammatory cells.[5][9]
-
Biomarker Analysis: Tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or to assess the expression of inflammatory markers (e.g., COX-2, PCNA) by Western blot or immunohistochemistry.[5][8]
-
Conclusion
This compound is a valuable research tool for dissecting the role of the bradykinin B1 receptor in the pathogenesis of skin inflammation. Its high potency and oral bioavailability make it suitable for a range of in vivo studies. The experimental models and protocols described herein provide a framework for researchers to effectively utilize this compound in their investigations of inflammatory skin diseases and for the preclinical evaluation of novel anti-inflammatory therapies targeting the kinin system.
References
- 1. Kinin B1 Receptor Signaling in Skin Homeostasis and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The non-peptide kinin receptor antagonists FR 173657 and SSR 240612: preclinical evidence for the treatment of skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and inhibition of mouse ear oedema induced with capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of kinin B1 receptor on chronic itching sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. B1 and B2 kinin receptor participation in hyperproliferative and inflammatory skin processes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Capsaicin-induced mouse ear edema and its management] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
Application Notes and Protocols for In Vitro Efficacy Testing of SSR240612
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR240612 is a potent, orally active, and selective non-peptide antagonist of the bradykinin B1 receptor (B1R).[1][2][3] The B1 receptor, a G-protein coupled receptor (GPCR), is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation, tissue injury, and in certain cancers.[4][5] Its activation by agonists like Lys-des-Arg9-bradykinin contributes to chronic pain, inflammation, and potentially tumor proliferation and migration.[4][6][7] this compound exerts its effect by competitively inhibiting ligand binding to the B1 receptor, making it a promising therapeutic candidate for various pathological conditions.
These application notes provide detailed protocols for key in vitro assays to characterize the efficacy and potency of this compound in blocking B1 receptor activity.
Mechanism of Action: B1 Receptor Antagonism
The bradykinin B1 receptor is coupled to the Gαq subunit of heterotrimeric G-proteins. Upon agonist binding, Gαq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][8] This increase in intracellular calcium concentration initiates various downstream cellular responses. This compound blocks this cascade at the initial step by preventing the agonist from binding to and activating the B1 receptor.
Caption: this compound blocks the B1R signaling pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy data for this compound.
Table 1: Binding Affinity (Ki) of this compound
| Receptor | Cell Line / Tissue | Radioligand | Ki (nM) | Citations |
| Human B1 | MRC5 Human Fibroblasts | [3H]Lys0-des-Arg9-BK | 0.48 | [1][2][3][9] |
| Human B1 | HEK cells expressing hB1R | [3H]Lys0-des-Arg9-BK | 0.73 | [1][2][3][9] |
| Human B2 | CHO cells expressing hB2R | N/A | 358 | [1][9] |
| Guinea Pig B2 | Ileum Membranes | N/A | 481 | [1][9] |
Table 2: Functional Antagonism (IC50) of this compound
| Assay Type | Cell Line | Agonist | IC50 (nM) | Citations |
| Inositol Phosphate 1 (IP1) Formation | MRC5 Human Fibroblasts | Lys0-des-Arg9-BK (10 nM) | 1.9 | [1][2] |
Application Note 1: Radioligand Binding Assay
Principle: This competitive binding assay quantifies the affinity of this compound for the B1 receptor. The assay measures the ability of unlabeled this compound to displace a specific radiolabeled B1 receptor ligand (e.g., [3H]Lys0-des-Arg9-BK) from membranes prepared from cells expressing the receptor. The resulting data is used to calculate the inhibition constant (Ki).[1][2]
Caption: Workflow for the radioligand binding assay.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture human fibroblast MRC5 cells or HEK293 cells stably expressing the human B1 receptor in appropriate media. To induce B1 receptor expression in MRC5 cells, incubate with a stimulating agent like IL-1β (0.5 µg/mL) for 4 hours.[2]
-
Harvest cells, homogenize in a TES-HCl buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and store at -80°C until use.[2]
-
-
Binding Assay:
-
Prepare a binding buffer containing: 137 mM NaCl, 5.4 mM KCl, 1.05 mM MgCl2, 1.8 mM CaCl2, 1.2 mM NaH2PO4, 15.5 mM NaHCO3, 10 mM HEPES, 1 g/L BSA, 140 mg/L bacitracin, and 1 µM captopril, pH 7.4.[1][2]
-
In a 96-well plate, add cell membranes, 1 nM [3H]Lys0-des-Arg9-BK, and serial dilutions of this compound.
-
For non-specific binding, use a high concentration of an unlabeled B1R ligand. For total binding, omit this compound.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold binding buffer.[1]
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Application Note 2: Inositol Monophosphate (IP1) Accumulation Assay
Principle: This is a functional assay that measures the downstream consequences of B1 receptor activation. Activation of the Gq-coupled B1R leads to the production of IP3, which is rapidly metabolized to IP2, IP1, and finally inositol. In the presence of lithium chloride (LiCl), the degradation of IP1 is blocked, causing it to accumulate. The amount of accumulated IP1 is proportional to the level of receptor activation. This compound efficacy is determined by its ability to inhibit agonist-induced IP1 accumulation.
Caption: Workflow for the IP1 accumulation assay.
Protocol:
-
Cell Preparation:
-
Seed B1R-expressing cells (e.g., MRC5) into 96-well plates and culture until they form a confluent monolayer.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add stimulation buffer containing LiCl to each well and incubate to inhibit IP1 degradation.
-
Add serial dilutions of this compound to the appropriate wells and pre-incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of a B1R agonist (e.g., Lys0-des-Arg9-BK at its EC80 concentration) to stimulate the receptor. Include control wells with no agonist (baseline) and agonist with no antagonist (maximum stimulation).
-
Incubate for 60 minutes at 37°C.
-
-
Detection:
-
Stop the reaction by adding the lysis buffer provided with the detection kit.
-
Detect the accumulated IP1 using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data by setting the baseline control to 0% and the maximum stimulation control to 100%.
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Application Note 3: Calcium Mobilization Assay
Principle: This functional assay provides a real-time measurement of Gq-coupled receptor activation by monitoring changes in intracellular calcium concentration.[8] Cells are pre-loaded with a calcium-sensitive fluorescent dye. Upon B1R activation by an agonist, the release of Ca2+ from intracellular stores causes a rapid increase in fluorescence. The efficacy of this compound is measured by its ability to block this agonist-induced fluorescence signal.[10][11]
Caption: Workflow for the calcium mobilization assay.
Protocol:
-
Cell Preparation:
-
Seed B1R-expressing cells into black, clear-bottom 96- or 384-well microplates and grow overnight.
-
-
Dye Loading:
-
Remove growth medium and add loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM) and probenecid (to prevent dye extrusion).
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Fluorescence Measurement:
-
Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).
-
Set the instrument to record fluorescence over time (e.g., excitation at 485 nm, emission at 525 nm).
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument first injects the this compound dilutions (or vehicle), and after a short pre-incubation (2-5 minutes), injects the B1R agonist (at its EC80 concentration).
-
Continue recording the fluorescence signal to capture the peak response.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Normalize the data, with the response in the absence of an antagonist representing 100%.
-
Plot the percent inhibition against the log concentration of this compound and fit the curve to determine the IC50 value.
-
Application Note 4: Cell Migration (Chemotaxis) Assay
Principle: The B1 receptor can be involved in the migration of certain cell types, including cancer cells.[7] A transwell migration (or Boyden chamber) assay can be used to assess the ability of this compound to inhibit agonist-induced cell migration.[12][13] In this assay, cells are placed in the upper chamber of a transwell insert, and a chemoattractant (the B1R agonist) is placed in the lower chamber. The antagonist's efficacy is determined by its ability to reduce the number of cells that migrate through the porous membrane toward the chemoattractant.[12][14]
Caption: Workflow for the transwell chemotaxis assay.
Protocol:
-
Cell Preparation:
-
Culture appropriate B1R-expressing cells (e.g., DU145 prostate cancer cells) to ~80% confluency.[7]
-
Serum-starve the cells for 4-24 hours to reduce basal migration and increase sensitivity.[15]
-
Harvest the cells and resuspend them in a serum-free medium at a specified density (e.g., 1 x 10^5 cells/mL).
-
Pre-incubate aliquots of the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add medium containing the B1R agonist to the lower wells of a 24-well transwell plate (e.g., with 8 µm pore size inserts). Include negative control wells with serum-free medium only.
-
Carefully place the transwell inserts into the wells.
-
Add the cell suspensions (pre-incubated with this compound) to the upper chamber of the inserts.
-
-
Incubation and Staining:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow migration (e.g., 4-24 hours, requires optimization).
-
After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the cells with a suitable stain, such as Crystal Violet or DAPI.
-
-
Quantification and Data Analysis:
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several representative fields of view for each membrane using a microscope. Alternatively, the stain can be eluted and its absorbance measured with a plate reader.
-
Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle-treated, agonist-stimulated control. Plot the results to determine the IC50.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Bradykinin Receptor | TargetMol [targetmol.com]
- 3. This compound | B1R antagonist | Probechem Biochemicals [probechem.com]
- 4. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. B1 but not B2 bradykinin receptor agonists promote DU145 prostate cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Signalling by CXC-chemokine receptors 1 and 2 expressed in CHO cells: a comparison of calcium mobilization, inhibition of adenylyl cyclase and stimulation of GTPγS binding induced by IL-8 and GROα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ibidi.com [ibidi.com]
- 14. timothyspringer.org [timothyspringer.org]
- 15. corning.com [corning.com]
Application Notes and Protocols for Studying SSR240612 Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR240612 is a potent and selective non-peptide antagonist of the bradykinin B1 receptor (B1R), a G-protein coupled receptor that is typically upregulated under inflammatory conditions and in certain pathologies, including cancer. The bradykinin B1 receptor is implicated in pain, inflammation, and cell proliferation, making it a target of interest for therapeutic intervention. These application notes provide a comprehensive overview of cell culture models and detailed protocols for investigating the cellular effects of this compound.
Mechanism of Action
This compound exerts its effects by competitively binding to the bradykinin B1 receptor, thereby preventing the binding of its natural ligands, such as des-Arg⁹-bradykinin. This blockade inhibits the downstream signaling cascade initiated by B1R activation. The primary signaling pathway involves the activation of Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade can lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are involved in regulating inflammation, cell growth, and survival.
Recommended Cell Culture Models
Several cell lines have been identified as suitable models for studying the effects of this compound. The choice of cell line will depend on the specific research question.
-
Human Lung Fibroblast (MRC-5): These cells endogenously express the bradykinin B1 receptor, particularly after stimulation with pro-inflammatory cytokines like Interleukin-1β (IL-1β), making them an excellent model for studying the anti-inflammatory effects of this compound.
-
Human Embryonic Kidney (HEK293) Cells: Wild-type HEK293 cells can be used as a negative control, while HEK293 cells stably transfected with the human bradykinin B1 receptor (HEK293-B1R) provide a robust system for specific B1R-mediated signaling and screening assays.
-
Chinese Hamster Ovary (CHO) Cells: Similar to HEK293 cells, CHO cells can be engineered to express the human B1R (CHO-B1R), offering another reliable platform for receptor-specific functional assays.
-
Human Glioblastoma (U-87 MG and U251 MG): These cancer cell lines are reported to express the bradykinin B1 receptor and can be utilized to investigate the potential anti-cancer effects of this compound, such as its impact on cell proliferation, migration, and apoptosis.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data available for this compound in various in vitro assays.
Table 1: Receptor Binding Affinity (Ki)
| Cell Line | Receptor | Radioligand | Ki (nM) | Reference |
| MRC-5 | Human B1R | [³H]Lys-des-Arg⁹-BK | 0.48 | [1][2] |
| HEK293-hB1R | Human B1R | [³H]Lys-des-Arg⁹-BK | 0.73 | [1][2] |
Table 2: Functional Inhibition (IC50)
| Cell Line | Assay | B1R Agonist | IC50 (nM) | Reference |
| MRC-5 | Inositol Phosphate Formation | des-Arg⁹-BK | 1.9 | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cell lines.
Materials:
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Cell Migration Assay (Transwell Assay)
This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet solution (for staining)
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Assay Setup: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Treatment: Add the cell suspension (100 µL) to the upper chamber of the Transwell insert. Add different concentrations of this compound to both the upper and lower chambers.
-
Incubation: Incubate for 12-24 hours at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes, followed by staining with Crystal Violet for 15 minutes.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation of key proteins in the B1R signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-B1R, anti-phospho-PKC, anti-phospho-ERK, anti-NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with a B1R agonist (e.g., des-Arg⁹-bradykinin) in the presence or absence of this compound for various time points. Lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualization of Signaling Pathways and Workflows
To facilitate a clearer understanding of the experimental processes and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Caption: Bradykinin B1 Receptor Signaling Pathway.
References
- 1. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Mode Exploration of B1 Receptor Antagonists’ by the Use of Molecular Dynamics and Docking Simulation—How Different Target Engagement Can Determine Different Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Studies of SSR240612
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR240612 is a potent and selective non-peptide antagonist of the bradykinin B1 receptor. The bradykinin B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in tissues but is significantly upregulated in response to inflammation and tissue injury. Its activation is implicated in various pathological processes, including chronic pain and inflammation. This compound, by blocking the B1 receptor, presents a promising therapeutic strategy for managing these conditions. These application notes provide a summary of the available pharmacodynamic data and detailed protocols for key in vitro and in vivo assays to facilitate further research and development of this compound.
Data Presentation
Pharmacokinetic Data
Quantitative pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability, are not publicly available in the reviewed literature. While the compound is consistently described as "orally active" in preclinical models, specific values for these key parameters have not been published.
Pharmacodynamic Data
The following tables summarize the in vitro and in vivo pharmacodynamic properties of this compound.
Table 1: In Vitro Receptor Binding Affinity and Potency of this compound
| Target | Cell Line/Tissue | Assay Type | Parameter | Value (nM) |
| Bradykinin B1 Receptor | Human Fibroblast MRC5 | Radioligand Binding | Ki | 0.48[1] |
| Bradykinin B1 Receptor | HEK cells expressing human B1 receptor | Radioligand Binding | Ki | 0.73[1] |
| Bradykinin B2 Receptor | Guinea pig ileum membranes | Radioligand Binding | Ki | 481[1] |
| Bradykinin B2 Receptor | CHO cells expressing human B2 receptor | Radioligand Binding | Ki | 358[1] |
| Bradykinin B1 Receptor | Human Fibroblast MRC5 | Inositol Phosphate 1 Formation | IC50 | 1.9[1] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Species | Condition | Dosing Route | Dose Range | Effect |
| des-Arg9-BK-induced paw edema | Mice | Inflammation | Oral | 10 mg/kg | Inhibition of edema[1] |
| des-Arg9-BK-induced paw edema | Mice | Inflammation | Intraperitoneal | 0.3, 1 mg/kg | Inhibition of edema[1] |
| Formalin-induced paw licking (late phase) | Mice | Inflammatory Pain | Oral | 10, 30 mg/kg | Dose-dependent reduction in licking duration[1] |
| Capsaicin-induced ear edema | Mice | Neurogenic Inflammation | Oral | 0.3, 3, 30 mg/kg | Potent reduction of edema[1] |
| Splanchnic artery occlusion/reperfusion | Rat | Ischemia-Reperfusion Injury | Intravenous | 0.3 mg/kg | Suppression of tissue destruction and neutrophil accumulation[1] |
| UV irradiation-induced thermal hyperalgesia | Rat | Inflammatory Pain | Oral | 1, 3 mg/kg | Increased withdrawal latencies[1] |
Signaling Pathway
Experimental Protocols
In Vitro Radioligand Binding Assay for Bradykinin B1 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human bradykinin B1 receptor.
Materials:
-
Human fibroblast MRC5 cells or HEK293 cells expressing the human B1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer (e.g., 25 mM TES-HCl, pH 7.4).
-
Binding buffer (e.g., 25 mM TES-HCl, 1 mM DTT, 0.1% BSA, pH 7.4).
-
Radioligand: [3H]Lys-des-Arg9-bradykinin.
-
This compound.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture MRC5 or HEK293-hB1 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]Lys-des-Arg9-bradykinin (e.g., 1 nM), and varying concentrations of this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding.
-
Determine the IC50 value of this compound from the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vitro Inositol Phosphate (IP) Accumulation Assay
Objective: To determine the functional antagonist activity (IC50) of this compound at the Gq-coupled bradykinin B1 receptor.
Materials:
-
Human fibroblast MRC5 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 10 mM LiCl).
-
B1 receptor agonist (e.g., des-Arg9-bradykinin).
-
This compound.
-
IP-One HTRF assay kit (or similar).
-
HTRF-compatible microplate reader.
Protocol:
-
Cell Culture:
-
Seed MRC5 cells in a 96-well plate and grow to confluency.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15 minutes) at 37°C.
-
Add a fixed concentration of the B1 receptor agonist (e.g., EC80 concentration of des-Arg9-bradykinin).
-
Incubate for a further period (e.g., 30 minutes) at 37°C to allow for IP1 accumulation.
-
-
Detection:
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's instructions.
-
Incubate at room temperature, protected from light, for the recommended time (e.g., 60 minutes).
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible microplate reader.
-
Calculate the HTRF ratio and determine the percent inhibition of the agonist response by this compound.
-
Determine the IC50 value from the concentration-response curve.
-
In Vivo Model of Inflammatory Pain: UV Irradiation-Induced Thermal Hyperalgesia in Rats
Objective: To evaluate the anti-hyperalgesic effect of orally administered this compound.
Materials:
-
Male Sprague-Dawley rats.
-
UVB irradiation source.
-
Plantar test apparatus.
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose).
Protocol:
-
Induction of Hyperalgesia:
-
Lightly restrain the rats and expose the plantar surface of one hind paw to a controlled dose of UVB radiation.
-
Allow sufficient time for the development of thermal hyperalgesia (e.g., 24 hours).
-
-
Drug Administration:
-
Administer this compound or vehicle orally by gavage at the desired doses (e.g., 1 and 3 mg/kg).
-
-
Assessment of Thermal Hyperalgesia:
-
At various time points after drug administration (e.g., 1, 2, 4, 6 hours), place the rats on the glass surface of the plantar test apparatus.
-
Apply a radiant heat source to the irradiated paw and measure the paw withdrawal latency.
-
A cut-off time should be used to prevent tissue damage.
-
-
Data Analysis:
-
Compare the paw withdrawal latencies in the this compound-treated groups to the vehicle-treated group.
-
Calculate the percent reversal of hyperalgesia.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
References
Application Notes and Protocols for Measuring Tactile and Cold Allodynia Following SSR240612 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, is characterized by hypersensitivity to stimuli, including touch and cold, manifesting as tactile and cold allodynia. The kinin B1 receptor, which is upregulated following tissue injury and inflammation, plays a crucial role in the pathogenesis of neuropathic pain. SSR240612 is a potent and selective non-peptide antagonist of the kinin B1 receptor. These application notes provide detailed protocols for assessing the efficacy of this compound in preclinical models of neuropathic pain by measuring changes in tactile and cold allodynia.
Data Presentation
The following tables present illustrative data on the effects of this compound on tactile and cold allodynia. This data is representative of expected outcomes based on available literature and should be used as a template for presenting experimental findings.
Table 1: Dose-Dependent Effect of this compound on Tactile Allodynia (Von Frey Test)
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Mean ± SEM | % Reversal of Allodynia |
| Sham | Vehicle | 15.2 ± 0.8 | N/A |
| Neuropathic + Vehicle | Vehicle | 2.5 ± 0.3 | 0% |
| Neuropathic + this compound | 1 | 5.8 ± 0.5 | 26.4% |
| Neuropathic + this compound | 3 | 9.7 ± 0.7 | 57.6% |
| Neuropathic + this compound | 10 | 13.5 ± 0.9 | 88.0% |
| Neuropathic + this compound | 30 | 14.8 ± 0.8 | 98.4% |
Table 2: Time-Course of Action of this compound on Cold Allodynia (Acetone Test)
| Treatment Group | Time Post-Dose (hours) | Number of Paw Lifts/Flinches (Frequency) - Mean ± SEM | % Inhibition of Cold Allodynia |
| Sham + Vehicle | - | 1.2 ± 0.2 | N/A |
| Neuropathic + Vehicle | 0 | 8.5 ± 0.7 | 0% |
| Neuropathic + this compound (10 mg/kg, p.o.) | 1 | 4.3 ± 0.5 | 57.5% |
| Neuropathic + this compound (10 mg/kg, p.o.) | 2 | 2.1 ± 0.3 | 87.7% |
| Neuropathic + this compound (10 mg/kg, p.o.) | 4 | 2.5 ± 0.4 | 82.2% |
| Neuropathic + this compound (10 mg/kg, p.o.) | 6 | 5.9 ± 0.6 | 35.6% |
| Neuropathic + this compound (10 mg/kg, p.o.) | 24 | 8.1 ± 0.7 | 5.5% |
Experimental Protocols
Assessment of Tactile Allodynia: Von Frey Test
This protocol outlines the procedure for measuring mechanical sensitivity in rodents using von Frey filaments. The "up-down" method is a refined approach to determine the 50% paw withdrawal threshold.
Materials:
-
Von Frey filaments of varying stiffness (e.g., 0.4, 0.6, 1.0, 2.0, 4.0, 6.0, 8.0, 15.0 g)
-
Elevated wire mesh platform
-
Plexiglas enclosures for individual animal housing on the platform
-
This compound and vehicle solution
Procedure:
-
Animal Acclimatization: Place individual animals in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 15-20 minutes before testing begins. This helps to minimize stress-induced responses.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses and time points before behavioral testing.
-
Filament Application:
-
Begin with a von Frey filament in the middle of the force range (e.g., 2.0 g) and apply it perpendicularly to the plantar surface of the hind paw until it just buckles.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is characterized by a sharp withdrawal, flinching, or licking of the paw.
-
-
Up-Down Method:
-
If the animal shows a positive response, the next filament tested should be of a lower force.
-
If there is no response, the next filament should be of a higher force.
-
Continue this pattern until a sequence of six responses bracketing the 50% withdrawal threshold is obtained.
-
-
Data Analysis: The 50% paw withdrawal threshold is calculated using the formula: 50% threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final von Frey filament used (in log units), k is a value from the Chaplan et al. (1994) table corresponding to the pattern of positive/negative responses, and δ is the mean difference (in log units) between stimuli.
Assessment of Cold Allodynia: Acetone Test
This protocol describes a method to assess sensitivity to a non-noxious cold stimulus, a key feature of neuropathic pain.
Materials:
-
Acetone (100%)
-
Syringe with a blunted needle or a dropper
-
Elevated wire mesh platform
-
Plexiglas enclosures
-
Timer or stopwatch
-
This compound and vehicle solution
Procedure:
-
Animal Acclimatization: As with the von Frey test, acclimate the animals to the testing environment for 15-20 minutes.
-
Drug Administration: Administer this compound or vehicle at the specified doses and time points.
-
Acetone Application:
-
Carefully apply a single drop of acetone to the plantar surface of the hind paw, ensuring the dropper or syringe does not touch the paw.
-
The evaporation of acetone produces a cooling sensation.
-
-
Observation:
-
Immediately after acetone application, start a timer and observe the animal's behavior for a set period (e.g., 30-60 seconds).
-
Record the frequency and duration of paw withdrawal, flinching, licking, or shaking.
-
-
Data Analysis: The primary endpoint is typically the frequency of withdrawal responses or the total duration of the response. A significant reduction in the frequency or duration of these behaviors in the this compound-treated group compared to the vehicle group indicates an anti-allodynic effect. Repeat the procedure multiple times with sufficient intervals (e.g., 5 minutes) between applications to avoid sensitization.
Visualizations
Caption: Workflow for the Von Frey test to measure tactile allodynia.
Caption: Workflow for the Acetone test to measure cold allodynia.
Caption: Kinin B1 receptor signaling pathway in neuropathic pain.
Application Notes and Protocols for SSR240612 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSR240612 is a potent, orally active, non-peptide antagonist of the bradykinin B1 receptor (B1R).[1] The B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in tissues but is significantly upregulated in response to inflammation and tissue injury.[2] Its activation by agonists like des-Arg⁹-bradykinin is implicated in chronic pain and inflammation. This compound blocks the signaling cascade initiated by B1R activation, making it a valuable tool for investigating inflammatory pathways and a potential therapeutic agent for conditions such as sensory polyneuropathy.[3][4][5]
These application notes provide a comparative overview and detailed protocols for the intraperitoneal (i.p.) and oral (p.o.) administration of this compound in preclinical research settings.
Mechanism of Action: B1 Receptor Antagonism
This compound exerts its pharmacological effect by selectively binding to the bradykinin B1 receptor, preventing its activation by endogenous agonists. The activation of B1R typically initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium levels, which drives pro-inflammatory and nociceptive responses.[6][7] this compound competitively inhibits this pathway.
Comparison of Administration Routes: Intraperitoneal vs. Oral
The choice of administration route is critical as it influences the pharmacokinetic and pharmacodynamic profile of a compound. While direct comparative pharmacokinetic data for this compound is not available in a single study, this section synthesizes available efficacy data and expected pharmacokinetic differences based on general principles.
Data Presentation
Table 1: Efficacy of this compound via Intraperitoneal and Oral Administration Note: Data presented is from different studies and animal models and is not a direct head-to-head comparison.
| Parameter | Intraperitoneal (i.p.) Administration | Oral (p.o.) Administration | Source(s) |
| Animal Model | Mouse (des-Arg⁹-BK-induced paw edema) | Rat (Glucose-induced allodynia) | [1],[3] |
| Effective Dose | 0.3 - 1 mg/kg | 3 - 30 mg/kg | [1],[3] |
| ID₅₀ | Not Reported | 5.5 - 7.1 mg/kg | [3],[5] |
| Observed Effect | Blockade of paw edema | Reversal of tactile and cold allodynia | [1],[3] |
Table 2: General and Expected Pharmacokinetic Profile Comparison Note: Specific values for this compound are not available. This table is based on general pharmacokinetic principles.
| Pharmacokinetic Parameter | Intraperitoneal (i.p.) Administration | Oral (p.o.) Administration | Rationale / Source(s) |
| Absorption Speed | Fast | Slower | I.p. administration allows for rapid absorption from the large surface area of the peritoneal cavity.[8] |
| Time to Cₘₐₓ (Tₘₐₓ) | Shorter | Longer | Oral administration requires transit through the GI tract, delaying absorption.[9] |
| Bioavailability (F%) | Generally Higher | Potentially Lower | I.p. route largely bypasses first-pass metabolism in the liver, which can reduce the bioavailability of orally administered drugs.[9][10] |
| First-Pass Metabolism | Largely Bypassed | Subject to | Drugs absorbed from the GI tract pass through the portal vein to the liver before entering systemic circulation. |
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo efficacy study using this compound.
Experimental Protocols
Protocol 1: Oral Administration (Gavage) in Rats
This protocol is adapted from studies investigating the effect of this compound on allodynia in rats.[3]
1. Materials:
-
This compound
-
Vehicle: 0.1% Tween 80 in sterile saline[1]
-
Oral gavage needles (flexible tip, appropriate size for the animal)
-
Syringes (1 mL or 3 mL)
-
Vortex mixer
-
Analytical balance
2. Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Weigh the calculated amount of this compound powder.
-
Prepare the vehicle solution (0.1% Tween 80 in saline).
-
Add the this compound powder to the vehicle.
-
Vortex thoroughly to create a homogenous suspension. Prepare fresh on the day of the experiment.
3. Administration Procedure:
-
Weigh the animal to determine the precise volume to be administered. The administration volume is typically 10-20 mL/kg.[1]
-
Gently restrain the rat.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion length for the gavage needle.
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the suspension slowly.
-
Carefully remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
4. Post-Administration:
-
Perform behavioral or physiological assessments at predetermined time points (e.g., 1, 3, 6, 24, and 48 hours post-administration).[3]
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This is a standard protocol for i.p. injection, using doses reported to be effective for this compound in mice.[1]
1. Materials:
-
This compound
-
Vehicle: Sterile saline (or other appropriate vehicle)
-
25-27 gauge needles
-
1 mL syringes
-
Vortex mixer
-
Analytical balance
2. Preparation of Dosing Solution:
-
Calculate the required amount of this compound for the desired dose (e.g., 1 mg/kg).
-
Weigh the this compound powder.
-
Dissolve or suspend the powder in the appropriate volume of sterile saline to achieve the desired final concentration for injection (typically 5-10 mL/kg injection volume).
-
Vortex thoroughly to ensure the compound is fully dissolved or evenly suspended.
3. Administration Procedure:
-
Weigh the mouse to calculate the final injection volume.
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse so its head is pointing downwards at a slight angle. This allows the abdominal organs to shift away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate gently by pulling back the plunger to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, discard the syringe and prepare a new injection.
-
If no fluid is aspirated, inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of potent, orally bioavailable phthalazinone bradykinin B1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bradykinin Receptor | BioChemPartner [biochempartner.com]
- 5. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 7. Signal transduction pathways for B1 and B2 bradykinin receptors in bovine pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of intraperitoneal and subcutaneous levobupivacaine in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral, intraperitoneal and intravenous pharmacokinetics of deramciclane and its N-desmethyl metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and tissue distribution of hydrazinocurcumin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of SSR240612 for in vivo experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SSR240612. Our goal is to help you overcome challenges with the solubility of this compound for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective non-peptide antagonist of the bradykinin B1 receptor, making it a valuable tool for studying inflammatory pain and other B1 receptor-mediated pathologies.[1][2] Like many small molecule drug candidates, this compound is poorly soluble in aqueous solutions, which can lead to low bioavailability and inconsistent results in animal studies.[3][4] Achieving a stable and sufficiently concentrated solution is critical for accurate dosing and reliable experimental outcomes.
Q2: What are the general physicochemical properties of this compound?
A2: this compound is a white to off-white solid.[5] It is highly soluble in DMSO (50 mg/mL), but insoluble in water.[5][6] This high lipophilicity presents a challenge for creating formulations suitable for parenteral and oral administration in animal models.
Q3: What are some established vehicle formulations for administering this compound in vivo?
A3: Several vehicle formulations have been successfully used to administer this compound in preclinical studies. The choice of vehicle will depend on the desired route of administration (e.g., oral, intraperitoneal, intravenous) and the required concentration. Below is a summary of commonly used formulations.
Quantitative Data Summary
| Vehicle Composition | Achieved Solubility | Route of Administration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Not specified | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Not specified | [5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Oral | [5] |
| 0.5% DMSO, 5% Ethanol, 5% Tween-80 in distilled water | Not specified | Oral | [1] |
| 5% (v/v) ethanol and 5% (v/v) Tween 80 in water | Not specified | Oral, Intraperitoneal | [5] |
| Suspension in 0.1% Tween 80 in saline | Not specified | Oral | [5] |
Troubleshooting Guide
Problem: My this compound is precipitating out of solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Low Solubility in the Chosen Vehicle: The vehicle may not be appropriate for the desired concentration. | 1. Review the solubility table above and select a vehicle known to achieve a similar or higher concentration. 2. Consider using a co-solvent system with components like PEG300, Tween-80, or cyclodextrins to improve solubility.[4][5] | Co-solvents and surfactants can increase the solubility of lipophilic compounds by altering the polarity of the solvent or forming micelles that encapsulate the drug.[4][7] |
| Improper Mixing Technique: The components of the vehicle may not have been added in the correct order or mixed sufficiently. | 1. Add each solvent one by one, ensuring the solution is clear before adding the next component. 2. Use sonication or gentle heating to aid dissolution.[5][6] | Proper mixing ensures a homogenous solution and can prevent localized supersaturation and precipitation. Sonication and gentle heat can provide the energy needed to overcome the lattice energy of the solid compound. |
| Temperature Effects: The solution may be temperature-sensitive, with the compound precipitating at lower temperatures. | 1. Prepare the formulation at room temperature or slightly warmed. 2. Store the final solution at a controlled room temperature and check for precipitation before each use. | The solubility of many compounds is temperature-dependent. Ensuring a consistent temperature can maintain the stability of the solution. |
| pH of the Solution: The pH of the vehicle may not be optimal for this compound solubility. | Although this compound is a neutral compound, the pH of the final formulation can influence the stability of the excipients. Ensure the pH is within a range where all components are stable. | While pH modification is a common strategy for ionizable drugs, for neutral compounds like this compound, the focus should be on the stability of the overall formulation.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent Vehicle
This protocol is based on a commonly used formulation for achieving a clear solution of this compound.[5]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Add 10% of the final volume as DMSO and dissolve the this compound completely. Sonication may be used to aid dissolution.
-
Add 40% of the final volume as PEG300 and mix thoroughly until the solution is clear.
-
Add 5% of the final volume as Tween-80 and mix until the solution is homogenous.
-
Add 45% of the final volume as saline and mix thoroughly.
-
Visually inspect the final solution for any precipitation.
-
Visualizations
Caption: Experimental workflow for preparing this compound solution.
Caption: Bradykinin B1 receptor signaling pathway and inhibition by this compound.
Caption: Troubleshooting decision tree for this compound solubility issues.
References
- 1. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Bradykinin Receptor | TargetMol [targetmol.com]
- 7. hilarispublisher.com [hilarispublisher.com]
Potential off-target effects of SSR240612 to consider
This technical support guide provides researchers, scientists, and drug development professionals with information on the potential off-target effects of SSR240612, a potent and specific non-peptide antagonist of the bradykinin B1 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the bradykinin B1 receptor (B1R), a G protein-coupled receptor. It is a potent, orally active, and specific non-peptide antagonist of this receptor.[1][2]
Q2: What are the known off-target effects of this compound?
A2: The most well-characterized off-target interaction of this compound is with the bradykinin B2 receptor (B2R). However, it exhibits a significantly lower affinity for the B2R compared to the B1R, demonstrating a high degree of selectivity.[1][3][4][5] The selectivity for the B1 receptor over the B2 receptor is reported to be in the range of 500 to 1000-fold.[3]
Q3: Is there evidence of this compound interacting with other receptors or kinases?
A3: Based on the currently available public information, comprehensive screening data of this compound against a broad panel of other receptors, ion channels, or kinases has not been published. Therefore, while the selectivity against the B2 receptor is well-documented, researchers should consider the possibility of other off-target interactions in sensitive experimental systems.
Q4: How can I experimentally assess potential off-target effects in my model system?
A4: To assess potential off-target effects in your specific experimental setup, we recommend the following:
-
Use of appropriate controls: Include a negative control compound with a similar chemical structure but lacking activity at the B1 receptor.
-
Dose-response curves: Generate full dose-response curves for your observed effects. Atypical curve shapes may suggest multiple binding sites or off-target effects.
-
Rescue experiments: If possible, try to rescue the observed phenotype by activating the B1 receptor with an agonist in the presence of this compound.
-
Profiling against related targets: If your system expresses other receptors with some homology to B1R, consider specific assays to rule out interactions with those targets.
Data Summary
The following table summarizes the quantitative data on the binding affinity and functional potency of this compound for the human bradykinin B1 and B2 receptors.
| Target Receptor | Cell Line/Tissue | Assay Type | Parameter | Value (nM) | Reference |
| Bradykinin B1 Receptor | Human Fibroblast MRC5 | Radioligand Binding | Ki | 0.48 | [1][4][5] |
| Bradykinin B1 Receptor | HEK cells expressing human B1R | Radioligand Binding | Ki | 0.73 | [1][4][5] |
| Bradykinin B1 Receptor | Human Fibroblast MRC5 | Inositol Phosphate 1 Formation | IC50 | 1.9 | [1] |
| Bradykinin B2 Receptor | Guinea Pig Ileum Membranes | Radioligand Binding | Ki | 481 | [1][4][5] |
| Bradykinin B2 Receptor | CHO cells expressing human B2R | Radioligand Binding | Ki | 358 | [1][4][5] |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the canonical signaling pathway of the bradykinin B1 receptor and a general workflow for assessing off-target effects.
Experimental Protocols
1. Radioligand Binding Assay for B1 and B2 Receptor Affinity
This protocol is a generalized procedure based on standard methods for determining the binding affinity (Ki) of a test compound.
-
Materials:
-
Cell membranes prepared from cells expressing human B1 or B2 receptors (e.g., HEK293, CHO).
-
Radioligand specific for B1R (e.g., [3H]Lys-des-Arg9-BK) or B2R (e.g., [3H]Bradykinin).
-
This compound stock solution (in DMSO).
-
Binding buffer (e.g., 25 mM TES-HCl, pH 7.4, containing protease inhibitors).
-
Non-specific binding control (high concentration of a known non-radiolabeled ligand).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either binding buffer (for total binding), non-specific binding control, or a dilution of this compound.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Inositol Monophosphate (IP1) Formation Assay for Functional Antagonism
This protocol describes a method to assess the functional antagonism of this compound at the Gq-coupled B1 receptor.
-
Materials:
-
Cells expressing the human B1 receptor (e.g., human fibroblast MRC5).
-
Cell culture medium.
-
B1 receptor agonist (e.g., Lys(0)-desAr(9)-BK).
-
This compound stock solution (in DMSO).
-
IP-One HTRF assay kit or similar immunoassay for IP1 detection.
-
Plate reader capable of HTRF or the appropriate detection method.
-
-
Procedure:
-
Seed the cells in a 96-well plate and culture until they reach the desired confluency.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of the B1 receptor agonist (typically at its EC80 concentration). Include control wells with no agonist (basal) and agonist alone (maximum stimulation).
-
Incubate for a time sufficient to allow for IP1 accumulation (e.g., 30-60 minutes).
-
Lyse the cells and perform the IP1 detection assay according to the manufacturer's instructions.
-
Measure the signal on a compatible plate reader.
-
Normalize the data to the basal and maximum stimulation controls.
-
Plot the percentage of inhibition against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | B1R antagonist | Probechem Biochemicals [probechem.com]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SSR240612 Efficacy in Experimental Models
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the efficacy of SSR240612 in their experimental models. This document provides a structured approach to troubleshooting, including frequently asked questions (FAQs), detailed experimental protocols, and quantitative data for comparison.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and specific non-peptide antagonist of the bradykinin B1 receptor (B1R).[1][2] Its mechanism of action involves binding to the B1 receptor with high affinity, thereby preventing the binding of its natural ligands, such as des-Arg⁹-bradykinin, and inhibiting downstream signaling pathways. A key pathway inhibited by this compound is the formation of inositol phosphate 1.[1]
Q2: In which experimental models has this compound been shown to be effective?
This compound has demonstrated efficacy in various preclinical models, primarily those involving inflammation and neuropathic pain. These include:
-
Inflammatory Pain:
-
Neuropathic Pain:
-
Ischemia-Reperfusion Injury:
-
Suppression of tissue destruction and neutrophil accumulation in the rat intestine.[2]
-
-
COVID-19-Related Cardiovascular Complications:
-
Mitigation of SARS-CoV-2-induced expression of B1R in the heart of K18-hACE2 transgenic mice.[5]
-
Q3: Why might this compound not be effective in my specific experimental model?
Several factors can contribute to the lack of efficacy of this compound in an experimental setting. The most common reasons are detailed in the troubleshooting guide below and include:
-
Inappropriate Experimental Model: The pathophysiology of your model may not involve the upregulation of the bradykinin B1 receptor.
-
Species-Specific Differences: There may be variations in B1 receptor pharmacology between the species you are using and the species for which the compound was optimized.
-
Incorrect Dosing or Administration Route: The dose may be insufficient to achieve a therapeutic concentration at the target site, or the administration route may not be optimal for your model.
-
Issues with Compound Stability and Solubility: The compound may have degraded, or may not be completely dissolved in the vehicle, leading to a lower effective dose.
-
Timing of Administration: The therapeutic window for B1R antagonism might be narrow in your model.
Troubleshooting Guide: Why is this compound Not Effective?
This guide provides a step-by-step approach to identify the potential reasons for the lack of efficacy of this compound in your experiments.
Step 1: Verify the Role of the Bradykinin B1 Receptor in Your Model
The efficacy of this compound is critically dependent on the expression and functional role of the bradykinin B1 receptor in your experimental model. Unlike the constitutively expressed B2 receptor, the B1 receptor is typically upregulated in response to tissue injury, inflammation, and certain pathological conditions.[6]
Troubleshooting Workflow:
Caption: Troubleshooting B1R Upregulation.
Key Considerations:
-
Model Selection: this compound may be ineffective in models where inflammation is not a key driver or where the B1 receptor is not significantly involved. For instance, in the TPA-induced ear edema model, the lack of kinin receptor signaling has been suggested as a reason for the ineffectiveness of kinin receptor antagonists.[7][8]
-
Verification of B1R Expression: It is crucial to confirm the upregulation of the B1 receptor in your specific model at the time of drug administration. This can be done using techniques such as quantitative PCR (qPCR) to measure mRNA levels or Western blotting and immunohistochemistry (IHC) to assess protein levels in the target tissue.
Step 2: Scrutinize Your Experimental Protocol
Even with appropriate B1R upregulation, suboptimal experimental parameters can lead to a lack of observable effect.
Troubleshooting Workflow:
Caption: Evaluating the Experimental Protocol.
Detailed Methodologies:
-
Dosage: The effective dose of this compound can vary significantly depending on the animal model and the endpoint being measured. Refer to the quantitative data tables below for reported effective doses.
-
Administration Route: this compound is orally active. However, intraperitoneal (i.p.) and intravenous (i.v.) routes have also been used. The choice of administration route should be based on the desired pharmacokinetic profile for your specific experiment.
-
Timing of Administration: The expression of B1R can be transient. It is critical to administer this compound when B1R expression is at its peak to observe a maximal effect. Time-course studies of B1R expression in your model are highly recommended.
Step 3: Verify Compound Integrity and Formulation
The chemical stability and proper formulation of this compound are essential for its in vivo activity.
Troubleshooting Workflow:
Caption: Assessing Compound and Formulation Integrity.
Key Considerations:
-
Storage: this compound should be stored at -20°C for short-term storage and -80°C for long-term storage to prevent degradation.[1]
-
Solubility: this compound is often dissolved in solvents like DMSO for stock solutions, which are then diluted in saline or other aqueous buffers for in vivo administration.[9][10][11][12][13] Ensure the final concentration of the organic solvent is low and well-tolerated by the animals. Incomplete dissolution will lead to a lower effective dose being administered.
-
Vehicle Control: Always include a vehicle-only control group in your experiments to rule out any effects of the solvent.
Step 4: Consider Species-Specific Differences and Pharmacokinetics
The pharmacological properties of this compound and its pharmacokinetic profile can differ between species.
Troubleshooting Workflow:
Caption: Investigating Species and Pharmacokinetic Factors.
Key Considerations:
-
Species Differences: Non-peptide B1 receptor antagonists have been reported to exhibit species-specific differences in potency.[14] It is possible that this compound has lower affinity or efficacy for the B1 receptor in your chosen animal model compared to the species in which it was initially characterized.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can vary between species.[15][16][17] A pharmacokinetic study in your specific animal model and strain can provide valuable information on the compound's bioavailability and tissue distribution, helping you to optimize the dosing regimen.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Species/Cell Line | Value | Reference |
| Ki | Human MRC5 fibroblasts (B1R) | 0.48 nM | [1] |
| HEK cells expressing human B1R | 0.73 nM | [1] | |
| Guinea pig ileum membranes (B2R) | 481 nM | [1] | |
| CHO cells expressing human B2R | 358 nM | [1] | |
| IC₅₀ | Inositol phosphate 1 formation (human MRC5) | 1.9 nM | [1] |
Table 2: In Vivo Efficacy of this compound in Different Models
| Animal Model | Species | Route of Administration | Effective Dose Range | Endpoint | Reference |
| Formalin-induced paw licking | Mouse | p.o. | 10 - 30 mg/kg | Reduction in licking time | [2] |
| Capsaicin-induced ear edema | Mouse | p.o. | 0.3 - 30 mg/kg | Reduction in ear edema | [2] |
| UV-induced thermal hyperalgesia | Rat | p.o. | 1 - 3 mg/kg | Increased withdrawal latency | [2] |
| Tactile and cold allodynia | Rat | p.o. | 3 - 30 mg/kg (ID₅₀ ~5.5-7.1 mg/kg) | Reversal of allodynia | [3][4] |
| Splanchnic artery occlusion/reperfusion | Rat | i.v. | 0.3 mg/kg | Suppression of tissue destruction | [2] |
| SARS-CoV-2-induced B1R expression | Mouse | Not specified | Not specified | Mitigation of B1R upregulation | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Bradykinin B1 Receptor Signaling Pathway
Caption: Simplified Bradykinin B1 Receptor Signaling Pathway.
General Experimental Workflow for Testing this compound In Vivo
Caption: A typical experimental workflow for in vivo studies.
By systematically working through these troubleshooting steps and consulting the provided data and diagrams, researchers can better diagnose the potential reasons for the lack of efficacy of this compound in their specific experimental models and design more robust and informative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Bradykinin B1 receptor in isolated human umbilical vein: an experimental model of the in vitro up-regulation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation by glycyrrhetinic acid derivatives of TPA-induced mouse ear oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-equilibrium solvation dynamics in water-DMSO binary mixture: Composition dependence of non-linear relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DMSO might impact ligand binding, capsid stability, and RNA interaction in viral preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The preparation, characterisation and solubility characteristics of a hydrogen-bonded complex between acyclovir and cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-species pharmacokinetic comparison from mouse to man of a second-generation antisense oligonucleotide, ISIS 301012, targeting human apolipoprotein B-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cytokinetics.com [cytokinetics.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing SSR240612 Incubation Time for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of the bradykinin B1 receptor antagonist, SSR240612, in various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that I should consider when designing my in vitro experiments?
A1: this compound is a potent and selective non-peptide antagonist of the bradykinin B1 receptor (B1R).[1][2] The B1R is a G-protein coupled receptor (GPCR) that, upon activation by its agonist (e.g., des-Arg9-bradykinin), couples to Gαq. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[3][4][5][6][7][8] Therefore, this compound acts by blocking these downstream events.
Q2: What is a good starting concentration range for this compound in my in vitro assays?
A2: this compound has been shown to inhibit inositol phosphate 1 formation with an IC50 of 1.9 nM in human fibroblast MRC5 cells.[1][2] A sensible starting point for most cell-based assays would be to test a concentration range that brackets this value. We recommend a range from 0.1 nM to 1 µM to establish a dose-response curve.
Q3: How do I determine the optimal incubation time for this compound in my specific assay?
A3: The optimal incubation time is assay-dependent. For signaling pathway studies (e.g., measuring calcium flux or protein phosphorylation), shorter incubation times are generally required. For cell viability or apoptosis assays, longer incubation periods are typically necessary. The best approach is to perform a time-course experiment.[9][10]
Q4: Can this compound affect cell viability on its own?
A4: As an antagonist, this compound is not expected to have a direct cytotoxic effect on cells that are not reliant on B1R signaling for survival. However, it is crucial to perform a vehicle control and a compound-only control in your experiments to rule out any off-target effects or solvent toxicity.[11]
Troubleshooting Guides
Problem 1: I am not observing any effect of this compound in my assay.
| Possible Cause | Solution |
| Suboptimal Incubation Time | The incubation time may be too short to observe the desired effect, especially for assays measuring long-term cellular responses. Perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal incubation period.[9][10] |
| Low B1 Receptor Expression | The cell line you are using may not express the bradykinin B1 receptor at a sufficient level. Confirm B1R expression using techniques like qPCR or Western blotting. |
| Compound Inactivity | Ensure that your this compound stock solution is prepared and stored correctly to prevent degradation. Prepare fresh dilutions for each experiment. |
| Assay Conditions | Verify that the assay conditions (e.g., cell density, serum concentration) are optimal and consistent across experiments. |
Problem 2: I am observing inconsistent results between experiments.
| Possible Cause | Solution |
| Cell Passage Number | High passage numbers can lead to phenotypic changes in cells. Use cells within a consistent and low passage number range for all experiments. |
| Reagent Variability | Ensure all reagents are within their expiration dates and have been stored correctly. Use the same batch of reagents for a set of comparable experiments. |
| Solvent Effects | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your assay is low (typically <0.5%) and consistent across all wells.[11] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) and a vehicle control.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).[9][10]
-
MTT Assay: At each time point, add MTT reagent to the wells and incubate for 2-4 hours.[12]
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance. Plot cell viability against the incubation time for each concentration to determine the optimal time point where the desired effect is most pronounced.
Protocol 2: Western Blot Analysis of Downstream Signaling Pathway Inhibition
-
Cell Treatment: Culture cells to the desired confluency and then treat with this compound at various concentrations for different, shorter time points (e.g., 15, 30, 60, 120 minutes) before stimulating with a B1R agonist.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated and total forms of downstream targets like ERK or other relevant kinases in the Gαq pathway.[13][14]
-
Data Analysis: Quantify the band intensities to determine the extent of pathway inhibition at different incubation times.
Data Presentation
| Assay Type | Recommended Starting Incubation Time | Suggested Time-Course Points | Endpoint Measurement |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 24 hours[9] | 24, 48, 72 hours[9][10] | Cell proliferation, cytotoxicity |
| Signaling Pathway Analysis (e.g., Western Blot, Calcium Imaging) | 30 minutes | 5, 15, 30, 60, 120 minutes | Protein phosphorylation, intracellular calcium levels |
| Apoptosis Assay (e.g., Annexin V/PI Staining) | 24 hours[15] | 12, 24, 48 hours | Percentage of apoptotic cells |
Mandatory Visualization
Caption: this compound inhibits the Bradykinin B1 Receptor signaling pathway.
Caption: General workflow for optimizing this compound incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. fiveable.me [fiveable.me]
- 4. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 5. youtube.com [youtube.com]
- 6. DAG and IP3 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Addressing variability in animal responses to SSR240612
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bradykinin B1 receptor antagonist, SSR240612. The information is designed to address potential variability in animal responses and provide standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active non-peptide antagonist of the bradykinin B1 receptor.[1] Its primary mechanism of action is to inhibit the binding of bradykinin B1 receptor agonists, thereby blocking the downstream signaling pathways associated with inflammation, pain, and other pathophysiological processes mediated by the B1 receptor.[2]
Q2: In which animal models has this compound been shown to be effective?
This compound has demonstrated efficacy in a variety of animal models, including:
-
Inflammation: Inhibition of paw edema in mice and tissue destruction in a rat model of splanchnic artery occlusion/reperfusion.[2]
-
Pain: Reduction of thermal hyperalgesia and neuropathic pain in rats.[2]
-
Diabetes: Normalization of cardiovascular, sensory, and metabolic abnormalities in a rat model of insulin resistance.[3][4] It has also been shown to reverse tactile and cold allodynia in glucose-fed rats.[5][6]
-
Neurodegenerative Disease: Improvement of cognitive and cerebrovascular functions in a mouse model of Alzheimer's disease.[7][8]
Q3: What are the recommended doses and routes of administration for this compound?
The optimal dose and route of administration are highly dependent on the animal model and the specific experimental endpoint. Based on published studies, a range of effective doses has been identified.
| Animal Model | Route of Administration | Effective Dose Range (mg/kg) | Reference |
| Mice (Paw Edema) | Oral (p.o.) | 3 - 10 | [2] |
| Mice (Paw Edema) | Intraperitoneal (i.p.) | 0.3 - 1 | [2] |
| Mice (Ear Edema) | Oral (p.o.) | 0.3 - 30 | [2] |
| Rats (Inflammation) | Intravenous (i.v.) | 0.3 | [2] |
| Rats (Thermal Hyperalgesia) | Oral (p.o.) | 1 - 3 | [2] |
| Rats (Neuropathic Pain) | Oral (p.o.) | 10 - 30 | [2] |
| Rats (Insulin Resistance - Acute) | Oral (p.o.) | 3 - 30 | [3][9] |
| Rats (Insulin Resistance - Chronic) | Oral (p.o.) | 10 | [3] |
| Mice (Depression-like behavior) | Intraperitoneal (i.p.) | 5 | [10] |
| Mice (Depression-like behavior) | Oral (p.o.) | 10 | [10] |
Q4: How should this compound be prepared for administration?
This compound can be formulated for different routes of administration. Here are some published protocols:
-
Oral Gavage (Aqueous Suspension): Suspend this compound in a vehicle of 0.1% Tween 80 in saline.[1]
-
Oral Gavage (Solution): Dissolve in a vehicle of dimethylsulfoxide (DMSO, 0.5% v/v), ethanol (5% v/v), and Tween-80 (5% v/v), then complete with distilled water.[11]
-
Injectable Solutions (with Solubilizers):
It is crucial to ensure the compound is fully dissolved or homogeneously suspended before administration. Sonication or gentle heating may be used to aid dissolution.[1]
Troubleshooting Guide
Issue 1: High Variability or Lack of Efficacy in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inappropriate Dose Selection | The effective dose of this compound can vary significantly between different animal models and disease states. A dose-response study is highly recommended to determine the optimal dose for your specific experimental conditions.[3][9] |
| Incorrect Route of Administration | The bioavailability and pharmacokinetics of this compound can differ based on the administration route. Oral administration may lead to slower absorption and lower peak plasma concentrations compared to intravenous or intraperitoneal injections.[12] Consider the desired onset and duration of action when selecting the route. |
| Improper Formulation | This compound has limited aqueous solubility. Incomplete dissolution or precipitation of the compound can lead to inconsistent dosing. Ensure the chosen vehicle is appropriate and that the compound is fully solubilized or forms a stable suspension.[1] |
| Timing of Administration | The timing of this compound administration relative to the induction of the pathological stimulus is critical. For example, in some models, pre-treatment is necessary to observe a protective effect.[10] |
| Animal Model Specifics | The expression of the B1 receptor can be induced by inflammatory stimuli.[3] Therefore, the effect of this compound may be more pronounced in disease models where B1 receptor expression is upregulated compared to healthy control animals.[3][5] |
| Species Differences | While effective in both rats and mice, there may be species-specific differences in the metabolism and pharmacokinetics of this compound that could influence its efficacy. |
Issue 2: Unexpected Side Effects
| Possible Cause | Troubleshooting Step |
| Vehicle Effects | The vehicle used to dissolve or suspend this compound can have its own biological effects. Always include a vehicle-only control group in your experiments to account for any vehicle-induced effects. |
| Off-Target Effects at High Doses | While this compound is highly selective for the B1 receptor, very high doses may lead to off-target effects. If unexpected side effects are observed, consider reducing the dose. |
| Transient Cardiovascular Effects | Following intravenous administration in dogs, transient tachycardia has been reported.[12] Monitor cardiovascular parameters if using the intravenous route in other species. |
Experimental Protocols
Protocol 1: Assessment of this compound on Tactile Allodynia in a Rat Model of Insulin Resistance
-
Animal Model: Sprague-Dawley rats fed with 10% D-Glucose in their drinking water for 12 weeks to induce insulin resistance.[5][6]
-
Compound Preparation: Prepare this compound for oral gavage at concentrations of 0.3, 1, 3, 10, and 30 mg/kg.
-
Administration: Administer this compound or vehicle orally.
-
Behavioral Testing: Measure tactile allodynia using von Frey filaments at baseline and at various time points post-administration (e.g., 1, 3, 6, 24, and 48 hours).
-
Data Analysis: Determine the paw withdrawal threshold for each animal at each time point. Calculate the ID50 (the dose required to produce 50% of the maximum effect) at the time of peak effect.[5]
Protocol 2: Evaluation of Chronic this compound Treatment on Blood Pressure in Glucose-Fed Rats
-
Animal Model: Sprague-Dawley rats fed with 10% D-Glucose for 8-12 weeks.[3][9]
-
Compound Preparation: Prepare this compound for daily oral gavage at a dose of 10 mg/kg.[3]
-
Administration: Administer this compound or vehicle orally once daily for one week.[3]
-
Blood Pressure Measurement: Measure systolic blood pressure using a non-invasive tail-cuff method at baseline and at various time points throughout the treatment period (e.g., 0, 3, 6, 24, 48, 72, 96, 120, 144, and 168 hours post-initial gavage).[3]
-
Data Analysis: Compare the changes in systolic blood pressure between the this compound-treated group and the vehicle-treated group over the 7-day treatment period.
Visualizations
Signaling Pathway of Bradykinin B1 Receptor and Point of this compound Inhibition
Caption: B1 Receptor Signaling and this compound Inhibition Point.
Experimental Workflow for Assessing this compound Efficacy
Caption: General Experimental Workflow for this compound Studies.
Troubleshooting Logic for Addressing Response Variability
Caption: Troubleshooting Flowchart for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Bradykinin Receptor | TargetMol [targetmol.com]
- 3. Kinin B1 Receptor Enhances the Oxidative Stress in a Rat Model of Insulin Resistance: Outcome in Hypertension, Allodynia and Metabolic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinin B1 receptor enhances the oxidative stress in a rat model of insulin resistance: outcome in hypertension, allodynia and metabolic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cognitive and cerebrovascular improvements following kinin B1 receptor blockade in Alzheimer’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinin B1 Receptor Enhances the Oxidative Stress in a Rat Model of Insulin Resistance: Outcome in Hypertension, Allodynia and Metabolic Complications | PLOS One [journals.plos.org]
- 10. Kinin B1 receptors mediate depression-like behavior response in stressed mice treated with systemic E. coli lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of kinin B1 receptor evokes hyperthermia through a vagal sensory mechanism in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, bioavailability, and hemodynamic effects of trazodone after intravenous and oral administration of a single dose to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
How to assess the stability of SSR240612 in solution
Page 1:
Technical Support Center: Assessing the Stability of SSR240612 in Solution
Introduction
This compound is a potent and selective non-peptide antagonist of the bradykinin B1 receptor. As with any small molecule compound used in research, understanding its stability in solution is critical for obtaining reliable and reproducible experimental results. This guide provides technical information and protocols for assessing the stability of this compound in various solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for up to one year. For shorter periods, storage at -20°C for up to one month is also acceptable. It is crucial to use tightly sealed containers to prevent moisture absorption.
Q2: How can I perform a preliminary assessment of this compound stability in my experimental buffer?
A2: A preliminary stability assessment can be performed by preparing a solution of this compound at a known concentration in the desired solvent or buffer. Aliquots of this solution can be incubated under different conditions (e.g., room temperature, 4°C, 37°C) and analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours) by a suitable analytical method like HPLC or LC-MS. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Q3: What are some general strategies to improve the stability of this compound in solution?
A3:
-
pH Adjustment: The stability of many compounds is pH-dependent. If you suspect hydrolysis, conducting stability studies in buffers with different pH values can help identify the optimal pH range.
-
Solvent Selection: While DMSO is a common solvent for stock solutions, its presence in final assays should be minimized. For aqueous working solutions, consider the use of co-solvents or excipients that can enhance stability.
-
Protection from Light: If the compound is found to be light-sensitive, experiments should be conducted in amber vials or under low-light conditions.
-
Use of Antioxidants: If oxidation is a suspected degradation pathway, the addition of antioxidants to the solution may improve stability.
-
Fresh Preparation: Whenever possible, prepare fresh working solutions of this compound immediately before use to minimize degradation.
Q4: What are the known degradation pathways for bradykinin B1 receptor antagonists?
A4: While specific degradation pathways for this compound are not extensively published, related compounds (bradykinins) are susceptible to enzymatic degradation in biological matrices. The primary degradation mechanisms for small molecules in solution are typically hydrolysis, oxidation, and photolysis.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Loss of compound activity in a cell-based assay | * Degradation in culture medium* Adsorption to plasticware* Poor cell permeability | * Assess compound stability in the specific culture medium.* Use low-binding plates or add a small amount of a non-ionic surfactant.* Evaluate cell permeability using standard assays. |
| Precipitate forms in the stock solution upon storage | * Poor solubility* Compound degradation to an insoluble product | * Prepare a more dilute stock solution.* Use a different solvent with higher solubilizing power.* Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Inconsistent results between experiments | * Inconsistent solution preparation* Variable storage times or conditions of solutions | * Standardize the protocol for solution preparation.* Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines. |
| Appearance of new peaks in HPLC/LC-MS analysis over time | * Compound degradation | * Identify the degradation products to understand the degradation pathway.* Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants). |
Data Presentation: Solubility and Recommended Storage
| Solvent | Solubility | Recommended Storage of Stock Solution |
| DMSO | ≥ 100 mg/mL (126.04 mM) | -80°C (up to 1 year) |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 4 mg/mL (5.04 mM) | Prepare fresh |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.15 mM) | Prepare fresh |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (3.15 mM) | Prepare fresh |
| H2O | Insoluble | N/A |
Experimental Protocols
Protocol 1: Assessing Compound Stability in an Aqueous Buffer
-
Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
-
Working Solution:
-
Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer of interest.
-
-
Incubation:
-
Aliquot the working solution into separate vials for each time point and condition.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.
-
-
Quenching (if necessary):
-
Stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol. This will also precipitate proteins if present in the buffer.
-
-
Analysis:
-
Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC or LC-MS.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point relative to the t=0 sample.
-
Plot the percentage of the remaining compound against time for each condition.
-
Visualizations
Caption: A generalized workflow for assessing the stability of a compound in solution.
Caption: A logical workflow for troubleshooting issues related to compound stability.
Disclaimer & Data Validity: The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. The stability of this compound can be influenced by various factors, and it is recommended to perform stability studies under your specific experimental conditions.## Technical Support Center: Assessing the Stability of this compound in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information and protocols for assessing the stability of this compound in solution, a critical step for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, this compound solid powder should be stored at -20°C for up to three years. Stock solutions prepared in DMSO can be stored at -80°C for up to one year.[1] For shorter durations, storage at -20°C for one month is also feasible.[2] To prevent degradation from moisture, always use tightly sealed containers.[2]
Q2: How can I conduct a preliminary stability assessment of this compound in my experimental buffer?
A preliminary assessment involves preparing a solution of this compound at a known concentration in your buffer of interest. Aliquots of this solution should be incubated under various conditions (e.g., 4°C, 25°C, 37°C) and analyzed at different time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] A decrease in the peak area corresponding to the parent compound or the emergence of new peaks over time indicates degradation.[3]
Q3: What strategies can be employed to enhance the stability of this compound in solution?
Several strategies can be implemented to improve the stability of this compound:
-
pH Adjustment: The stability of many small molecules is pH-dependent. If hydrolysis is suspected, conducting stability studies across a range of pH values can help identify the optimal pH for your solution.
-
Solvent Selection: While DMSO is a common solvent for creating stock solutions, its concentration should be minimized in the final experimental setup. For aqueous working solutions, the use of co-solvents may improve stability.
-
Protection from Light: If the compound is found to be sensitive to light, all experiments should be performed in amber vials or under low-light conditions to prevent photodegradation.[4]
-
Use of Antioxidants: If oxidation is a likely degradation pathway, adding antioxidants to the solution can enhance stability.
-
Fresh Preparation: To minimize potential degradation, it is always best practice to prepare fresh working solutions of this compound immediately before each experiment.[2][3]
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, small molecules are generally susceptible to hydrolysis, oxidation, and photolysis in solution.[4] Related compounds, such as bradykinin, are known to undergo enzymatic degradation in biological matrices.[5][6]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Loss of compound activity in a cell-based assay | Degradation in culture medium; Adsorption to plasticware; Poor cell permeability.[3] | Assess compound stability directly in the culture medium; Utilize low-binding plates or add a non-ionic surfactant; Evaluate cell permeability through standard assays.[3] |
| Precipitate formation in stock solution upon storage | Poor solubility; Degradation of the compound into an insoluble product.[3] | Prepare a more dilute stock solution; Use an alternative solvent with higher solubilizing power; Analyze the precipitate to confirm if it is the parent compound or a degradant.[3] |
| Inconsistent experimental results | Inconsistent preparation of solutions; Variations in storage time or conditions.[3] | Standardize the protocol for solution preparation; Prepare fresh solutions for each experiment or adhere to strict storage guidelines.[3] |
| Appearance of new peaks in HPLC/LC-MS analysis over time | Compound degradation.[3] | Identify the degradation products to understand the degradation pathway; Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants).[3] |
Data Presentation: Solubility and Recommended Storage
| Solvent | Solubility | Recommended Storage of Stock Solution |
| DMSO | ≥ 100 mg/mL (126.04 mM)[1] | -80°C (up to 1 year)[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (3.15 mM)[2] | Prepare Freshly[2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.15 mM)[2] | Prepare Freshly[2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (3.15 mM)[2] | Prepare Freshly[2] |
| Water | Insoluble[1] | Not Applicable |
Experimental Protocols
Protocol 1: Assessing Compound Stability in an Aqueous Buffer
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO.[3]
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer you intend to use for your experiment.[3]
-
Incubation: Aliquot the working solution into separate, sealed vials for each time point and temperature condition (e.g., 4°C, 25°C, 37°C).[3]
-
Time Points: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition for analysis.[3]
-
Quenching: If necessary, stop further degradation by adding an equal volume of a cold organic solvent, such as acetonitrile or methanol. This step will also precipitate any proteins present in the buffer.[3]
-
Analysis: Centrifuge the samples to pellet any precipitate and analyze the supernatant using HPLC or LC-MS.[3]
-
Data Analysis: Quantify the peak area of the parent this compound compound at each time point relative to the sample at time zero. Plot the percentage of the remaining compound against time for each condition to determine the stability profile.[3]
Visualizations
Caption: A generalized workflow for assessing the stability of a compound in solution.
Caption: A logical workflow for troubleshooting issues related to compound stability.
Disclaimer & Data Validity: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The stability of this compound can be influenced by multiple factors, and it is strongly recommended to perform stability studies under your specific experimental conditions.
References
- 1. This compound | Bradykinin Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of kininogen and degradation of bradykinin by PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of bradykinin and its metabolites by rat brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with bradykinin B1 receptor antagonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bradykinin B1 receptor (B1R) antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My B1R antagonist shows lower than expected potency in my cell-based assay. What are the possible causes?
A1: Several factors can contribute to lower than expected potency:
-
Species Differences: B1R antagonists can exhibit significant species-dependent variations in potency. For example, the antagonist ELN441958 is up to 120-fold more potent at primate B1 receptors compared to rodent receptors.[1][2] Ensure the antagonist you are using is validated for the species of your cell line.
-
Receptor Expression Levels: The level of B1R expression in your cell line can influence the apparent potency of an antagonist. Low receptor expression may lead to a reduced signal window, making it difficult to accurately determine potency.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect buffer composition, temperature, or incubation times, can affect antagonist binding and functional response.
-
Compound Stability: Peptidic antagonists, in particular, can be susceptible to degradation by peptidases present in cell culture media or serum.[3] Consider using peptidase-resistant antagonists or including peptidase inhibitors in your assay buffer.
-
Partial Agonism: Some B1R antagonists, especially first-generation peptide antagonists like des-Arg9[Leu8]bradykinin, can exhibit partial agonist activity, which can complicate the interpretation of results.[3][4]
Q2: I am observing an agonist-like effect with my B1R antagonist. Is this expected?
A2: Yes, this can occur, particularly with certain classes of B1R antagonists. This phenomenon is known as partial agonism. A partial agonist binds to the receptor but elicits a submaximal response compared to a full agonist.[5] First-generation peptide B1R antagonists are known to sometimes display partial agonistic effects, especially in systems with high receptor reserves.[3][5] To confirm partial agonism, you should characterize the maximal response of your antagonist in a functional assay and compare it to that of a full B1R agonist.[5]
Q3: My in vitro and in vivo results with a B1R antagonist are contradictory. What could be the reason?
A3: Discrepancies between in vitro and in vivo results are a common challenge in drug development. For B1R antagonists, consider the following:
-
Pharmacokinetics: The antagonist may have poor pharmacokinetic properties, such as low oral bioavailability, rapid metabolism, or poor tissue penetration, leading to insufficient receptor occupancy in vivo.[1][6]
-
Metabolic Instability: The antagonist may be rapidly metabolized in vivo, leading to a loss of activity.[7] Second-generation and non-peptide antagonists often have improved stability.[3]
-
Off-Target Effects: The antagonist may have off-target effects in vivo that are not apparent in a controlled in vitro setting. For example, some bradykinin receptor antagonists have been shown to interact with other receptors or enzymes at higher concentrations.[8]
-
Inducible Nature of B1R: The B1 receptor is typically upregulated in response to tissue injury and inflammation.[9][10][11] The in vivo model must have sufficient B1R induction to observe a significant effect of the antagonist.
Q4: How can I assess the selectivity of my B1R antagonist for the B1 receptor over the B2 receptor?
A4: To determine selectivity, you should test your antagonist in both B1R and B2R specific assays:
-
Receptor Binding Assays: Perform competitive radioligand binding assays using cell lines expressing either the B1R or the B2R. A selective antagonist will show a much higher affinity (lower Ki) for the B1R.
-
Functional Assays: Conduct functional assays, such as calcium mobilization, in cells expressing either B1R or B2R. A selective B1R antagonist will potently inhibit the response to a B1R agonist but will have little to no effect on the response to a B2R agonist.[1][12]
Key Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for the B1 receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the B1 receptor (e.g., IMR-90 human fibroblasts or recombinant cell lines) to near confluence.[12][13]
-
Wash cells with PBS and harvest.
-
Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.[13]
-
Determine the protein concentration of the membrane preparation.[13]
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a B1R-specific radioligand (e.g., [3H]des-Arg10-kallidin), and a range of concentrations of the unlabeled test compound.[12][14]
-
Incubate the plate to allow binding to reach equilibrium.[13]
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.[15]
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[13]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Calcium Mobilization Assay
Objective: To measure the functional potency (IC50) of a B1R antagonist by assessing its ability to inhibit agonist-induced intracellular calcium release.
Methodology:
-
Cell Preparation:
-
Seed cells expressing the B1 receptor into a 96-well plate and grow to confluence.
-
Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES).[16]
-
-
Dye Loading:
-
Antagonist Incubation:
-
Wash the cells to remove excess dye.
-
Add serial dilutions of the B1R antagonist to the wells and incubate.[16]
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of a B1R agonist (e.g., des-Arg9-bradykinin) at a concentration that elicits a submaximal response (e.g., EC80).[16]
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the B1R agonist to the wells and immediately begin recording the fluorescence intensity over time to capture the peak calcium response.[16]
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the agonist.
-
Plot the agonist response as a function of the antagonist concentration.
-
Determine the IC50 value of the antagonist.
-
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the anti-inflammatory efficacy of a B1R antagonist in an acute inflammatory model.
Methodology:
-
Animal Preparation:
-
Acclimatize rodents (rats or mice) for at least one week before the experiment.[17]
-
-
Compound Administration:
-
Induction of Inflammation:
-
Measurement of Paw Edema:
-
Data Analysis:
-
Calculate the change in paw volume or weight for each animal.
-
Compare the degree of edema in the antagonist-treated group to the vehicle-treated group to determine the percentage of inhibition.
-
Statistical analysis (e.g., ANOVA) should be performed to assess the significance of the results.[17]
-
Quantitative Data Summary
Table 1: Binding Affinities and Functional Potencies of Selected B1R Antagonists
| Antagonist | Species | Assay Type | Receptor | Potency (Ki/IC50/KB) | Reference |
| ELN441958 | Human | Radioligand Binding | B1 | Ki = 0.26 nM | [1][2] |
| Human | Calcium Mobilization | B1 | KB = 0.12 nM | [1] | |
| Rhesus Monkey | Calcium Mobilization | B1 | KB = 0.24 nM | [1] | |
| Rat | Calcium Mobilization | B1 | KB = 1.5 nM | [1] | |
| Mouse | Calcium Mobilization | B1 | KB = 14 nM | [1] | |
| PS020990 | Human | Radioligand Binding | B1 | Ki = 6 nM | [12] |
| Human | PI Turnover | B1 | KBapp = 0.4 nM | [12] | |
| Human | Calcium Mobilization | B1 | KBapp = 17 nM | [12] | |
| R-954 | Human | Radioligand Binding | AT2 | ~110-fold lower affinity than B1R | [7] |
| Human | Radioligand Binding | Bombesin Receptor | ~330-fold lower affinity than B1R | [7] |
Table 2: Pharmacokinetic Properties of Selected B1R Antagonists
| Antagonist | Species | Half-life (t1/2) | Bioavailability | Reference |
| R-954 | Rat | 1.9 - 2.7 hours | - | [7] |
| ELN441958 | Rat | Moderate | High (Oral) | [2] |
| ELN441958 | Rhesus Monkey | Moderate | High (Oral) | [2] |
Visualizations
Bradykinin B1 Receptor Signaling Pathway
Caption: Bradykinin B1 Receptor Signaling Cascade.
Troubleshooting Workflow for Low Antagonist Potency
Caption: Troubleshooting Low B1R Antagonist Potency.
References
- 1. Pharmacological, pharmacokinetic, and primate analgesic efficacy profile of the novel bradykinin B1 Receptor antagonist ELN441958 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A new class of bradykinin B1 receptor antagonists with high oral bioavailability and minimal PXR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacology, metabolic stability, pharmacokinetics and toxicology of the peptidic kinin B1 receptor antagonist R-954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The bradykinin B2 receptor antagonist icatibant (Hoe 140) blocks aminopeptidase N at micromolar concentrations: off-target alterations of signaling mediated by the bradykinin B1 and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are bradykinin receptor antagonists and how do they work? [synapse.patsnap.com]
- 10. The Effects of Bradykinin B1 Receptor Antagonism on the Myocardial and Vascular Consequences of Hypertension in SHR Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 12. Small molecule antagonists of the bradykinin B1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. 4.44. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 19. inotiv.com [inotiv.com]
Technical Support Center: SSR240612 Administration in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing stress in animal models during the administration of SSR240612. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure animal welfare and the integrity of your experimental data.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Animal exhibits acute signs of distress during or immediately after oral gavage (e.g., struggling, choking, respiratory distress). | Improper gavage technique. | 1. Immediately stop the procedure. 2. Gently remove the gavage needle. 3. Return the animal to its home cage and monitor it closely for at least an hour. 4. If signs of respiratory distress persist, the animal may need to be euthanized.[1] 5. Review your gavage technique. Ensure the needle length is correct for the size of the animal and that you are not forcing the needle.[1] Consider retraining with an experienced technician. 6. For future administrations, try pre-coating the gavage needle with sucrose to pacify the mouse and encourage swallowing, which can reduce stress.[2] |
| Animal displays behavioral changes post-administration (e.g., withdrawal, reduced exploration, altered grooming). | Stress response to the administration procedure. | 1. Implement a thorough acclimatization and habituation protocol before the next administration. This includes handling the animals and sham dosing (administering the vehicle alone). 2. Consider alternative, less stressful administration methods if your experimental design allows, such as Micropipette-Guided Drug Administration (MDA), where mice are trained to voluntarily drink the solution.[3] 3. Ensure the animal's environment is enriched and stable to minimize background stress. |
| Inconsistent or highly variable experimental results. | Variable stress levels among animals are impacting physiological responses. | 1. Standardize the administration procedure across all animals and experimenters. 2. Ensure all animals have undergone the same acclimatization and habituation protocol. 3. Only experienced technicians should perform procedures like oral gavage to minimize variability in technique and induced stress.[4] 4. Measure and record baseline stress markers (e.g., fecal corticosterone) before the experiment to account for individual differences in stress reactivity. Oral gavage has been shown to significantly increase fecal corticosterone metabolites.[5] |
| Animal shows signs of esophageal or gastric injury (e.g., weight loss, difficulty eating, blood in stool). | Trauma from the gavage needle. | 1. Cease oral administration for the affected animal. 2. Provide soft, palatable food and monitor the animal's weight and health daily. 3. Consult with a veterinarian for appropriate care. 4. Re-evaluate the gavage needles being used. Ensure they have a smooth, ball-tipped end and are the correct gauge and length for the animal's weight.[1] Improper technique can lead to complications like esophagitis or perforation of the esophagus.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, non-peptide antagonist of the bradykinin B1 receptor.[6] It is orally active and has been used in research to investigate the role of the B1 receptor in conditions such as pain, inflammation, and diabetic neuropathy.[7][8]
Q2: What is the most common route of administration for this compound in animal models?
A2: The most frequently reported route of administration for this compound in rodent models is oral gavage (per os).[6][7][9]
Q3: What vehicle should be used to dissolve this compound for oral administration?
A3: Several vehicles have been successfully used. One common vehicle is a solution of dimethylsulfoxide (DMSO), ethanol, and Tween-80, further diluted in distilled water.[9] Another described vehicle is a 0.1% Tween 80 solution in saline or a solution of 2% DMSO in water.[6][10] The choice of vehicle should be consistent throughout your study and its potential effects should be considered.
Q4: How can I minimize stress in animals when using oral gavage?
A4: To minimize stress during oral gavage, it is crucial to:
-
Ensure proper training: Only skilled and experienced personnel should perform the procedure.[1][4]
-
Use correct equipment: Select the appropriate size and type of gavage needle for the animal.[1]
-
Habituate the animals: Handle the animals for several days leading up to the experiment to acclimate them to the researcher and the procedure.
-
Consider refinements: Pre-coating the gavage needle with a sucrose solution has been shown to reduce stress-related behaviors and plasma corticosterone levels in mice.[2]
-
Explore alternatives: For some studies, less invasive methods like training mice to voluntarily consume the substance via a pipette (Micropipette-Guided Drug Administration) can be a humane and effective alternative.[3]
Q5: What are the potential complications of improper oral gavage technique?
A5: Improper technique can lead to severe complications, including esophagitis (inflammation of the esophagus), perforation of the esophagus or trachea, damage to the cardiac sphincter, aspiration of the solution into the lungs, and gastric rupture.[1] These can cause significant pain and distress, and may lead to the death of the animal.[4]
Q6: How can I differentiate between side effects of this compound and a stress response to the administration procedure?
A6: This requires careful experimental design. Key elements include:
-
A vehicle-only control group: This group undergoes the same administration procedure (e.g., oral gavage) with just the vehicle. This helps to isolate the effects of the procedure itself.
-
A naive control group: This group is handled but does not receive any administration. This provides a baseline for normal behavior and physiology.
-
Measuring stress hormones: Collecting blood or fecal samples to measure corticosterone levels can provide a quantitative measure of the stress response.[5]
-
Behavioral analysis: Observing behaviors such as activity levels, exploration, and grooming can help differentiate between a generalized stress response (often characterized by withdrawal and inactivity) and specific drug effects. Researchers have noted that stressed animals tend to withdraw, while non-stressed animals are more active and eager to explore.[3]
Quantitative Data Summary
Table 1: Recommended Gavage Needle Sizes for Mice
| Body Weight (g) | Gauge | Length (inches) | Ball Diameter (mm) |
| <14 | 24 | 1 | 1.25 |
| 15-20 | 22 | 1, 1.5 | 1.25 |
| 20-25 | 20 | 1, 1.5, 2 | 2.25 |
| 25-30 | 18 | 1, 1.5, 2 | 2.25 |
| 30-35 | 18 | 2, 3 | 2.25 |
Source: Adapted from Washington State University SOP 7.8.[1]
Table 2: Reported Dosages of this compound in Rodent Models
| Species | Dosage Range (mg/kg) | Administration Route | Therapeutic Area Investigated | Reference |
| Rat | 0.3 - 30 | Oral Gavage | Diabetic Neuropathy (Allodynia) | [7][8] |
| Rat | 10 | Oral Gavage | Hyperthermia | [9] |
| Rat | 10, 30 | Oral Gavage | Hypertension in Glucose-Fed Rats | [11] |
| Mouse | 10, 30 | Oral Gavage | Inflammation (Formalin Model) | [6] |
| Mouse | 10 | Oral Gavage | Colitis | [12] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
-
Animal Preparation:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
Handle the mice daily for 3-5 days prior to the experiment to reduce handling stress.
-
Weigh the animal to determine the correct administration volume. The maximum volume should not exceed 10 ml/kg (e.g., a 25g mouse should receive a maximum of 0.25 ml).[1]
-
-
Compound Preparation:
-
Prepare the this compound solution in the chosen vehicle (e.g., 0.1% Tween 80 in saline).
-
Draw the calculated volume into a 1 ml syringe fitted with an appropriately sized, ball-tipped gavage needle.[1]
-
-
Administration Procedure:
-
Gently restrain the mouse using a scruffing technique that allows for control of the head without impeding breathing.[1]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and mark it on the needle. Do not insert the needle beyond this point.[1]
-
With the mouse's head pointing upwards, gently insert the needle into the side of the mouth, advancing it along the upper palate towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass down the esophagus with minimal resistance.[1]
-
If the animal struggles excessively or if you feel resistance, gently remove the needle and allow the animal to rest before attempting again. No more than three attempts should be made.[1]
-
Once the needle is in place, slowly inject the solution.
-
Gently remove the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the animal to its home cage.
-
Monitor the animal for at least 10-15 minutes for any signs of immediate distress, such as coughing or difficulty breathing.[1]
-
Continue to monitor the animals according to your experimental timeline for any behavioral changes or signs of illness.
-
Visualizations
Caption: Experimental workflow for this compound administration.
Caption: Troubleshooting flowchart for animal distress.
References
- 1. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 2. A spoonful of sugar helps the medicine go down: a novel technique to improve oral gavage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eara.eu [eara.eu]
- 4. The effects of repeated oral gavage on the health of male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of kinin B1 receptor evokes hyperthermia through a vagal sensory mechanism in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blockade of the Kinin B1 Receptor Ameloriates Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinin B1 Receptor Enhances the Oxidative Stress in a Rat Model of Insulin Resistance: Outcome in Hypertension, Allodynia and Metabolic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exacerbation of DSS-induced colitis in mice lacking kinin B1 receptors through compensatory up-regulation of kinin B2 receptors: the role of tight junctions and intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Potential for SSR240612 tachyphylaxis or tolerance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for tachyphylaxis or tolerance with the use of SSR240612, a bradykinin B1 receptor antagonist. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is there evidence of tachyphylaxis or tolerance with repeated administration of this compound?
Currently, there are no published studies that have directly investigated the development of tachyphylaxis or tolerance to this compound with repeated administration. The majority of available preclinical data focuses on the effects of single-dose administration.
However, the potential for tachyphylaxis with B1 receptor antagonists is considered to be low based on the following indirect evidence:
-
Sustained Efficacy of other B1 Antagonists: Studies on other selective bradykinin B1 receptor antagonists, such as R-715 and R-954, have demonstrated sustained efficacy with chronic administration. For instance, a 7-day treatment with these antagonists in a mouse model of diabetic thermal hyperalgesia showed a significant and maintained therapeutic effect.
-
B1 Receptor Pharmacology: The bradykinin B1 receptor, a G protein-coupled receptor (GPCR), is known to be relatively resistant to desensitization and internalization upon agonist binding compared to the B2 receptor.[1] This inherent property of the receptor itself suggests a lower likelihood of developing tolerance. The B1 receptor's expression is induced under pathological conditions, and its regulation appears to differ from constitutively expressed receptors that are more prone to desensitization.[2][3]
Q2: What is the general mechanism of G protein-coupled receptor (GPCR) desensitization, and how might it relate to the B1 receptor?
GPCR desensitization is a process that prevents overstimulation of signaling pathways in the presence of a persistent agonist. The most common mechanism involves:
-
Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor.[4][5][6]
-
Arrestin Binding: This phosphorylation increases the affinity of the receptor for arrestin proteins.[4][7]
-
Uncoupling: Arrestin binding sterically hinders the coupling of the receptor to its G protein, thereby terminating the signal.
-
Internalization: Arrestins can also target the receptor for endocytosis, removing it from the cell surface.[4]
While this is a general mechanism, the bradykinin B1 receptor has been shown to exhibit limited internalization and desensitization, particularly for certain signaling pathways.[1] This suggests that the molecular machinery for desensitization may be less efficient for the B1 receptor, contributing to its sustained signaling and a lower potential for tachyphylaxis to its antagonists.
Troubleshooting Guides
If you are observing a diminished response to this compound in your experiments, consider the following potential issues before concluding that tachyphylaxis has occurred:
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Decreased efficacy of this compound in later stages of a chronic study. | Progression of the disease model: The underlying pathology in your animal model may have progressed to a point where the B1 receptor plays a less dominant role, or other compensatory mechanisms have been activated. | 1. Assess disease progression markers at different time points. 2. Consider a study design with staggered treatment initiation to differentiate between loss of efficacy and disease progression. 3. Evaluate the expression levels of the B1 receptor in the target tissue over the course of the study. |
| Inconsistent results with repeated dosing. | Compound stability and formulation: this compound, like any chemical compound, may have a limited stability in solution. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. The formulation and vehicle used for administration can also affect bioavailability. | 1. Prepare fresh solutions of this compound for each experiment or at regular, validated intervals. 2. Store stock solutions as recommended by the manufacturer, protected from light and at the appropriate temperature. 3. Validate the stability of your specific formulation over the intended period of use. |
| Variable responses between individual animals. | Biological variability: Individual differences in metabolism, pharmacokinetics, and the severity of the induced pathology can lead to varied responses to the antagonist. | 1. Increase the number of animals per group to enhance statistical power. 2. Ensure consistent induction of the experimental model. 3. Monitor plasma levels of this compound to correlate exposure with efficacy. |
Data Presentation
The following table summarizes the findings of a study on the chronic administration of two selective bradykinin B1 receptor antagonists, R-715 and R-954, in a mouse model of diabetic thermal hyperalgesia. This data supports the concept of sustained efficacy with repeated B1 receptor blockade.
| Treatment Group | Dose | Administration Frequency | Duration | Effect on Thermal Hyperalgesia |
| R-715 | 400 µg/kg | Twice daily | 7 days | Significantly attenuated hyperalgesia |
| R-954 | 200 µg/kg | Twice daily | 7 days | Significantly attenuated hyperalgesia |
Experimental Protocols
Protocol: Assessment of Potential Tachyphylaxis to this compound in a Model of Inflammatory Pain
This protocol provides a framework for an experiment designed to directly assess the potential for tachyphylaxis to this compound.
1. Animal Model:
-
Induce a persistent inflammatory state in rodents (e.g., Complete Freund's Adjuvant (CFA)-induced paw inflammation). This ensures the upregulation and sustained presence of the B1 receptor.
2. Study Groups:
-
Group 1 (Vehicle Control): Administer the vehicle for this compound daily for the duration of the study.
-
Group 2 (Acute this compound): Administer vehicle daily and a single dose of this compound on the final day of the study.
-
Group 3 (Chronic this compound): Administer this compound daily for the duration of the study.
3. Dosing and Administration:
-
Select a dose of this compound known to be effective in your model based on single-dose studies (e.g., 10 mg/kg, oral gavage).
-
Administer the compound or vehicle at the same time each day for a period of 7-14 days.
4. Efficacy Assessment:
-
Measure a relevant endpoint, such as thermal or mechanical allodynia, at baseline and at multiple time points throughout the study (e.g., daily, before and after dosing).
-
On the final day, assess the efficacy of this compound in all groups at its expected time of peak effect.
5. Data Analysis:
-
Compare the magnitude of the anti-hyperalgesic effect of this compound in the acute treatment group (Group 2) with that in the chronic treatment group (Group 3) on the final day.
-
A significant reduction in the effect size in the chronic group compared to the acute group would suggest the development of tachyphylaxis.
6. Molecular Analysis (Optional):
-
At the end of the study, collect relevant tissues (e.g., dorsal root ganglia, spinal cord, inflamed paw tissue).
-
Perform quantitative PCR or Western blotting to assess B1 receptor expression levels.
-
Conduct receptor binding assays to determine if there are changes in receptor number or affinity.
Visualizations
Bradykinin B1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the bradykinin B1 receptor.
Experimental Workflow for Tachyphylaxis Assessment
References
- 1. Regulation of inducible bradykinin B1 receptor gene expression through absence of internalization and resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BDKRB1 bradykinin receptor B1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 4. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist-selective mechanisms of GPCR desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Specificity of SSR240612 for the Bradykinin B1 Receptor
This guide provides a detailed comparison of SSR240612, a non-peptide antagonist for the bradykinin B1 receptor (B1R), against other alternatives. It includes supporting experimental data to validate its specificity, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows. This document is intended for researchers, scientists, and professionals in drug development.
Introduction to Bradykinin Receptors
Kinins, such as bradykinin (BK), are peptides that mediate inflammatory responses, pain, and vasodilation. They exert their effects through two distinct G-protein-coupled receptors (GPCRs): the B1 and B2 receptors.[1][2][3][4] The B2 receptor is constitutively expressed in various healthy tissues, while the B1 receptor is typically absent or expressed at very low levels.[3][4][5][6] However, B1R expression is significantly upregulated in response to tissue injury, inflammation, and chronic pain, making it a key therapeutic target.[4][5][6][7] Selective antagonists that can block B1R signaling without affecting the constitutively expressed B2R are therefore of significant interest. This compound is a potent, orally active, non-peptide antagonist developed for this purpose.[8][9][10][11][12]
Data Presentation: Validating the Specificity of this compound
The specificity of an antagonist is primarily determined by its binding affinity (Ki) for its target receptor compared to other receptors and its functional inhibition (IC50) of agonist-induced activity.
Table 1: Binding Affinity (Ki) of this compound for B1 and B2 Receptors
This table summarizes the inhibition constants (Ki) of this compound at human B1 and B2 receptors, demonstrating its high selectivity for the B1 subtype. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Target | Cell Line / Tissue | Ki (nM) | Selectivity (B2/B1) | Reference |
| This compound | Human B1 | MRC5 (human fibroblast) | 0.48 | ~746x | [8][9][10] |
| Human B1 | HEK cells (recombinant) | 0.73 | ~490x | [8][9][10] | |
| Human B2 | CHO cells (recombinant) | 358 | - | [8][9][10][12] | |
| Guinea Pig B2 | Ileum membranes | 481 | - | [8][9][10][12] |
Table 2: Functional Inhibitory Activity (IC50) of this compound
This table shows the concentration of this compound required to inhibit 50% of the B1 receptor-mediated response, both in vitro and in vivo. A lower IC50/ID50 value indicates greater potency.
| Assay Type | Experimental Model | Measured Effect | IC50 / ID50 | Reference |
| Inositol Phosphate-1 Accumulation | MRC5 human fibroblasts | Inhibition of Lys-desArg9-BK induced IP-1 | 1.9 nM | [8][10] |
| Tactile Allodynia | Glucose-fed rats (in vivo) | Reversal of neuropathic pain | 5.5 mg/kg | [1][13] |
| Cold Allodynia | Glucose-fed rats (in vivo) | Reversal of neuropathic pain | 7.1 mg/kg | [1][13] |
Table 3: Comparative Binding Affinities of B1 Receptor Antagonists
This table compares the binding affinity of this compound with other known B1 receptor antagonists.
| Antagonist | Receptor Target | Ki (nM) | Notes | Reference |
| This compound | Human B1 | 0.48 - 0.73 | Potent, non-peptide, orally active | [8][9][10] |
| JMV-1645 | Human B1 (cloned) | 0.023 | Potent and selective peptide antagonist | [9][11] |
| B 9430 | Human B1/B2 | Not specified | Peptide antagonist for both B1 and B2 | [9][11] |
| [Des-Arg10]-HOE I40 | Human B1 | Not specified | Potent peptide antagonist | [9][11] |
Experimental Protocols
The data presented above are typically generated using standardized biochemical and cellular assays.
1. Competitive Radioligand Binding Assay (for Ki Determination)
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human B1 receptor (e.g., MRC5 or recombinant HEK cells).[10]
-
Radiolabeled B1R-selective agonist, such as [3H]Lys(des-Arg9)-BK.[10]
-
Test compound (this compound) at various concentrations.
-
Binding buffer (e.g., 25 mM TES-HCl).[10]
-
Glass fiber filters and a cell harvester for separating bound from free radioligand.
-
Scintillation counter.
-
-
Methodology:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound).
-
The reaction is allowed to reach equilibrium at a controlled temperature.
-
The mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.[14]
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
2. Inositol Phosphate (IP) Accumulation Assay (for Functional IC50 Determination)
This functional assay measures the ability of an antagonist to block the downstream signaling cascade initiated by agonist binding to the B1 receptor.
-
Materials:
-
Whole cells expressing the human B1 receptor (e.g., MRC5 fibroblasts).[10]
-
B1R-selective agonist, such as Lys(desArg9)-BK.[10]
-
Test compound (this compound) at various concentrations.
-
Cell culture medium and appropriate buffers.
-
Commercially available IP-One assay kit or similar method for quantifying inositol monophosphate (IP1).
-
-
Methodology:
-
Cells are plated in multi-well plates and cultured. B1 receptor expression may be induced with agents like interleukin-1β (IL-1β).[5][10]
-
Cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
A fixed concentration of the B1R agonist is then added to stimulate the receptor and initiate the Gq protein signaling pathway, leading to the production of inositol phosphates.
-
After incubation, the reaction is stopped, and the cells are lysed.
-
The accumulated level of inositol monophosphate (IP1), a stable downstream product, is measured according to the assay kit manufacturer's instructions.
-
The results are plotted as IP1 concentration versus antagonist concentration, and the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced IP1 production) is calculated. This compound shows no significant effect on IP-1 formation induced by BK activation of the B2 receptor.[8]
-
Mandatory Visualizations
Bradykinin B1 Receptor Signaling Pathway
The B1 receptor is a G-protein-coupled receptor that, upon activation by its agonist (des-Arg9-BK), primarily signals through the Gαq pathway to activate Phospholipase C (PLC), leading to downstream cellular responses.
References
- 1. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Mode Exploration of B1 Receptor Antagonists’ by the Use of Molecular Dynamics and Docking Simulation—How Different Target Engagement Can Determine Different Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular features characterizing non-peptide selectivity to the human B1 and B2 bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are B1 receptor modulators and how do they work? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Bradykinin Receptor | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
Comparing the efficacy of SSR240612 with other B1 antagonists like FR173657
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent bradykinin B1 receptor antagonists, SSR240612 and FR173657. The following sections present a comprehensive overview of their performance based on available experimental data, including a summary of their in vitro and in vivo pharmacology, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for this compound and FR173657, offering a clear comparison of their binding affinities and in vivo efficacy.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Species/Cell Line | Binding Affinity (Kᵢ) | Binding Affinity (IC₅₀) | Reference |
| This compound | B1 | Human MRC5 Fibroblasts | 0.48 nM | - | [1] |
| B1 | HEK cells (human B1) | 0.73 nM | - | [1] | |
| B2 | Guinea Pig Ileum | 481 nM | - | [1] | |
| B2 | CHO cells (human B2) | 358 nM | - | [1] | |
| FR173657 | B1 | Human IMR-90 cells | No effect | - | [2] |
| B2 | Guinea Pig Ileum | 0.36 nM | 0.56 nM | [2] | |
| B2 | Rat Uterus | - | 1.5 nM | [2] | |
| B2 | Human IMR-90 cells | - | 2.9 nM | [2] |
Table 2: In Vivo Efficacy
| Compound | Model | Species | Efficacy Measure | Effective Dose | Reference |
| This compound | Insulin Resistance-Induced Allodynia | Rat | ID₅₀ (Tactile Allodynia) | 5.5 mg/kg (oral) | [3] |
| Insulin Resistance-Induced Allodynia | Rat | ID₅₀ (Cold Allodynia) | 7.1 mg/kg (oral) | [3] | |
| FR173657 | Carrageenan-Induced Paw Edema | Rat | ED₅₀ | 6.8 mg/kg (oral) | [2][4] |
| Bradykinin-Induced Bronchoconstriction | Guinea Pig | ED₅₀ | 0.075 mg/kg (oral) | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Radioligand Binding Assay (Generalized Protocol)
This protocol outlines a standard method for determining the binding affinity of a compound to bradykinin receptors.[6][7][8][9]
-
Membrane Preparation:
-
Culture cells stably expressing the human B1 or B2 bradykinin receptor to a high density.
-
Harvest the cells and homogenize them in a cold buffer solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-bradykinin).
-
Add increasing concentrations of the test compound (e.g., this compound or FR173657) to compete with the radioligand for receptor binding.
-
Incubate the mixture at a specific temperature for a set period to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.
-
Wash the filters with cold buffer to remove any unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
-
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the anti-inflammatory activity of a compound.[10][11][12][13][14]
-
Animal Preparation:
-
Use adult male Wistar rats (or a similar strain) weighing 150-200g.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Administer the test compound (e.g., this compound or FR173657) or vehicle control orally or via another desired route at a predetermined time before inducing inflammation.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the volume of the injected paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.
-
Determine the ED₅₀ value, which is the dose of the compound that causes a 50% reduction in paw edema.
-
Mandatory Visualizations
Signaling Pathways
Caption: Bradykinin B1 Receptor Signaling Pathway.
Experimental Workflow
Caption: Workflow for Comparing B1 Receptor Antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, FR173657 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of FR173657, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
SSR240612 and the Bradykinin B2 Receptor: A Comparative Analysis of Cross-Reactivity
An objective evaluation of the binding affinity and functional selectivity of the B1 receptor antagonist SSR240612 reveals minimal cross-reactivity with the bradykinin B2 receptor. This guide presents a comparative analysis based on available experimental data, offering researchers and drug development professionals a clear perspective on the compound's receptor selectivity.
This compound is a potent, orally active, and specific non-peptide antagonist of the bradykinin B1 receptor.[1] Its primary mechanism of action involves the inhibition of the B1 receptor, which is typically induced during inflammatory processes.[2][3][4] In contrast, the bradykinin B2 receptor is constitutively expressed and is the target of the well-characterized B2 receptor antagonist, Icatibant.[5][6][7][8] This guide examines the potential for this compound to interact with the B2 receptor, a critical consideration for its use as a selective pharmacological tool.
Comparative Binding Affinity
Experimental data demonstrates a significant difference in the binding affinity of this compound for the B1 and B2 receptors. The compound exhibits high affinity for the B1 receptor, with Ki values in the sub-nanomolar to low nanomolar range. Conversely, its affinity for the B2 receptor is substantially lower, with Ki values in the mid-to-high nanomolar range, indicating a clear selectivity for the B1 receptor.
| Compound | Receptor | Species/Cell Line | Binding Affinity (Ki) |
| This compound | B1 | Human Fibroblast MRC5 | 0.48 nM[1] |
| B1 | HEK cells (human B1) | 0.73 nM[1] | |
| B2 | Guinea Pig Ileum Membranes | 481 nM[1] | |
| B2 | CHO cells (human B1) | 358 nM[1] | |
| Icatibant | B2 | Recombinant Human B2 | 2.81 nM (Kb)[9] |
Functional Selectivity
Functional assays further support the selective nature of this compound. In a study measuring inositol phosphate 1 (IP-1) formation, a downstream signaling event of G-protein coupled receptor activation, this compound was shown to inhibit IP-1 formation mediated by the B1 receptor with an IC50 of 1.9 nM.[1] Importantly, the same study reported that this compound had no discernible effect on IP-1 formation induced by the activation of the B2 receptor by bradykinin (BK).[1] This indicates that this compound does not antagonize B2 receptor-mediated signaling pathways under the tested conditions.
Experimental Protocols
The following are summaries of the methodologies used in the key experiments cited in this guide.
Radioligand Binding Assays
Binding affinity of this compound to B1 and B2 receptors was determined through competitive radioligand binding assays. In these experiments, cell membranes from various sources (e.g., human fibroblast MRC5 cells, HEK cells expressing human B1 receptors, guinea pig ileum membranes, and CHO cells expressing human B1 receptors) were incubated with a radiolabeled ligand specific for the receptor of interest.[1] Increasing concentrations of unlabeled this compound were then added to compete with the radioligand for binding to the receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined, and from this, the inhibition constant (Ki) was calculated.
Inositol Phosphate 1 (IP-1) Functional Assay
The functional activity of this compound at the B1 and B2 receptors was assessed by measuring the accumulation of inositol phosphate 1 (IP-1), a stable downstream metabolite of the IP3 signaling cascade. Human fibroblast MRC5 cells were stimulated with a B1 or B2 receptor agonist in the presence of varying concentrations of this compound.[1] The level of IP-1 accumulation was then quantified, typically using a commercially available immunoassay kit. The concentration of this compound that caused a 50% inhibition of the agonist-induced IP-1 production (IC50) was determined for the B1 receptor. The effect on B2 receptor-mediated IP-1 formation was also evaluated.[1]
Signaling Pathways and Experimental Workflow
To visualize the concepts discussed, the following diagrams illustrate the distinct signaling pathways of the B1 and B2 receptors and a typical experimental workflow for assessing receptor binding.
Figure 1. Bradykinin B1 and B2 Receptor Signaling Pathways.
Figure 2. Radioligand Binding Assay Workflow.
Conclusion
Based on the available binding affinity and functional data, this compound demonstrates a high degree of selectivity for the bradykinin B1 receptor over the B2 receptor. The significantly lower affinity for the B2 receptor, coupled with the lack of functional antagonism in the IP-1 assay, strongly suggests that cross-reactivity is minimal at concentrations where it potently inhibits the B1 receptor. This positions this compound as a reliable and selective tool for investigating the physiological and pathological roles of the B1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Do Selective Bradykinin B2 Receptor Antagonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Icatibant, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema | Lund University [lunduniversity.lu.se]
- 9. Frontiers | In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist [frontiersin.org]
Validating SSR240612 Findings: A Comparative Guide to Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bradykinin B1 receptor antagonist, SSR240612, with genetic knockout models for validating its mechanism of action in inflammatory and neuropathic pain. The data presented herein is compiled from preclinical studies to assist researchers in designing and interpreting experiments aimed at validating therapeutic targets.
Introduction to this compound and its Target
This compound is a potent, selective, and orally active non-peptide antagonist of the bradykinin B1 receptor.[1][2][3] The B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation.[4] Its activation by des-Arg9-bradykinin, a metabolite of bradykinin, is implicated in the pathogenesis of chronic pain and inflammation. This compound exerts its therapeutic effects by blocking this receptor, thereby inhibiting downstream signaling pathways involved in nociception and inflammation.
Genetic Validation: The Role of B1 Receptor Knockout Mice
The most definitive method for validating a drug's target is through genetic manipulation, such as the use of knockout mice.[5][6] Mice lacking the B1 receptor (B1 knockout) provide a clean model to study the physiological and pathological roles of this receptor and to validate the on-target effects of antagonists like this compound. Studies have shown that B1 receptor knockout mice exhibit reduced responses to inflammatory and neuropathic pain stimuli, mirroring the effects of this compound.[4]
Comparative Efficacy: this compound vs. Genetic Knockout
This section compares the reported efficacy of this compound with the phenotype observed in B1 receptor knockout mice in key preclinical models of pain and inflammation.
Neuropathic Pain: Tactile Allodynia
Tactile allodynia, a condition where non-painful stimuli are perceived as painful, is a hallmark of neuropathic pain. The von Frey test is commonly used to measure the threshold for paw withdrawal in response to a mechanical stimulus.
| Model | Intervention | Key Findings | Reference |
| Diabetic Neuropathy (Rat) | This compound (oral) | Dose-dependently reversed tactile and cold allodynia with an ID50 of 5.5 mg/kg for tactile allodynia.[4][7] | [4][7] |
| Fibromyalgia-like Pain (Mouse) | B1 Receptor Knockout | Significantly reduced reserpine-induced mechanical allodynia.[8] | [8] |
| Focal Brain Injury (Mouse) | B1 Receptor Knockout | Significantly smaller cortical lesion volume (2.5 +/- 2.6 mm³) compared to wild-type controls (11.5 +/- 3.9 mm³).[5] | [5] |
| Focal Brain Injury (Mouse) | B1 Antagonist (R-715) | Reduced lesion volume (2.6 +/- 1.4 mm³) similar to B1 knockout mice.[5] | [5] |
Inflammatory Pain: Edema
Capsaicin-induced ear edema is a widely used model of neurogenic inflammation. The swelling (edema) is quantified by measuring the change in ear weight or thickness.
| Model | Intervention | Key Findings | Reference |
| Capsaicin-Induced Ear Edema (Mouse) | This compound (topical) | Potently and non-concentration-dependently reduced ear edema.[1] | [1] |
| Capsaicin-Induced Ear Edema (Mouse) | Double B1/B2 Receptor Knockout | Showed a significant inhibition of capsaicin-induced ear edema (42 +/- 7% inhibition). |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Bradykinin Receptor | TargetMol [targetmol.com]
- 3. This compound | B1R antagonist | Probechem Biochemicals [probechem.com]
- 4. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of bradykinin receptor B1 protects mice from focal brain injury by reducing blood-brain barrier leakage and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist efficacy and receptor efficiency in heterozygous CB1 knockout mice: relationship of reduced CB1 receptor density to G-protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinins and their B1 and B2 receptors are involved in fibromyalgia-like pain symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of SSR240612 in Tissue Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the target engagement of SSR240612, a potent and selective non-peptide antagonist of the bradykinin B1 receptor (B1R), in tissue samples. We present a comparative analysis of this compound with other B1R antagonists and provide detailed experimental protocols for key validation assays.
Introduction to this compound and Bradykinin B1 Receptor
This compound is an orally active antagonist of the bradykinin B1 receptor, a G-protein coupled receptor that is upregulated in response to inflammation and tissue injury.[1][2] The B1R, upon activation by its agonists (e.g., des-Arg9-bradykinin), couples to Gq proteins, leading to the activation of phospholipase C (PLC). This initiates a signaling cascade involving the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of downstream pathways like the MAP kinase cascade. By blocking the B1R, this compound effectively inhibits these pro-inflammatory signaling events.[1] Validating the engagement of this compound with its target in a complex biological environment, such as tissue samples, is crucial for confirming its mechanism of action and guiding drug development.
Comparative Analysis of Bradykinin B1 Receptor Antagonists
The following table summarizes the binding affinities of this compound and other selected B1R antagonists. It is important to note that direct comparison of binding affinities across different studies can be challenging due to variations in experimental conditions.
| Compound | Type | Target | Organism | Binding Affinity (Ki) | Reference |
| This compound | Non-peptide antagonist | Bradykinin B1 Receptor | Human | 0.48 nM, 0.73 nM | [1][2] |
| R-715 | Peptide antagonist | Bradykinin B1 Receptor | Human | ~3.24 nM (from pA2 of 8.49) | [3] |
| des-Arg9-[Leu8]-bradykinin | Peptide antagonist | Bradykinin B1 Receptor | - | Data not available for antagonistic Ki | - |
| BI 1026706 | Non-peptide antagonist | Bradykinin B1 Receptor | Human | Potent antagonist (specific Ki not publicly available) | [4][5] |
Experimental Protocols for Target Engagement Validation
Here, we provide detailed protocols for three robust methods to validate the target engagement of this compound in tissue samples.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a native cellular environment, including tissues. The principle relies on the thermal stabilization of the target protein upon ligand binding.
Experimental Protocol:
-
Tissue Homogenization:
-
Excise fresh tissue samples and immediately place them in ice-cold homogenization buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Homogenize the tissue using a mechanical homogenizer (e.g., Dounce or Potter-Elvehjem) on ice.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g for 5 minutes at 4°C) to remove cellular debris.
-
Collect the supernatant containing the protein lysate. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Compound Treatment:
-
Aliquot the tissue lysate into PCR tubes.
-
Treat the lysates with varying concentrations of this compound or a vehicle control. Incubate at room temperature for a defined period (e.g., 30 minutes).
-
-
Thermal Challenge:
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by a cooling step to 4°C.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
-
Detection of Soluble B1 Receptor:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble B1 receptor in each sample by Western blotting using a specific anti-B1R antibody.
-
Quantify the band intensities and plot the fraction of soluble B1R as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Radioligand Binding Assay
This classic assay quantifies the interaction of a ligand with its receptor by measuring the binding of a radiolabeled ligand. A competitive binding assay with this compound will determine its affinity for the B1 receptor.
Experimental Protocol:
-
Membrane Preparation from Tissue:
-
Homogenize fresh or frozen tissue samples in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the tissue membrane preparation, a fixed concentration of a radiolabeled B1R antagonist (e.g., [3H]-des-Arg10-kallidin), and increasing concentrations of unlabeled this compound.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
To determine non-specific binding, include wells with a high concentration of an unlabeled B1R antagonist.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
IP-One Assay (Measurement of Inositol Monophosphate)
Since the B1 receptor is Gq-coupled, its activation leads to the production of IP3, which is rapidly metabolized to inositol monophosphate (IP1). The IP-One assay is a homogeneous time-resolved fluorescence resonance energy transfer (HTRF) immunoassay that measures the accumulation of IP1, providing a functional readout of receptor activation and its inhibition by antagonists like this compound.
Experimental Protocol:
-
Tissue Slice Preparation and Treatment:
-
Prepare thin slices from fresh tissue samples using a vibratome or a similar instrument.
-
Pre-incubate the tissue slices in stimulation buffer containing LiCl (to inhibit IP1 degradation) and the B1R agonist (e.g., des-Arg9-bradykinin) in the presence of varying concentrations of this compound or vehicle control. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and IP1 Detection:
-
Lyse the tissue slices according to the IP-One assay kit manufacturer's instructions.
-
Transfer the lysate to a 96-well plate.
-
Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to the wells.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Measurement and Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (typically 665 nm and 620 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
The HTRF signal is inversely proportional to the concentration of IP1.
-
Plot the HTRF ratio against the logarithm of the this compound concentration to determine the IC50 value for the inhibition of agonist-induced IP1 accumulation.
-
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the B1R signaling pathway, the experimental workflow for CETSA, and a logical comparison of target engagement validation methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Bradykinin Receptor | TargetMol [targetmol.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Bradykinin 1 Receptor Antagonist BI1026706 Does Not Reduce Central Retinal Thickness in Center-Involved Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tvst.arvojournals.org [tvst.arvojournals.org]
A Comparative Guide to SSR240612 and Peptide-Based B1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-peptide B1 receptor antagonist, SSR240612, with peptide-based alternatives, supported by experimental data. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of appropriate tools for their studies.
Introduction to Bradykinin B1 Receptor Antagonism
The bradykinin B1 receptor (B1R), a G-protein coupled receptor, is a key player in inflammatory and pain pathways. Unlike the constitutively expressed B2 receptor, the B1 receptor is typically upregulated in response to tissue injury and pro-inflammatory cytokines. This inducible nature makes it an attractive therapeutic target for chronic inflammatory conditions and persistent pain. Both non-peptide antagonists, such as this compound, and peptide-based antagonists have been developed to modulate B1R activity, each with distinct pharmacological profiles.
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and representative peptide-based B1 receptor antagonists, R-954 and R-715. It is important to note that the data presented are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Type | Target | Cell Line/Tissue | Ki (nM) | Selectivity (vs. B2R) | Citation(s) |
| This compound | Non-peptide | Human B1R | MRC5 Human Fibroblasts | 0.48 | ~1000-fold | [1] |
| Human B1R | HEK cells expressing human B1R | 0.73 | ~490-fold | [1] | ||
| Guinea Pig B2R | Ileum Membranes | 481 | [1] | |||
| Human B2R | CHO cells expressing human B2R | 358 | [1] | |||
| R-954 | Peptide | Human B1R | Not Specified | High Affinity (Specific values not provided in the search results) | Selective for B1R with minor cross-reactivity at high concentrations | [2] |
| R-715 | Peptide | Human B1R | Not Specified | High Affinity (Specific values not provided in the search results) | Selective for B1R | [3] |
Table 2: In Vivo Efficacy
| Compound | Model | Species | Route of Administration | Endpoint | ID50 / Effective Dose | Citation(s) |
| This compound | Tactile Allodynia (Insulin Resistance) | Rat | Oral | Paw Withdrawal Threshold | 5.5 mg/kg | [4] |
| Cold Allodynia (Insulin Resistance) | Rat | Oral | Paw Withdrawal Latency | 7.1 mg/kg | [4] | |
| Capsaicin-induced Ear Edema | Mouse | Topical | Edema Inhibition | 0.23 mg/ear | [5] | |
| R-954 | Streptozotocin-induced Thermal Hyperalgesia | Mouse | Intraperitoneal (Chronic) | Attenuation of Hyperalgesia | 200 µg/kg (twice daily for 7 days) | [6] |
| R-715 | Streptozotocin-induced Thermal Hyperalgesia | Mouse | Intraperitoneal (Chronic) | Attenuation of Hyperalgesia | 400 µg/kg (twice daily for 7 days) | [6] |
| Capsaicin-induced Ear Edema | Mouse | Not Specified | Edema Inhibition | Imax: 65±10% | [5] |
Table 3: Pharmacokinetic Properties
| Compound | Type | Key Pharmacokinetic Feature(s) | Half-life (t1/2) | Citation(s) |
| This compound | Non-peptide | Orally active. | Not explicitly stated in the provided search results. | [1] |
| R-954 | Peptide | Not orally bioavailable. Appears to be excreted as parent drug in bile and urine. Does not appear to be metabolized in rat circulation or various tissue homogenates. | 1.9-2.7 hours in rats. | [7] |
Signaling Pathways and Experimental Workflows
Bradykinin B1 Receptor Signaling Pathway
Activation of the B1 receptor, a Gq-coupled receptor, initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This pathway ultimately contributes to the physiological responses associated with inflammation and pain. Furthermore, B1 receptor activation can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor. The workflow involves incubating a fixed concentration of a radiolabeled ligand with the receptor source in the presence of varying concentrations of the unlabeled test compound.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity of antagonists to the B1 receptor.
1. Materials:
-
Receptor Source: Membranes from cells expressing the B1 receptor (e.g., HEK293 cells transfected with the human B1 receptor gene) or tissues known to express the B1 receptor.
-
Radioligand: A tritiated B1 receptor agonist or antagonist (e.g., [³H]Lys-des-Arg⁹-bradykinin).
-
Test Compound: this compound or peptide-based antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a multi-well plate, add the assay buffer, a fixed concentration of the radioligand, and the various concentrations of the test compound.
-
Add the receptor preparation to initiate the binding reaction.
-
For non-specific binding control wells, add a high concentration of a known non-labeled B1 receptor ligand instead of the test compound.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand-receptor complexes from the free radioligand.
-
Wash the filters rapidly with cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoid curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is commonly used to assess the anti-inflammatory activity of pharmacological compounds.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (180-220 g).
2. Materials:
-
Carrageenan: 1% (w/v) suspension in sterile saline.
-
Test Compound: this compound or peptide-based antagonist, dissolved in an appropriate vehicle.
-
Vehicle Control.
-
Pletysmometer for measuring paw volume.
3. Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage for this compound, intraperitoneal or subcutaneous injection for peptide antagonists) at a predetermined time before carrageenan injection.
-
At time zero, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[8]
4. Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-carrageenan paw volume.
-
Compare the mean increase in paw volume between the vehicle-treated group and the drug-treated groups.
-
Calculate the percentage inhibition of edema for each drug-treated group relative to the vehicle-treated group.
-
If multiple doses are tested, an ID₅₀ (the dose that causes 50% inhibition of edema) can be calculated.
Conclusion
Both the non-peptide antagonist this compound and peptide-based antagonists like R-954 and R-715 have demonstrated significant efficacy in blocking the B1 receptor in vitro and in vivo. The primary advantage of this compound lies in its non-peptide nature, which confers oral bioavailability, a significant benefit for potential therapeutic applications. In contrast, peptide-based antagonists are limited to parenteral administration due to their susceptibility to degradation in the gastrointestinal tract.
The choice between these classes of antagonists will depend on the specific research question and experimental design. For acute in vivo studies where oral administration is not a prerequisite, peptide antagonists with their high potency can be valuable tools. For chronic studies or investigations where oral dosing is preferred, a non-peptide antagonist like this compound is a more suitable option. The detailed experimental protocols provided in this guide offer a foundation for the rigorous evaluation and comparison of these and other novel B1 receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The non-peptide kinin receptor antagonists FR 173657 and SSR 240612: preclinical evidence for the treatment of skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacology, metabolic stability, pharmacokinetics and toxicology of the peptidic kinin B1 receptor antagonist R-954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.ias.ac.in [repository.ias.ac.in]
Assessing the Central Nervous System Penetration of SSR240612: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of CNS Penetration
The ability of a drug to penetrate the CNS is a critical factor in the development of treatments for neurological disorders. For bradykinin B1 receptor antagonists, this property determines their potential to modulate neuroinflammatory processes and pain pathways within the brain and spinal cord.
While specific brain-to-plasma concentration ratios for SSR240612 are not publicly documented, its functional activity in the CNS has been observed in multiple studies. For instance, this compound has been shown to alleviate allodynia by likely acting on the spinal cord and/or sensory nerves[1]. Furthermore, its administration has been linked to the prevention of increased activated microglial cells in the hippocampus in a mouse model of depression-like behavior, suggesting a central mechanism of action[2].
To provide a framework for comparison, this guide includes data on other bradykinin B1 receptor antagonists where CNS penetration has been quantitatively or qualitatively assessed.
| Compound | Type | CNS Penetration | Supporting Evidence |
| This compound | Non-peptide antagonist | Brain Penetrant | Effective in CNS-related animal models (neuropathic pain, depression)[1][2]. |
| LF22-0542 | Not specified | Brain Penetrant | Mentioned in literature as a brain-penetrant B1 receptor antagonist. |
| R-715 | Peptide antagonist | Peripherally Acting | Used as a peripherally-restricted comparator in studies to delineate central vs. peripheral effects. Reduces mechanical hypernociception in a mouse model of neuropathic pain[2]. |
Experimental Protocols for Assessing CNS Penetration
Several established methods are employed to determine the extent of a compound's ability to cross the blood-brain barrier. These techniques provide quantitative and qualitative data on drug distribution in the CNS.
In Vivo Microdialysis
This technique is considered the gold standard for measuring unbound drug concentrations in the brain's extracellular fluid over time.
Methodology:
-
Probe Implantation: A small microdialysis probe is stereotactically implanted into a specific brain region of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a low flow rate.
-
Sample Collection: Small molecules from the brain's interstitial fluid diffuse across the probe's semi-permeable membrane into the perfusion fluid (dialysate). The dialysate is collected at regular intervals.
-
Analysis: The concentration of the drug in the dialysate is measured using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Interpretation: The unbound brain concentration is calculated and can be compared to the unbound plasma concentration to determine the brain-to-plasma ratio.
Autoradiography
Autoradiography provides a visual and quantitative assessment of drug or radiolabeled ligand distribution in brain tissue sections. This method is particularly useful for determining receptor occupancy.
Methodology:
-
Tissue Preparation: Animals are treated with the compound of interest. Brains are then harvested, frozen, and sectioned into thin slices.
-
Radioligand Incubation: The brain sections are incubated with a radiolabeled ligand that specifically binds to the target receptor (in this case, the bradykinin B1 receptor).
-
Washing: Non-specifically bound radioligand is washed away.
-
Imaging: The sections are exposed to a film or a phosphor imaging screen, which detects the radioactive signal.
-
Analysis: The density of the signal in different brain regions is quantified and can be compared between treated and untreated animals to determine the degree of receptor occupancy by the drug.
Bradykinin B1 Receptor Signaling in the CNS
The therapeutic rationale for a CNS-penetrant B1 receptor antagonist like this compound is based on the role of the bradykinin system in neuroinflammation and pain.
Under pathological conditions such as nerve injury or inflammation, the expression of B1 receptors is upregulated in various CNS cells, including neurons and glia. Activation of these receptors by their ligands (e.g., des-Arg9-bradykinin) contributes to a cascade of events, including the release of pro-inflammatory mediators, increased vascular permeability, and neuronal sensitization, which are hallmarks of neuropathic pain and other neurological disorders. By blocking these receptors within the CNS, this compound can potentially mitigate these pathological processes.
References
- 1. The kinin B1 receptor antagonist this compound reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinin B1 receptors mediate depression-like behavior response in stressed mice treated with systemic E. coli lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SSR240612: A Comprehensive Guide for Laboratory Personnel
Essential guidance for the safe and compliant disposal of the bradykinin B1 receptor antagonist, SSR240612, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step procedure for the proper disposal of this compound, a potent, non-peptide bradykinin B1 receptor antagonist. Adherence to these guidelines is critical to mitigate potential hazards and ensure that all disposal practices align with institutional and national regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In the event of a spill, the area should be immediately contained and cleaned with an appropriate absorbent material. All materials used for spill cleanup must be treated as hazardous waste and disposed of according to the procedures outlined below.
Quantitative Data Summary
The following table summarizes key chemical and safety data for this compound, which is essential for a comprehensive risk assessment and the formulation of appropriate disposal strategies.
| Property | Value |
| Chemical Name | (2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulphonyl]amino}propanoyl)amino]-3-(4-{[(2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide |
| Molecular Formula | C42H53ClN4O |
| Molecular Weight | 793.41 g/mol |
| Physical State | Solid |
| Appearance | White to Off-white |
| Primary Hazard | Potent bioactive compound. Avoid ingestion, inhalation, and contact with skin and eyes. |
| Storage | Store in a freezer. |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound involves a multi-step process that begins with waste segregation and culminates in collection by certified hazardous waste personnel. The primary objective is the inactivation of its biological activity before it enters the general waste stream.
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous chemical waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, tubes).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Do not mix this compound waste with other waste streams unless compatibility has been verified. It is best practice to collect different types of chemical waste in separate, compatible containers.
2. Waste Collection:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated labware and PPE, in a clearly labeled, sealable, and chemically compatible container.
-
For sharps (e.g., needles, broken glass), use a designated, puncture-resistant sharps container labeled as "Hazardous Waste" and with the chemical name.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a labeled, leak-proof, and chemically compatible container.
-
The container should be appropriate for the solvents used in the solution.
-
3. Inactivation of Bioactivity (Recommended):
Prior to collection, rendering the compound biologically inactive is a critical safety step. Two primary methods are recommended:
-
Chemical Inactivation:
-
For liquid waste, add a solution of sodium hypochlorite (household bleach) to achieve a final concentration of at least 10% bleach in the waste solution.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.
-
Neutralize the pH of the solution if required by your institution's waste management guidelines before sealing the container.
-
-
Thermal Inactivation (for non-volatile solutions):
-
Aqueous solutions of this compound can be inactivated by autoclaving at 121°C for at least 30 minutes.
-
Ensure that the waste container is not sealed airtight to prevent pressure buildup during the autoclaving cycle. Use a vented cap or cover with aluminum foil.
-
4. Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of a mixture, including solvents and their approximate concentrations.
-
Indicate the date when the waste was first added to the container.
5. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Provide secondary containment to prevent spills.
6. Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, laboratories can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. This commitment to best practices not only protects the immediate health and safety of researchers but also builds trust in the scientific community's dedication to responsible chemical management.
Essential Safety and Handling Protocols for SSR240612
For researchers, scientists, and drug development professionals handling SSR240612, a comprehensive understanding of safety and logistical procedures is paramount. This document provides essential, immediate information on personal protective equipment (PPE), operational handling, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended equipment.
| Body Area | Recommended Protection | Specifications |
| Eyes | Safety glasses | Must be equipped with side-shields. |
| Hands | Compatible chemical-resistant gloves | |
| Skin and Body | Laboratory coat |
Accidental Release Measures
In the event of a spill, immediate and appropriate action is critical to prevent contamination and exposure.
| Step | Procedure |
| 1. Personal Precautions | Wear protective equipment. Keep unprotected personnel away. Ensure adequate ventilation. |
| 2. Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. |
| 3. Containment and Cleanup | Absorb with liquid-binding material (e.g., sand, diatomite, acid binders, universal binders, sawdust). |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Aspect | Guideline |
| Handling | Ensure good ventilation and exhaust system in the workplace. |
| Storage | Store in a cool place. Keep the container tightly sealed in a dry and well-ventilated location. |
Disposal Considerations
This compound and its contaminated packaging must be disposed of in accordance with federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
